Endoxifen hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
| Record name | Endoxifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032008-74-4 | |
| Record name | Endoxifen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-Endoxifen hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENDOXIFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endoxifen Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action as a Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen hydrochloride, the hydrochloride salt of endoxifen, is a potent active metabolite of the widely prescribed breast cancer drug, tamoxifen. As a Selective Estrogen Receptor Modulator (SERM), endoxifen exhibits a complex and multifaceted mechanism of action, displaying both estrogen receptor (ER) antagonist and agonist activities in a tissue-specific manner. This technical guide provides a comprehensive overview of the core mechanisms through which endoxifen exerts its effects, with a focus on its interaction with estrogen receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Interaction with Estrogen Receptors
Endoxifen's primary mechanism of action involves direct binding to estrogen receptors, primarily ERα and ERβ. This interaction is fundamental to its therapeutic effects, particularly in the context of ER-positive breast cancer.
Binding Affinity and Potency
Endoxifen demonstrates a significantly higher binding affinity for the estrogen receptor compared to its parent drug, tamoxifen. Its affinity is comparable to, and in some studies exceeds, that of 4-hydroxytamoxifen (4HT), another key active metabolite of tamoxifen.[1][2] This high affinity is a crucial determinant of its enhanced potency as an antiestrogen.[1][2][3]
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Notes |
| Endoxifen | 181%[4] | In some studies, shows higher affinity than estradiol. |
| 4-Hydroxytamoxifen (4HT) | 181%[4] | Similar high affinity to endoxifen. |
| Tamoxifen | 2.8%[4] | Significantly lower affinity compared to its active metabolites. |
| N-desmethyltamoxifen | 2.4%[4] | Another primary metabolite with low ER affinity. |
Conformational Changes and Co-regulator Recruitment
Upon binding to the ligand-binding domain (LBD) of the ER, endoxifen induces a distinct conformational change in the receptor protein. This altered conformation is different from that induced by estrogens (agonists) and pure antiestrogens like fulvestrant. The endoxifen-bound ER complex presents a surface that favors the recruitment of corepressor proteins, such as N-CoR and SMRT, while hindering the binding of coactivators like SRC-1.[5][6] This differential recruitment of co-regulators is a hallmark of SERMs and is central to their tissue-specific actions. The recruitment of corepressors leads to the repression of estrogen-responsive genes, thereby inhibiting the proliferation of ER-positive breast cancer cells.[5]
Estrogen Receptor Degradation
A unique aspect of endoxifen's mechanism, distinguishing it from tamoxifen and 4HT, is its ability to induce the degradation of the ERα protein at clinically relevant concentrations.[1][7][8] This effect is concentration-dependent and occurs via the proteasomal degradation pathway. By promoting the turnover of ERα, endoxifen can further diminish the cellular response to estrogen, contributing to its potent anti-proliferative effects.[8] This dual action of receptor antagonism and degradation suggests a more profound and sustained inhibition of estrogen signaling.
Signaling Pathways
Endoxifen modulates both genomic and non-genomic signaling pathways to exert its cellular effects.
Genomic Signaling
The classical and most well-understood mechanism of endoxifen action is through the genomic signaling pathway. This involves the endoxifen-ER complex binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the repression of gene transcription. This process is responsible for the downregulation of genes involved in cell proliferation and survival. Global gene expression profiling has revealed that endoxifen induces a distinct transcriptional signature compared to 4HT and the pure antiestrogen fulvestrant (ICI 182,780), highlighting its unique mechanism of action.[7]
Non-Genomic Signaling
In addition to its nuclear actions, endoxifen can also initiate rapid, non-genomic signaling events. These effects are mediated by a subpopulation of ER located at the cell membrane or in the cytoplasm.[9] Endoxifen has been shown to inhibit pathways such as the PI3K/Akt/mTORC1 pathway.[10] Furthermore, it has been demonstrated to inhibit Protein Kinase C (PKC), an activity that may contribute to its therapeutic effects in conditions like bipolar disorder.[11][12] The non-genomic actions of endoxifen are complex and can be cell-type specific, contributing to the diverse pharmacological profile of the drug.[13][14]
Experimental Protocols
The elucidation of endoxifen's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
-
Estrogen Receptor Binding Assays:
-
Methodology: Competitive binding assays are performed using radiolabeled estradiol ([³H]E2) and varying concentrations of endoxifen. The ability of endoxifen to displace the radiolabeled estradiol from purified ERα or ERβ is measured. The concentration of endoxifen that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined, and the relative binding affinity (RBA) is calculated.
-
-
Cell Proliferation Assays:
-
Methodology: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in estrogen-depleted medium and then treated with estradiol in the presence or absence of varying concentrations of endoxifen. Cell viability and proliferation are assessed using methods such as MTT assay, crystal violet staining, or direct cell counting over a period of several days. The IC50 for growth inhibition is then determined.[15]
-
-
Reporter Gene Assays:
-
Methodology: Cells are co-transfected with an expression vector for ER and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase). The cells are then treated with estradiol and/or endoxifen. The transcriptional activity of the ER is quantified by measuring the expression of the reporter gene (e.g., luciferase activity). This assay allows for the assessment of the agonist versus antagonist activity of endoxifen.[8]
-
-
Western Blotting:
-
Methodology: ER-positive cells are treated with endoxifen for various time points and at different concentrations. Total cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of ERα protein are detected using a specific primary antibody against ERα, followed by a secondary antibody conjugated to a detection enzyme. This method is crucial for studying endoxifen-induced ERα degradation.[8]
-
-
Chromatin Immunoprecipitation (ChIP):
-
Methodology: Cells are treated with endoxifen, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to ER is used to immunoprecipitate the ER-bound DNA fragments. The associated DNA is then purified and analyzed by qPCR to determine the binding of the endoxifen-ER complex to the EREs of specific target genes.[16]
-
In Vivo Models
-
Xenograft Models:
-
Methodology: ER-positive human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with this compound. Tumor growth is monitored over time, and at the end of the study, tumors are excised for analysis of gene and protein expression. This model is essential for evaluating the in vivo efficacy of endoxifen.[17]
-
Conclusion
This compound's mechanism of action as a SERM is characterized by its high-affinity binding to estrogen receptors, induction of a receptor conformation that favors corepressor recruitment, and a unique ability to promote ERα degradation. These actions culminate in the potent inhibition of both genomic and non-genomic estrogen-driven signaling pathways, leading to the suppression of ER-positive breast cancer cell growth. The comprehensive understanding of these mechanisms, derived from a suite of detailed in vitro and in vivo studies, provides a strong rationale for its clinical development as a targeted endocrine therapy. Further research into the nuances of its signaling and tissue-specific effects will continue to refine its therapeutic applications.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Endoxifen - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Endoxifen hydrochloride chemical structure and properties
Endoxifen Hydrochloride: A Comprehensive Technical Guide
Introduction: Endoxifen, specifically the (Z)-isomer, is a potent and active metabolite of the well-known selective estrogen receptor modulator (SERM), tamoxifen.[1][2] It is recognized as a primary contributor to the efficacy of tamoxifen in estrogen receptor (ER)-positive breast cancer.[2] Unlike its parent drug, endoxifen's activity is not reliant on metabolic activation by the CYP2D6 enzyme, which is significant due to the wide inter-individual variability in CYP2D6 activity caused by genetic polymorphisms.[3] This direct activity makes endoxifen a promising therapeutic agent in its own right, theoretically offering more uniform bioavailability across different patient populations.[3] This guide provides an in-depth overview of the chemical structure, properties, mechanisms of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the Z-stereoisomer of endoxifen.[3][4] Its chemical name is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol hydrochloride.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈ClNO₂ | [4] |
| Molecular Weight | 409.95 g/mol | [1][4] |
| CAS Number | 1032008-74-4 | [4][5] |
| Appearance | White to off-white solid | [5] |
| Solubility | DMSO: up to 100 mg/mL (243.93 mM)[5] | |
| Water: < 0.1 mg/mL (insoluble)[6] |
Mechanism of Action and Signaling Pathways
Endoxifen's primary mechanism of action is as a potent antagonist of the estrogen receptor (ER).[1][2][7] It also exhibits inhibitory effects on other cellular pathways, including Protein Kinase C (PKC).
Estrogen Receptor Antagonism
Endoxifen competitively binds to estrogen receptors (ERα and ERβ), showing an affinity that is approximately 100-fold greater than that of tamoxifen.[7][8] This binding action prevents estradiol from associating with the receptor. Consequently, the receptor is blocked from binding to the estrogen-response element (ERE) on DNA, which in turn inhibits the transcription of estrogen-dependent genes and reduces DNA synthesis, leading to a potent anti-proliferative effect in ER-positive cancer cells.[3] Furthermore, some studies suggest that endoxifen, unlike other anti-estrogens, can induce the degradation of ERα.[7]
Protein Kinase C (PKC) Inhibition
Beyond its anti-estrogenic effects, endoxifen is a potent inhibitor of Protein Kinase C (PKC).[9] It demonstrates a four-fold higher potency in inhibiting PKC activity compared to tamoxifen.[1][9] The PKC signaling pathway is crucial in regulating neurotransmission, and its over-activation has been linked to conditions like bipolar disorder.[9] This mechanism suggests potential therapeutic applications for endoxifen outside of oncology.[9]
Biological Activity Data
The biological potency of endoxifen has been quantified in various assays, highlighting its superiority over tamoxifen.
Table 2: Receptor Binding Affinity and Potency
| Parameter | Target | Value | Notes | Source |
| Relative Binding Affinity | ERα | 12.1% - 181% (vs. Estradiol) | Affinity varies between studies but is consistently much higher than tamoxifen (2.8%).[9] | [9] |
| Relative Binding Affinity | ERβ | 4.75% (vs. Estradiol) | - | [9] |
| IC₅₀ | hERG Potassium Channels | 1.6 µM | Endoxifen inhibits hERG channels by interacting with their activated states.[1][2] | [1][2][6] |
| Proliferation Inhibition | MCF-7, HS 578T, BT-549 cells | Significant at 10 µM | Cytotoxic effects are observed at 10 µM, with lower concentrations (0.01-1 µM) showing less significant inhibition.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Purification of (Z)-Endoxifen
A common laboratory-scale synthesis involves a multi-step process, often culminating in a mixture of (Z) and (E) isomers that require separation.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C25H28ClNO2 | CID 54613017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Endoxifen - Wikipedia [en.wikipedia.org]
- 10. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Endoxifen Hydrochloride: A Technical Guide to Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a compound of significant interest in oncology and endocrinology. Its clinical efficacy, particularly in the context of estrogen receptor-positive (ER+) breast cancer, is largely attributed to its potent interaction with estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides an in-depth analysis of the binding affinity of endoxifen hydrochloride for both ER subtypes, details the experimental protocols used to determine these affinities, and illustrates the associated molecular pathways.
Data Presentation: Comparative Binding Affinities
The antagonistic activity of endoxifen is a result of its competitive binding to estrogen receptors, which is significantly higher than that of its parent drug, tamoxifen. The following table summarizes the available quantitative data on the binding affinity of endoxifen and related compounds to estrogen receptors. It is important to note that while the high affinity of endoxifen for estrogen receptors is well-documented, specific Ki or IC50 values for this compound for ERα and ERβ individually are not consistently reported across publicly available literature. The data presented here is compiled from multiple sources to provide a comparative overview.
| Compound | Receptor Subtype | Binding Affinity (IC50) | Relative Binding Affinity (RBA %) vs. Estradiol | Reference |
| (Z)-Endoxifen | ER | 3 nM | ~25% | [1][2] |
| (Z)-4-Hydroxytamoxifen | ER | 7 nM | ~35% | [1][2] |
| Tamoxifen | ERα | Micromolar range | Low | [3] |
| Estradiol | ERα | - | 100% | [4] |
| Estradiol | ERβ | - | 100% | [4] |
Note: The IC50 values for (Z)-Endoxifen and (Z)-4-Hydroxytamoxifen are for the general estrogen receptor (ER) as the specific subtype was not delineated in the cited source[1]. The relative binding affinity (RBA) is expressed as a percentage of the affinity of estradiol, which is set at 100%. Endoxifen and 4-hydroxytamoxifen are consistently reported to have approximately 100-fold greater binding affinity for the estrogen receptor than tamoxifen[5].
Experimental Protocols
The determination of binding affinity for compounds like this compound to estrogen receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay.
Competitive Radioligand Binding Assay for ERα and ERβ
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for human ERα and ERβ.
Materials:
-
Recombinant Human Estrogen Receptors: Purified full-length ERα and ERβ proteins.
-
Radioligand: [³H]-Estradiol (high specific activity).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing additives to ensure protein stability and minimize non-specific binding (e.g., EDTA, dithiothreitol, and bovine serum albumin).
-
Scintillation Cocktail: A liquid formulation for detecting beta emissions.
-
Glass Fiber Filters: Treated to reduce non-specific binding (e.g., with polyethyleneimine).
-
96-well Plates: For assay setup.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Liquid Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Dilute the [³H]-Estradiol in the assay buffer to a final concentration that is typically at or below its dissociation constant (Kd) for the receptors.
-
Dilute the recombinant ERα and ERβ proteins in the assay buffer to a concentration that results in a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the serially diluted this compound (or vehicle for total binding controls), and the [³H]-Estradiol.
-
To determine non-specific binding, a set of wells should contain a high concentration of a non-labeled, high-affinity estrogen receptor ligand (e.g., unlabeled estradiol) in addition to the radioligand.
-
Initiate the binding reaction by adding the diluted ERα or ERβ protein to each well.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathways
Caption: Estrogen Receptor Signaling and Endoxifen Action.
Experimental Workflow: Competitive Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Endoxifen - Wikipedia [en.wikipedia.org]
- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in Endoxifen Formation: A Technical Guide for Researchers
An In-depth Examination of the Pharmacogenomic Conversion of Tamoxifen to its Key Active Metabolite, Endoxifen, for Professionals in Research, and Drug Development.
This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic activation of tamoxifen to endoxifen, a critical process influencing the efficacy of tamoxifen therapy in estrogen receptor-positive (ER+) breast cancer. This document delves into the core biochemical pathways, the impact of genetic variations in CYP2D6, quantitative data on metabolite concentrations, and detailed experimental methodologies.
Introduction: The Tamoxifen-Endoxifen Axis
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone of endocrine therapy for ER+ breast cancer.[1] It functions as a prodrug, requiring metabolic conversion to its active metabolites to exert its antiestrogenic effects.[2] Among these metabolites, endoxifen is considered the most crucial for tamoxifen's therapeutic activity due to its high binding affinity for the estrogen receptor, which is 30 to 100 times greater than that of tamoxifen itself, and its significantly higher plasma concentrations compared to another potent metabolite, 4-hydroxytamoxifen.[3][4] The formation of endoxifen is predominantly catalyzed by the highly polymorphic enzyme, CYP2D6.[4][5] Consequently, variations in CYP2D6 activity, arising from genetic polymorphisms or drug interactions, can profoundly impact endoxifen levels and, ultimately, clinical outcomes for patients.[6]
The Metabolic Pathway of Tamoxifen to Endoxifen
The biotransformation of tamoxifen is a complex process involving multiple enzymatic steps. The two primary metabolic pathways are N-demethylation and 4-hydroxylation.
-
N-demethylation Pathway (Major Route): Approximately 92% of tamoxifen is first metabolized to N-desmethyltamoxifen by CYP3A4 and CYP3A5.[2] Subsequently, N-desmethyltamoxifen is converted to endoxifen almost exclusively by CYP2D6.[5]
-
4-hydroxylation Pathway (Minor Route): A smaller fraction of tamoxifen is directly converted to 4-hydroxytamoxifen, a potent antiestrogen, primarily by CYP2D6. 4-hydroxytamoxifen is then N-demethylated to endoxifen by CYP3A4/5.[2]
Although both pathways lead to the formation of endoxifen, the N-demethylation route is the principal contributor to circulating endoxifen concentrations.
Figure 1. Metabolic activation pathway of tamoxifen to endoxifen.
The Influence of CYP2D6 Genetic Polymorphisms
The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants.[5] These variants can lead to enzymes with a range of activities, from non-functional to increased function. This genetic variability is the primary determinant of interindividual differences in endoxifen plasma concentrations. Based on their genotype, individuals are categorized into four main metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.
-
Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.
-
Normal Metabolizers (NMs): Have two fully functional alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to increased enzyme activity.
The prevalence of these phenotypes varies among different ethnic populations.
Quantitative Data on Endoxifen Plasma Concentrations
Numerous studies have demonstrated a strong correlation between CYP2D6 genotype and steady-state endoxifen plasma concentrations in patients receiving tamoxifen therapy. The following tables summarize quantitative data from key studies, illustrating the impact of CYP2D6 metabolizer status on endoxifen levels.
| CYP2D6 Metabolizer Phenotype | Mean Endoxifen Concentration (ng/mL) ± SD | Study Population | Reference |
| Poor (PM) | 8.8 ± 7.2 | Breast Cancer Patients | [7] |
| Intermediate (IM) | 13 | Chinese Breast Cancer Patients | [8] |
| Normal (NM) | 18 | Chinese Breast Cancer Patients | [8] |
| Extensive (EM) | 22.3 ± 11.8 | Breast Cancer Patients | [7] |
Table 1: Mean Endoxifen Concentrations by CYP2D6 Phenotype.
| CYP2D6 Genotype | Median Endoxifen Concentration (ng/mL) [95% CI] | Study Population | Reference |
| 1/2 | 24 [18-27] | Chinese Breast Cancer Patients | [8] |
| 1/10 | 23 [21-31] | Chinese Breast Cancer Patients | [8] |
| 2/10 | - | Chinese Breast Cancer Patients | [8] |
| 10/10 | - | Chinese Breast Cancer Patients | [8] |
| Homozygous Wild-Type | 78.0 nM [65.9-90.1] | Breast Cancer Patients | [6] |
| Heterozygous Variant | 43.1 nM [33.3-52.9] | Breast Cancer Patients | [6] |
| Homozygous Variant | 20.0 nM [11.1-28.9] | Breast Cancer Patients | [6] |
Table 2: Endoxifen Concentrations Associated with Specific CYP2D6 Genotypes. Note: nM to ng/mL conversion for endoxifen (molar mass ≈ 373.5 g/mol ) is approximately 1 nM ≈ 0.3735 ng/mL.
Experimental Protocols
CYP2D6 Genotyping
Objective: To determine the CYP2D6 genotype of a patient to predict their metabolizer phenotype.
Methodology Overview: A common method for CYP2D6 genotyping involves Real-Time Quantitative PCR (qPCR) with TaqMan assays for specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).
Sample: Genomic DNA is typically extracted from peripheral blood leukocytes or buccal cells.
Procedure:
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.
-
Allelic Discrimination: Perform qPCR using TaqMan genotyping assays for key CYP2D6 alleles, such as *3, *4, *5 (gene deletion), *6, *10, and *41.[9]
-
Copy Number Variation Analysis: Use a TaqMan copy number assay to determine gene duplications (e.g., *1xN, *2xN).
-
Data Analysis: Analyze the qPCR data to identify the specific alleles present on both chromosomes.
-
Phenotype Assignment: Translate the determined diplotype into a metabolizer phenotype (PM, IM, NM, UM) using standardized guidelines from consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).[10][11]
Figure 2. Experimental workflow for CYP2D6 genotyping.
Quantification of Tamoxifen and its Metabolites by HPLC-MS/MS
Objective: To measure the plasma concentrations of tamoxifen and its metabolites, including endoxifen.
Methodology Overview: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of these compounds.
Sample: Patient plasma or serum.
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples.
-
Add an internal standard (e.g., deuterated tamoxifen and metabolites) to a specific volume of the sample.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[12]
-
-
HPLC Separation:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a specific mobile phase gradient (e.g., a mixture of acetonitrile and formic acid in water) to separate tamoxifen and its metabolites based on their physicochemical properties.[13]
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and internal standard.[13]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of each analyte.
-
Calculate the concentration of each metabolite in the patient samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Logical Relationship between Genotype, Phenotype, and Clinical Outcome
The relationship between a patient's CYP2D6 genotype, their resulting metabolizer phenotype, the circulating endoxifen concentration, and the ultimate clinical outcome of tamoxifen therapy is a critical concept in the pharmacogenomics of breast cancer treatment.
References
- 1. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen and CYP2D6: A Contradiction of Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2D6 and Tamoxifen Metabolism | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. d-nb.info [d-nb.info]
- 9. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
- 10. Standardizing CYP2D6 Genotype to Phenotype Translation: Consensus Recommendations from the Clinical Pharmacogenetics Implementation Consortium and Dutch Pharmacogenetics Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CPIC® Guideline for Tamoxifen based on CYP2D6 genotype – CPIC [cpicpgx.org]
- 12. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen Hydrochloride vs. 4-Hydroxytamoxifen (4-OHT): A Technical Guide to Potency and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen and 4-hydroxytamoxifen (4-OHT) are principal active metabolites of the selective estrogen receptor modulator (SERM), tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. While both are recognized for their potent anti-estrogenic effects, a nuanced understanding of their comparative potency is critical for ongoing research and the development of novel endocrine therapies. This technical guide provides an in-depth comparison of endoxifen hydrochloride and 4-OHT, focusing on their relative potency in key biological assays, detailed experimental methodologies, and the underlying molecular signaling pathways.
Comparative Potency: A Quantitative Overview
The anti-estrogenic potency of endoxifen and 4-OHT has been evaluated across several key parameters, including binding affinity to the estrogen receptor (ER), inhibition of cancer cell proliferation, and regulation of ER target gene expression. While many studies conclude that endoxifen and 4-OHT are equipotent or exhibit similar potency, some variations have been reported, underscoring the importance of specific experimental contexts.[1][2]
Estrogen Receptor Binding Affinity
Both endoxifen and 4-OHT exhibit a significantly higher binding affinity for the estrogen receptor alpha (ERα) compared to the parent drug, tamoxifen, often cited as being up to 100-fold greater.[3] Competitive binding assays are employed to determine the relative affinity of these compounds for ERα.
Table 1: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Reference |
| Endoxifen | High, comparable to 4-OHT | [4] |
| 4-Hydroxytamoxifen (4-OHT) | High, comparable to Endoxifen | [4][5] |
Inhibition of Cell Proliferation
The anti-proliferative effects of endoxifen and 4-OHT are commonly assessed in ER+ breast cancer cell lines, such as MCF-7. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
Table 2: IC50 Values for Inhibition of MCF-7 Cell Proliferation
| Compound | IC50 (nM) - Estrogen-deprived | IC50 (nM) - in presence of Estradiol | Reference |
| Endoxifen | ~100 | ~500 | [6] |
| 4-Hydroxytamoxifen (4-OHT) | ~10 | ~50 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including the concentration of estradiol used.
Regulation of Estrogen Receptor Target Gene Expression
Endoxifen and 4-OHT act as ER antagonists, inhibiting the transcription of estrogen-responsive genes. The expression of genes such as the progesterone receptor (PGR) and trefoil factor 1 (TFF1, formerly pS2) are common biomarkers for assessing anti-estrogenic activity. Both compounds have been shown to effectively inhibit the estradiol-induced expression of these genes with similar potency.[7]
Table 3: Effect on ER Target Gene Expression in MCF-7 Cells
| Compound | Effect on Estradiol-Induced PGR mRNA Expression | Effect on Estradiol-Induced TFF1 mRNA Expression | Reference |
| Endoxifen | Potent inhibition, similar to 4-OHT | Potent inhibition, similar to 4-OHT | [7] |
| 4-Hydroxytamoxifen (4-OHT) | Potent inhibition, similar to Endoxifen | Potent inhibition, similar to Endoxifen | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the potency of endoxifen and 4-OHT.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]-estradiol.
Protocol:
-
Preparation of Cytosol: Uterine cytosol from ovariectomized rats or recombinant human ERα can be used as the source of estrogen receptors. The tissue is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol buffer) and centrifuged to obtain the cytosolic fraction containing the soluble ER.
-
Incubation: A constant concentration of [3H]-estradiol and varying concentrations of the competitor compounds (this compound or 4-OHT) are incubated with the cytosol preparation at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound [3H]-estradiol is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of [3H]-estradiol binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific [3H]-estradiol binding, is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or 4-OHT, both in the presence and absence of a fixed concentration of 17β-estradiol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for effects on cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Quantitative Real-Time PCR (qPCR) for ER Target Gene Expression
qPCR is used to quantify the mRNA levels of specific ER target genes to assess the antagonistic activity of endoxifen and 4-OHT.
Protocol:
-
Cell Culture and Treatment: MCF-7 cells are cultured in an estrogen-deprived medium for a period of time before being treated with 17β-estradiol alone, or in combination with various concentrations of this compound or 4-OHT.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., PGR, TFF1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler, which involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the control group.
Signaling Pathways and Experimental Workflows
The anti-estrogenic effects of endoxifen and 4-OHT are mediated through their interaction with the estrogen receptor signaling pathway. The following diagrams illustrate this pathway and the general workflows for the key experiments.
Caption: Estrogen Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Molecular characterization of the microsomal tamoxifen binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 6. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Beyond the Estrogen Receptor: An In-depth Technical Guide to the Molecular Targets of Endoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer. However, a growing body of evidence reveals that Endoxifen's therapeutic reach extends beyond its canonical ER-mediated actions. This technical guide delves into the non-estrogen receptor molecular targets of Endoxifen, providing a comprehensive overview of the current understanding of its multifaceted pharmacological profile. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Protein Kinase C (PKC) Inhibition: A Prime Non-ER Target
A significant body of research has identified Protein Kinase C (PKC) as a primary molecular target of Endoxifen, independent of the estrogen receptor. This interaction is particularly relevant to Endoxifen's efficacy in the treatment of bipolar disorder.[1]
Quantitative Data: Potency and Specificity
Endoxifen has been demonstrated to be a potent inhibitor of PKC, exhibiting greater potency than its parent compound, tamoxifen. Specifically, Endoxifen inhibits PKCβ1 with a half-maximal inhibitory concentration (IC50) of 360 nM , while tamoxifen's IC50 for the same isoform is 4.9 µM .[1] This indicates that Endoxifen is approximately 13.6 times more potent than tamoxifen in inhibiting PKCβ1. Furthermore, studies have shown that Endoxifen inhibits the conventional (PKCβI) and novel (PKCδ) PKC isoforms with similar IC50 values.[2] While Endoxifen was tested against a panel of 12 PKC isoforms, it did not inhibit other PKC family members as potently as PKCβ1.[1]
| Compound | Target | IC50 |
| Endoxifen | PKCβ1 | 360 nM |
| Tamoxifen | PKCβ1 | 4.9 µM |
| Endoxifen | PKCδ | Similar to PKCβ1 |
Experimental Protocol: In Vitro Kinase Assay for PKC Inhibition
The inhibitory activity of Endoxifen on PKC isoforms is typically determined using an in vitro kinase assay. A common method is the Z'-LYTE™ Kinase Assay, which is a fluorescence resonance energy transfer (FRET)-based method.
Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the PKC enzyme. The assay uses a FRET-based peptide substrate that emits a signal when phosphorylated. In the presence of an inhibitor like Endoxifen, phosphorylation is reduced, leading to a decrease in the FRET signal.
Methodology:
-
Reaction Setup: The PKC enzyme, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of Endoxifen are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to occur.
-
Development: A development reagent is added, which contains a site-specific protease that cleaves only the non-phosphorylated substrate.
-
Detection: The fluorescence is measured using a microplate reader. The ratio of the two emission wavelengths of the FRET pair is calculated to determine the extent of phosphorylation.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Endoxifen concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Endoxifen's Impact on PKC-Mediated Pathways
Endoxifen's inhibition of PKC can have significant downstream effects on various signaling pathways. One notable pathway is the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation. By inhibiting PKC, Endoxifen can lead to a reduction in the phosphorylation and activation of AKT, thereby promoting apoptosis.
Calmodulin Antagonism
Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes by modulating the activity of a wide range of enzymes. Tamoxifen and its analogs have been shown to act as calmodulin antagonists, and this activity may also extend to Endoxifen.
Quantitative Data: Binding Affinity
While direct quantitative data for Endoxifen's binding to calmodulin is limited, studies on tamoxifen and its analogs provide valuable insights. Tamoxifen has been shown to bind to calmodulin with two different affinities, with dissociation constants (Kd) of approximately 6 nM and 9 µM .[3] A high-affinity tamoxifen analog, idoxifene, binds to calmodulin with a Kd of approximately 300 nM .[4][5] These findings suggest that triphenylethylene compounds, including Endoxifen, are capable of binding to calmodulin with significant affinity.
| Compound | Target | Kd |
| Tamoxifen | Calmodulin | ~6 nM and 9 µM |
| Idoxifene | Calmodulin | ~300 nM |
Experimental Protocol: Fluorescence Spectroscopy for Calmodulin Binding
Fluorescence spectroscopy is a common method to determine the binding affinity and stoichiometry of a ligand to a protein like calmodulin.
Principle: The intrinsic fluorescence of the ligand or changes in the fluorescence of the protein upon ligand binding are monitored. The change in fluorescence intensity is proportional to the concentration of the protein-ligand complex.
Methodology:
-
Sample Preparation: Solutions of purified calmodulin and the ligand (e.g., Endoxifen) are prepared in a suitable buffer containing calcium.
-
Titration: A fixed concentration of the ligand is titrated with increasing concentrations of calmodulin.
-
Fluorescence Measurement: The fluorescence emission spectrum of the ligand is recorded after each addition of calmodulin at a specific excitation wavelength.
-
Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the calmodulin concentration. The data is then fitted to a binding isotherm equation to determine the dissociation constant (Kd) and stoichiometry of the interaction.
Interaction with ABC Transporters
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), are membrane proteins that play a crucial role in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cells. Endoxifen has been identified as a substrate for P-glycoprotein.[6][7]
Quantitative Data: Transport and Inhibition
While it is established that Endoxifen is transported by P-glycoprotein, there is a lack of specific IC50 values for Endoxifen acting as an inhibitor of P-gp-mediated transport. Studies have shown that in P-gp overexpressing cells, the transport of Endoxifen from the basal to the apical side is significantly higher, and this transport can be abrogated by a known P-gp inhibitor.[6] This indicates that Endoxifen is a substrate, but its potential to inhibit the transport of other P-gp substrates requires further quantitative investigation.
Experimental Protocol: In Vitro Transport Assay
The interaction of Endoxifen with P-glycoprotein can be studied using an in vitro transport assay with polarized cell lines that overexpress the transporter, such as MDCKII-MDR1 cells.
Principle: This assay measures the directional transport of a compound across a monolayer of polarized cells grown on a permeable support.
Methodology:
-
Cell Culture: MDCKII-MDR1 cells are seeded on permeable filter supports in a transwell plate and cultured until a confluent monolayer is formed.
-
Transport Experiment: The test compound (Endoxifen) is added to either the apical or basolateral chamber of the transwell.
-
Sampling: At various time points, samples are taken from the opposite chamber to measure the amount of compound that has been transported across the cell monolayer.
-
Quantification: The concentration of the compound in the samples is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux by a transporter like P-gp. To confirm the role of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor.
Induction of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates the unfolded protein response (UPR). While direct evidence for Endoxifen is still emerging, studies on tamoxifen suggest that it can modulate ER stress.
Quantitative Data: Markers of ER Stress
There is currently a lack of direct quantitative data demonstrating the effect of Endoxifen on the expression levels of key ER stress markers such as Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP). However, tamoxifen has been shown to upregulate GRP78 expression.[8] Further research is needed to quantify the specific impact of Endoxifen on these and other UPR-related proteins.
Experimental Protocol: Western Blotting for ER Stress Markers
Western blotting is a standard technique used to detect and quantify the expression of specific proteins, including markers of ER stress.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Methodology:
-
Cell Treatment: Cells are treated with Endoxifen at various concentrations and for different durations.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Some anticancer drugs exert their effects by inhibiting topoisomerases. While the primary focus has been on other mechanisms, the structural similarity of Endoxifen to other compounds known to interact with DNA suggests that topoisomerase inhibition could be a potential, albeit less explored, off-target effect.
Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the inhibition of topoisomerases by Endoxifen. Research in this area is warranted to determine if this is a biologically relevant off-target effect.
Experimental Protocol: Topoisomerase II DNA Decatenation Assay
A common method to assess the inhibition of topoisomerase II is the DNA decatenation assay.
Principle: Topoisomerase II can unlink, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibitors of topoisomerase II will prevent this decatenation.
Methodology:
-
Reaction Setup: Kinetoplast DNA (catenated DNA) is incubated with purified topoisomerase II enzyme in a reaction buffer containing ATP.
-
Inhibitor Addition: Varying concentrations of the test compound (Endoxifen) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for the decatenation reaction.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Gel Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands.
-
Visualization and Analysis: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.
Conclusion
This technical guide provides a detailed overview of the known and potential molecular targets of Endoxifen beyond the estrogen receptor. The inhibition of Protein Kinase C, particularly PKCβ1, is the most well-characterized non-ER-mediated effect with clear quantitative data and a defined signaling pathway. Calmodulin antagonism and interaction with ABC transporters are also recognized activities, although more specific quantitative data for Endoxifen is needed. The roles of Endoxifen in inducing endoplasmic reticulum stress and inhibiting topoisomerases are less established and represent areas for future investigation.
The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further explore these non-canonical mechanisms of Endoxifen. A comprehensive understanding of these off-target effects is crucial for optimizing the therapeutic use of Endoxifen, predicting potential side effects, and identifying new therapeutic indications for this versatile molecule. Further research is encouraged to fill the existing gaps in quantitative data and to fully elucidate the complex pharmacology of Endoxifen.
References
- 1. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2(+)-dependent binding of tamoxifen to calmodulin isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. High-affinity tamoxifen analogues retain extensive positional disorder when bound to calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsdi.org [omicsdi.org]
- 7. Endoxifen, the active metabolite of tamoxifen, is a substrate of the efflux transporter P-glycoprotein (multidrug resistance 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen-induced cytotoxicity in breast cancer cells is mediated by glucose-regulated protein 78 (GRP78) via AKT (Thr308) regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Endoxifen as a Protein Kinase C (PKC) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoxifen, an active metabolite of tamoxifen, is well-established as a potent selective estrogen receptor modulator (SERM).[1][2] However, emerging evidence has illuminated a second, ERα-independent mechanism of action: the direct inhibition of Protein Kinase C (PKC), particularly the PKCβ1 isoform.[2][3][4] This activity is observed at higher, yet clinically achievable, concentrations obtained through direct endoxifen administration, distinct from the lower levels seen during tamoxifen therapy.[2][4][5] This guide provides a comprehensive technical overview of endoxifen's role as a PKC inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways involved. This dual mechanism of targeting both ERα and PKC signaling positions endoxifen as a compound of significant interest for endocrine-refractory breast cancer and potentially other diseases characterized by aberrant PKC signaling, such as bipolar disorder.[1][6]
Mechanism of Action: Beyond Estrogen Receptor Blockade
While tamoxifen is a known PKC inhibitor, its active metabolite endoxifen demonstrates significantly higher potency.[6][7][8][9] Endoxifen's interaction with PKC is multifaceted, involving direct binding, allosteric inhibition, and induction of protein degradation, which collectively suppress downstream pro-survival signaling.
Direct Binding and Isoform Specificity
Studies have confirmed that endoxifen directly binds to Protein Kinase C beta 1 (PKCβ1).[2][3][10] Surface Plasmon Resonance (SPR) analysis has demonstrated this physical interaction.[2][3][4][5] This binding is more potent compared to its parent compound, tamoxifen.[11] While endoxifen inhibits multiple PKC isoforms, it shows a greater potency against PKCβ1 compared to other family members.[2][3][4][5]
Allosteric Inhibition and Downstream Signaling
Endoxifen functions as an allosteric inhibitor of PKCβ1.[12] Interestingly, this inhibition is associated with a paradoxical effect: Z-endoxifen promotes the translocation of PKCβ1 to the plasma membrane, a location typically associated with its activation.[12] This suggests that endoxifen locks the enzyme in a non-productive conformation at the membrane, effectively "breaking" the normal activation mechanism.[12]
The primary downstream consequence of PKCβ1 inhibition by endoxifen is the downregulation of the AKT signaling pathway.[3][4][5] Key effects include:
-
Induction of PKCβ1 Degradation: Prolonged treatment with clinically relevant concentrations of endoxifen (e.g., 5 µM) leads to the degradation of the PKCβ1 protein itself.[2][3][5]
-
Attenuation of AKT Phosphorylation: By inhibiting and degrading PKCβ1, endoxifen prevents the phosphorylation of AKT at the Ser473 site, a critical step for its activation.[2][3][4][5]
-
Suppression of Apoptosis: The suppression of the PKCβ1/AKT pro-survival pathway ultimately leads to the induction of apoptosis in cancer cells.[2][3][4][5]
This mechanism is distinct from other PKC inhibitors like enzastaurin, which, despite potently inhibiting PKCβ1 kinase activity, does not induce its degradation or affect downstream AKT signaling.[13]
Quantitative Data: Inhibitory Potency and Binding Affinity
The following tables summarize the key quantitative metrics defining endoxifen's activity as a PKC inhibitor.
Table 1: In Vitro Inhibitory Activity against PKC Isoforms
| Compound | Target | IC50 Value | Notes |
| Endoxifen | PKCβ1 | 357 nM - 360 nM | Data from kinase profiling and in vitro kinase assays.[2][14][15] |
| Tamoxifen | PKCβ1 | 4.8 µM - 4.9 µM | Approximately 13-fold less potent than endoxifen.[2][15] |
| Endoxifen | PI3KΔ | 2.5 µM | Also demonstrates activity against other related kinases.[15] |
| Tamoxifen | PI3KΔ | 6.2 µM | Less potent compared to endoxifen.[15] |
Table 2: Binding Affinity and Cellular Concentrations
| Ligand | Target | Binding Constant (K_D) | Clinically Achievable Plasma Concentrations | Notes |
| Endoxifen | PKCβ1 | 100 nM | Up to 5 µM | Concentrations that inhibit PKC are achieved with direct endoxifen administration, but not standard tamoxifen therapy (<0.1 µM).[2][4][5][13][14] |
Visualized Pathways and Workflows
Endoxifen's Impact on the PKC/AKT Signaling Pathway
Caption: Endoxifen inhibits the PKCβ1/AKT pathway, leading to apoptosis.
General Experimental Workflow for Analyzing Endoxifen's Effects
Caption: Workflow for studying endoxifen's effects on cancer cells.
Logical Flow of Endoxifen's Anticancer Mechanism
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoxifen is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
The Pharmacodynamics of Endoxifen Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen hydrochloride, the primary active metabolite of tamoxifen, has emerged as a potent therapeutic agent in preclinical studies, demonstrating significant anti-cancer effects, particularly in estrogen receptor-positive (ER+) breast cancer models. Its direct administration bypasses the need for metabolic activation by the polymorphic enzyme CYP2D6, offering a potential advantage over tamoxifen by ensuring more consistent therapeutic concentrations.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical settings, focusing on its mechanism of action, efficacy data from various models, and detailed experimental protocols.
Mechanism of Action
Endoxifen exerts its anti-neoplastic effects through a multi-faceted mechanism, primarily centered on the estrogen receptor alpha (ERα). As a selective estrogen receptor modulator (SERM), it competitively inhibits the binding of estradiol to ERα, thereby preventing the receptor from binding to the estrogen-response element on DNA and subsequently reducing DNA synthesis and estrogen-dependent cell proliferation.[1][2]
Beyond competitive inhibition, a key differentiator of Endoxifen's mechanism is its ability to induce the degradation of the ERα protein via the proteasome pathway.[3] This dual action of both blocking and degrading the primary driver of ER+ breast cancer growth contributes to its enhanced potency compared to its parent drug, tamoxifen.
Furthermore, Endoxifen has demonstrated effects on signaling pathways independent of ERα. It is a potent inhibitor of Protein Kinase C (PKC), with a four-fold higher potency compared to tamoxifen.[4] Specifically, Endoxifen has been shown to inhibit PKC beta 1 (PKCβ1), leading to the downregulation of AKT phosphorylation and the induction of apoptosis in breast cancer cells.[5][6][7] This suggests a broader therapeutic potential for Endoxifen, even in endocrine-refractory cancers.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy: Cell Viability and IC50
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Key Findings |
| MCF-7 | ER+ Breast Cancer | CellTiter-Glo | 1000 nM (8 days) | Significant inhibition of cell proliferation.[8] |
| HS 578T | Triple-Negative Breast Cancer | Not Specified | Not Specified | Significant inhibition of cell proliferation.[8] |
| BT-549 | Triple-Negative Breast Cancer | Not Specified | Not Specified | Significant inhibition of cell proliferation.[8] |
| B16F10 | Mouse Melanoma | Cell Viability Assay | 10 µM (48h) | 93.6% cell death.[9] |
| SK-MEL-5 | Human Melanoma | Cell Viability Assay | 10 µM (48h) | 92.5% cell death.[9] |
| MCF-7 | ER+ Breast Cancer | Proliferation Assay | IC50 corresponds to serum concentrations of 5-80 nM | Endoxifen's IC50 in many ERα+ breast cancer cells aligns with concentrations found in tamoxifen-treated patients.[3] |
| T47D | ER+ Breast Cancer | Proliferation Assay | Not Specified | Endoxifen inhibits proliferation.[3] |
In Vivo Efficacy: Tumor Growth Inhibition
| Animal Model | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| Mice | MCF-7 Human Mammary Tumor Xenografts | 8 mg/kg, p.o. | More potent than Tamoxifen | Endoxifen effectively inhibits the growth of ER+ breast cancer xenografts.[8] |
| C57BL/6 Mice | B16F10 Metastatic Melanoma | 4 mg/kg/day, p.o. (20 days) | 26.7% reduction in lung nodules | Orally administered Endoxifen reduces melanoma metastasis.[9] |
| C57BL/6 Mice | B16F10 Metastatic Melanoma | 8 mg/kg/day, p.o. (20 days) | 82.7% reduction in lung nodules | Dose-dependent reduction in melanoma metastasis.[9] |
| Female Sprague-Dawley Rats | N/A (Pharmacokinetic study) | 40, 80, and 140 mg/kg, p.o. | N/A | Demonstrates high oral bioavailability.[9] |
| Ovariectomized C57BL/6 Mice | N/A (Bone effects study) | 50 mg/kg/day, p.o. (45 days) | N/A | Increased bone mineral density.[10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Lines: MCF-7 and Ishikawa cells.[8]
-
Seeding Density: 2,000 cells per well in a 96-well plate.[8]
-
Medium: 10% triple charcoal-stripped serum-containing medium for 3 days prior to plating.[8]
-
Treatment: Cells are treated with indicated concentrations of this compound every 48 hours.[8]
-
Incubation: 8 days.[8]
-
Detection: The CellTiter-Glo® Luminescent Cell Viability Assay kit is used according to the manufacturer's protocol to measure ATP levels, which correlate with the number of viable cells.[8]
2. MTT Assay
-
Cell Line: MCF-7 cells.
-
Plating: Cells are plated at a density of 1,000 to 1,500 cells per well in 96-well plates.[3]
-
Treatment: 24 hours after plating, cells are treated with serial dilutions of this compound.
-
Incubation: 7-10 days.[3]
-
Detection: Cells are imaged daily using an IncuCyte® system to monitor confluence.[3] At the end of the treatment period, MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is read to determine cell viability.
In Vivo Tumor Xenograft Studies
MCF-7 Human Breast Cancer Xenograft Model in Nude Mice
-
Animal Model: Female athymic nude mice (nu/nu).
-
Cell Injection: MCF-7 cells are injected into the mammary fat pad. To support tumor growth, estrogen supplementation is required. This can be achieved through the implantation of estradiol pellets or injections of estradiol valerate.[1][10]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size before the initiation of treatment.
-
Treatment: this compound is administered orally (p.o.) at the specified dosage (e.g., 8 mg/kg).[8]
-
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Molecular Biology Techniques
Western Blot for ERα Degradation
-
Cell Lines: MCF-7, T47D, Hs578T-ERα, U2OS-ERα, and Ishikawa cells.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[11]
-
Lysate Preparation: Cells are lysed, and protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody.
-
Detection: Signals are visualized using an appropriate detection system. Tubulin is often used as a loading control.[11]
Western Blot for AKT Phosphorylation
-
Cell Line: Aromatase-expressing MCF7AC1 cells.[5]
-
Treatment: Cells are treated with different concentrations of this compound (e.g., 5 µM) under conditions that activate PKC/AKT signaling (e.g., with PMA and insulin).[5]
-
Analysis: Western blotting is performed as described above, using primary antibodies specific for phosphorylated AKT (pAKTSer473) and total AKT.[5]
Protein Kinase C (PKC) Inhibition Assay
-
Methodology: A generic protocol for a PKC assay kit involves preparing a reaction mixture containing the PKC isoform, a peptide substrate, ATP, and the inhibitor (Endoxifen). The phosphorylation of the substrate is then measured, often using a fluorescence polarization-based method.
-
Key Finding: Endoxifen exhibits a four-fold higher potency in inhibiting PKC activity compared to tamoxifen.[4][8] It specifically inhibits PKCβ1 with an IC50 of 360 nM.[12]
Signaling Pathways and Visualizations
Endoxifen's pharmacodynamics involve intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms.
Endoxifen's Dual Action on the Estrogen Receptor
Caption: Endoxifen's dual mechanism: competitive inhibition of estradiol binding to ERα and targeting ERα for proteasomal degradation.
Endoxifen's Inhibition of the PKC/AKT Signaling Pathway
Caption: Endoxifen inhibits PKCβ1, leading to reduced AKT phosphorylation and subsequent induction of apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for evaluating the efficacy of this compound in an MCF-7 mouse xenograft model.
Conclusion
The preclinical pharmacodynamics of this compound demonstrate its potential as a highly effective anti-cancer agent. Its dual mechanism of ERα inhibition and degradation, coupled with its activity on the PKC/AKT signaling pathway, provides a strong rationale for its clinical development. The quantitative data from in vitro and in vivo models consistently show its superior or comparable potency to existing endocrine therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic utility of Endoxifen and other novel anti-cancer compounds. Further preclinical studies are warranted to explore its efficacy in a broader range of cancer models and to elucidate the full spectrum of its molecular mechanisms.
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Orally administered endoxifen inhibits tumor growth in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Estrogenic Effects of Endoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, a key active metabolite of tamoxifen, has emerged as a potent anti-estrogenic agent with significant implications for the treatment of estrogen receptor-positive (ER+) breast cancer. Unlike its parent drug, tamoxifen, which requires metabolic activation, endoxifen directly antagonizes the estrogen receptor, offering a potentially more consistent and effective therapeutic profile. This technical guide provides an in-depth overview of the in vitro anti-estrogenic effects of endoxifen, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its activity.
Molecular Mechanisms of Action
Endoxifen exerts its anti-estrogenic effects through a multi-faceted approach targeting the estrogen receptor signaling pathway.
-
Competitive Estrogen Receptor Antagonism : Endoxifen competitively binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent receptor activation. This direct competition is a primary mechanism of its anti-estrogenic action[1].
-
Estrogen Receptor Degradation : Unlike tamoxifen and its other major active metabolite, 4-hydroxytamoxifen (4-OHT), which tend to stabilize ERα, endoxifen uniquely promotes the degradation of the ERα protein[1][2][3]. This process is mediated by the ubiquitin-proteasome pathway, where endoxifen-bound ERα is tagged for destruction, leading to a reduction in the total cellular levels of the receptor. This dual action of antagonism and degradation contributes to its potent anti-tumor activity.
-
Induction of Apoptosis : Endoxifen has been shown to induce programmed cell death, or apoptosis, in breast cancer cells. This is achieved, in part, by modulating the expression of key apoptosis-regulating proteins. Specifically, endoxifen can lead to the downregulation of the anti-apoptotic protein Bcl-2 and potentially the upregulation of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis[4][5][6][7][8].
-
Transcriptional Repression of Estrogen-Responsive Genes : By binding to ERα, endoxifen alters the receptor's conformation, leading to the recruitment of co-repressors and the inhibition of transcription of estrogen-responsive genes. Key genes involved in cell proliferation and tumor growth, such as pS2 (TFF1) and GREB1, are downregulated in the presence of endoxifen[3].
Quantitative Data Presentation
The following tables summarize the quantitative data on the in vitro anti-estrogenic effects of endoxifen, providing a comparative analysis with other relevant compounds.
Table 1: IC50 Values for Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (nM) | Condition |
| Endoxifen | MCF-7 | 100 | Estradiol-deprived |
| Endoxifen | MCF-7 | 500 | In the presence of 1 nM Estradiol |
| 4-Hydroxytamoxifen | MCF-7 | 10 | Estradiol-deprived |
| 4-Hydroxytamoxifen | MCF-7 | 50 | In the presence of 1 nM Estradiol |
| Endoxifen | T47D | Not explicitly found, but studies suggest similar potency to 4-OHT | - |
| Endoxifen | ZR-75-1 | Not explicitly found, but studies suggest similar potency to 4-OHT | - |
Data compiled from[9][10][11][12][13][14].
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) |
| Endoxifen | ERα | 12.1 - 181 |
| Endoxifen | ERβ | 4.75 |
| 4-Hydroxytamoxifen | ERα | 19.0 - 181 |
| 4-Hydroxytamoxifen | ERβ | 21.5 |
| Tamoxifen | ERα | 2.8 |
Data compiled from[9]. Note: The range in relative binding affinity for Endoxifen reflects data from different studies.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by endoxifen.
References
- 1. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ubiquitin Ligase NEDD4 Affects Estrogen Receptor α Expression and the Prognosis of Patients with Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Estrogen Receptor-α, C-Terminal antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 4. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The relationship between BcI2, Bax and p53: consequences for cell cycle progression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoxifen - Wikipedia [en.wikipedia.org]
- 10. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody (#8644) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Endoxifen's Effect on Estrogen-Responsive Gene Expression: A Technical Guide
Executive Summary
Endoxifen, the primary active metabolite of tamoxifen, is a potent Selective Estrogen Receptor Modulator (SERM) central to the efficacy of endocrine therapy in estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic action is primarily mediated through competitive antagonism of the estrogen receptor alpha (ERα), leading to profound changes in the expression of estrogen-responsive genes. This document provides a detailed examination of endoxifen's molecular mechanisms, its impact on the transcriptome, and the experimental methodologies used to elucidate these effects. Global gene expression studies reveal that endoxifen modulates a distinct set of genes compared to its parent drug, tamoxifen, and other SERMs like 4-hydroxytamoxifen (4HT).[2] Notably, its mechanism is concentration-dependent; at higher, clinically relevant concentrations, endoxifen not only blocks ERα's transcriptional activity but also promotes its proteasomal degradation, a mechanism shared with pure anti-estrogens like fulvestrant (ICI 182,780).[1][3] This guide synthesizes quantitative data, outlines key experimental protocols, and visualizes the complex signaling and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Endoxifen exerts its anti-cancer effects by directly targeting the estrogen signaling axis.[4] As a SERM, its primary mechanism involves high-affinity, competitive binding to ERα. In a normal physiological state, estradiol (E2) binds to ERα, inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transcription of genes that drive cell proliferation.
Endoxifen's binding to ERα induces an alternative conformational change. This complex still binds to Estrogen Response Elements (EREs) on the DNA but fails to recruit coactivators. Instead, it recruits corepressor proteins, leading to the transcriptional repression of estrogen-responsive genes.[5]
A key feature distinguishing endoxifen from tamoxifen and 4HT is its ability, at higher concentrations, to induce the degradation of the ERα protein itself.[1] This dual action—blocking estrogen binding and reducing total receptor levels—makes endoxifen a particularly potent inhibitor of estrogen-driven cancer cell growth.[4]
Quantitative Impact on Gene Expression
Global gene expression profiling, typically using microarrays or RNA-sequencing, has been instrumental in defining the transcriptomic landscape following endoxifen treatment. These studies reveal that while endoxifen and 4-hydroxytamoxifen (4HT) have similar potencies in inhibiting E2-induced proliferation, their effects on gene expression show both overlap and distinct differences.[6] Furthermore, the concentration of endoxifen dramatically alters the gene expression profiles in MCF-7 breast cancer cells.[2]
Global Transcriptomic Changes
Studies comparing endoxifen to other anti-estrogens in MCF-7 cells highlight its unique profile. While 4HT and the pure anti-estrogen ICI 182,780 (fulvestrant) alter a larger number of estrogen-regulated genes, there is surprisingly little overlap between the gene sets, implying distinct mechanisms of action.[2]
| Treatment Condition | Agent | Number of E2-Regulated Genes Significantly Altered | Cell Line | Reference |
| In presence of 10 nM Estradiol | Endoxifen | 28 | MCF-7 | [2] |
| In presence of 10 nM Estradiol | 4-Hydroxytamoxifen (4HT) | 149 | MCF-7 | [2] |
| In presence of 10 nM Estradiol | ICI 182,780 (Fulvestrant) | 170 | MCF-7 | [2] |
| In presence of Estradiol | Endoxifen | 2390 | MCF-7 | [6] |
| In presence of Estradiol | 4-Hydroxytamoxifen (4HT) | 2444 | MCF-7 | [6] |
Note: Differences in gene counts between studies reflect variations in experimental conditions, statistical cutoffs, and analysis platforms.
Regulation of Key Estrogen-Responsive Genes
Endoxifen potently suppresses the expression of well-established estrogen-responsive genes, which are critical markers of ERα pathway activity. These include the Progesterone Receptor (PGR), Trefoil Factor 1 (TFF1, also known as pS2), and Growth Regulation by Estrogen in Breast Cancer 1 (GREB1).
| Gene Symbol | Gene Name | Effect of Endoxifen | Comments | References |
| PGR | Progesterone Receptor | Potent suppression of E2-induced expression | A classic marker of a functional ER pathway. Endoxifen's potency is similar to 4HT. | [7][8] |
| TFF1 | Trefoil Factor 1 | Potent suppression of E2-induced expression | Z-endoxifen demonstrated more potent inhibition of TFF1 than tamoxifen in a letrozole-resistant model. | [9] |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | Potent suppression of E2-induced expression | GREB1 is a key ERα cofactor; its suppression is critical for anti-estrogenic effects. | [10][11] |
| AREG | Amphiregulin | Potent suppression of E2-induced expression | An EGFR ligand and estrogen-regulated growth factor. | [9] |
Key Signaling Pathways and Experimental Workflows
The primary pathway affected by endoxifen is the ERα signaling cascade. However, resistance to endocrine therapies, including endoxifen, can emerge through the activation of alternative growth factor receptor signaling pathways, such as the PI3K/AKT pathway, which can lead to ligand-independent ERα activation.[1][12] Understanding the experimental workflows used to study these effects is crucial for interpreting the data.
A typical experimental workflow to assess endoxifen's impact on gene expression involves several key stages, from cell culture to bioinformatics analysis.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of endoxifen on gene expression, based on methodologies reported in the literature.[7][13]
Cell Culture and Treatment
-
Cell Line: MCF-7, an ER-positive human breast adenocarcinoma cell line, is most commonly used.[14]
-
Culture Medium: Maintain cells in RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to treatment, switch cells to a phenol red-free medium containing charcoal-stripped FBS for 48-72 hours to remove exogenous estrogens and establish a baseline state.
-
Treatment: Treat cells with the desired concentrations of vehicle (e.g., ethanol), 17β-estradiol (E2, typically 1-10 nM), and/or endoxifen (concentrations can range from 10 nM to 5 µM depending on the study).[2][15] Incubate for the desired time period (e.g., 24-48 hours for gene expression studies).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Harvest cells and isolate total RNA using a TRIzol-based reagent or a commercial column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform real-time PCR using a fluorescent dye like SYBR Green and gene-specific primers for target genes (PGR, TFF1, etc.) and a housekeeping gene for normalization (e.g., GAPDH, RPLP0).[7][16]
-
Analysis: Calculate relative gene expression using the comparative CT (ΔΔCT) method.
Global Gene Expression Analysis (RNA-Sequencing)
-
RNA Isolation and QC: Isolate high-quality total RNA as described above. Assess RNA integrity using a Bioanalyzer to ensure an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation: Prepare sequencing libraries from total RNA, which includes steps for mRNA purification (poly-A selection), fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform like an Illumina HiSeq or NovaSeq.[13]
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference human genome (e.g., hg38).
-
Quantify gene expression levels (e.g., as FPKM, RPKM, or counts).
-
Perform differential expression analysis between treatment groups (e.g., using DESeq2 or edgeR) to identify genes significantly up- or down-regulated by endoxifen.[13]
-
ERE-Luciferase Reporter Assay
-
Cell Plating and Transfection: Plate MCF-7 cells in 24-well plates. After 24 hours, transfect the cells with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of an Estrogen Response Element (ERE-TK-luc).[13]
-
Treatment: After allowing 24 hours for plasmid expression, change the medium and treat the cells with vehicle, E2, and/or endoxifen for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: A decrease in E2-induced luminescence in the presence of endoxifen indicates antagonism of ERα transcriptional activity at the ERE.
Conclusion
Endoxifen is a potent and clinically crucial anti-estrogen that modulates a specific and concentration-dependent profile of estrogen-responsive genes. Its mechanism extends beyond simple competitive antagonism to include ERα degradation, distinguishing it from other SERMs.[1] Quantitative transcriptomic analyses have been vital in defining its unique molecular signature and its superior anti-estrogenic activity compared to tamoxifen, particularly in models of endocrine resistance.[9] The experimental protocols detailed herein provide a standardized framework for further investigation into endoxifen's nuanced effects on gene expression, aiding in the development of more effective endocrine therapies and strategies to overcome treatment resistance in ER+ breast cancer.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is Endoxifen used for? [synapse.patsnap.com]
- 5. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 6. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2-ERα-GREB1 Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous purification reveals GREB1 as a key Estrogen Receptor regulatory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Similarities and Differences in Gene Expression Networks Between the Breast Cancer Cell Line Michigan Cancer Foundation-7 and Invasive Human Breast Cancer Tissues [frontiersin.org]
- 15. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Endoxifen Resistance in Breast Cancer: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, the principal active metabolite of tamoxifen, is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. Despite its efficacy, a significant number of patients develop resistance, leading to disease progression and mortality. Understanding the molecular underpinnings of endoxifen resistance is paramount for the development of novel therapeutic strategies to overcome this clinical challenge. This in-depth technical guide delineates the core mechanisms of endoxifen resistance, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Endoxifen Resistance
Endoxifen resistance is a multifactorial phenomenon driven by a complex interplay of genetic and non-genetic alterations. These mechanisms can be broadly categorized as follows:
-
Alterations in the Estrogen Receptor and Signaling: This includes mutations in the ESR1 gene, which encodes ERα, leading to ligand-independent receptor activation. Furthermore, post-translational modifications of ERα and changes in the expression and activity of co-regulatory proteins can modulate its response to endoxifen. A key finding is the downregulation of ERα mRNA and the loss of both ERα and progesterone receptor (PGR) protein in endoxifen-resistant MCF-7 cells[1]. This loss of ERα expression and pathway activity is a significant departure from some models of tamoxifen resistance where ERα expression is maintained[1].
-
Activation of Escape Pathways: Cancer cells can bypass their dependence on ER signaling by activating alternative growth factor receptor pathways. The PI3K/AKT/mTOR and MAPK signaling cascades are frequently hyperactivated in resistant tumors, promoting cell survival and proliferation in an estrogen-independent manner.[2][3][4] The activation of these pathways can be driven by overexpression or activating mutations in key components such as EGFR, HER2, and PIK3CA.[2][4][5]
-
Metabolic Reprogramming: Endoxifen-resistant cells often exhibit profound metabolic alterations, including increased glycolysis and fatty acid oxidation (FAO).[6][7][8][9] This metabolic rewiring provides the necessary energy and building blocks to sustain proliferation and survival in the presence of endocrine therapy. The activation of the AMPK-FAO-oxidative phosphorylation (OXPHOS) signaling axis has been identified as a key mechanism of resistance.[6]
-
Autophagy: Autophagy, a cellular process of self-digestion, can act as a pro-survival mechanism in cancer cells under therapeutic stress.[10][11] In the context of endoxifen resistance, autophagy allows cells to clear damaged components and recycle nutrients, thereby promoting their survival.[10][11][12][13] Studies have shown that inhibition of autophagy can re-sensitize resistant breast cancer cells to endocrine therapies.[10][11]
-
Epigenetic Modifications: Alterations in DNA methylation and histone modifications can lead to changes in gene expression that contribute to resistance.[14][15][16][17][18] These epigenetic changes can result in the silencing of tumor suppressor genes or the activation of oncogenes, thereby promoting a resistant phenotype.[16]
-
Role of Non-coding RNAs: Long non-coding RNAs (lncRNAs) and microRNAs (miRNAs) have emerged as critical regulators of gene expression and have been implicated in endoxifen resistance.[19][20][21] They can modulate the expression of key genes involved in the aforementioned resistance mechanisms.[20]
Quantitative Data on Endoxifen Resistance
The following tables summarize key quantitative data from studies on endoxifen resistance in breast cancer cell lines.
Table 1: IC50 Values for Endoxifen and Other Endocrine Therapies in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Drug | Condition | IC50 (nM) | Reference |
| MCF-7 | Endoxifen | E2 deprivation | 100 | [4] |
| MCF-7 | Endoxifen | 1 nM E2 | 500 | [4] |
| MCF-7 | 4-OH Tamoxifen | - | 10 (without E2), 50 (with E2) | [4] |
| MCF-7/TR | 4-OH Tamoxifen | - | 3800 | [17] |
| T47D/TR | 4-OH Tamoxifen | - | 4000 | [17] |
| ENDX-R MCF-7 | Abemaciclib | - | >1000 | [20] |
| ENDX-R MCF-7 | Palbociclib | - | >1000 | [20] |
| ENDX-R MCF-7 | Ribociclib | - | >1000 | [20] |
| ENDX-R MCF-7 | Alpelisib | - | >1000 | [20] |
| ENDX-R MCF-7 | Ipatasertib | - | >1000 | [20] |
| ENDX-R MCF-7 | Everolimus | - | >1000 | [20] |
| ENDX-R MCF-7 | Lasofoxifene | - | >1000 | [20] |
| ENDX-R MCF-7 | Venetoclax | - | ~100 | [20] |
Table 2: Changes in Gene and Protein Expression in Endoxifen-Resistant Breast Cancer Cells
| Gene/Protein | Change in Expression | Cell Line Model | Reference |
| ERα (ESR1) | Downregulated (mRNA), Not Detected (protein) | ENDX-R MCF-7 | [1] |
| Progesterone Receptor (PGR) | Downregulated (mRNA), Not Detected (protein) | ENDX-R MCF-7 | [1] |
| CDCA8 | Upregulated (mRNA and protein) | MCF-7/TR, T47D/TR | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of endoxifen resistance are provided below.
Generation of Endoxifen-Resistant Breast Cancer Cell Lines
This protocol describes the generation of endoxifen-resistant (ENDX-R) cell lines through chronic drug exposure.
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) in their recommended growth medium.
-
Initial Drug Treatment: Begin by treating the cells with a low concentration of endoxifen (e.g., 100 nM).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of endoxifen in a stepwise manner. The increments should be small enough to allow for cell survival and adaptation.
-
Long-Term Culture: Maintain the cells in the presence of the desired final concentration of endoxifen (e.g., 1 µM) for an extended period (e.g., 12-24 months) to establish a stable resistant phenotype.[20]
-
Verification of Resistance: Regularly assess the resistance of the cell line by performing cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC50 value of endoxifen and compare it to the parental, sensitive cell line.
Western Blot Analysis for ERα and Downstream Targets
This protocol outlines the procedure for detecting the expression levels of ERα and key proteins in downstream signaling pathways.
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the estrogen receptor.
-
Cell Transfection: Co-transfect breast cancer cells with an ERE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum to deprive the cells of estrogens.
-
Treatment: Treat the cells with estradiol (E2) as a positive control, endoxifen, or vehicle control for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Assessment of Autophagy
This section describes methods to monitor autophagy in cultured cells.
-
Western Blot for LC3 Conversion:
-
Treat cells with the desired compounds in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Perform western blotting as described above using an antibody against LC3.
-
The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (which runs faster on the gel), is indicative of autophagy induction. The accumulation of LC3-II in the presence of a lysosomal inhibitor reflects autophagic flux.
-
-
Immunofluorescence for LC3 Puncta:
-
Grow cells on coverslips and treat as desired.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
-
Incubate with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of distinct LC3-positive puncta represents the recruitment of LC3 to autophagosomes.
-
Metabolic Flux Analysis
This is a general workflow for conducting 13C-based metabolic flux analysis.
-
Stable Isotope Labeling: Culture cells in a medium containing a 13C-labeled substrate (e.g., [U-13C]glucose or [U-13C]glutamine).
-
Metabolite Extraction: After a defined period, rapidly quench metabolism and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Metabolic Modeling and Flux Calculation: Use computational modeling to fit the experimental labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for analyzing histone modifications at specific gene promoters.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone modification of interest (e.g., H3K27ac) or a non-specific IgG as a control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-agarose beads.
-
Wash and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of ER target genes to quantify the enrichment of the histone modification.
Visualizing the Mechanisms of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involved in endoxifen resistance.
Caption: Core signaling pathways implicated in endoxifen resistance.
Caption: Workflow for generating and characterizing endoxifen-resistant cells.
Caption: The process of autophagy promoting cell survival under therapeutic stress.
Conclusion and Future Directions
The mechanisms of endoxifen resistance in breast cancer are complex and interconnected. A thorough understanding of these pathways is crucial for the development of effective strategies to overcome resistance. This guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols. Future research should focus on the development of novel therapeutic agents that can target these resistance mechanisms, such as inhibitors of the PI3K/AKT/mTOR and MAPK pathways, autophagy inhibitors, and epigenetic modulators. Furthermore, the identification of predictive biomarkers of endoxifen resistance will be essential for personalizing treatment strategies and improving patient outcomes. The continued investigation into the intricate molecular landscape of endoxifen-resistant breast cancer will undoubtedly pave the way for more effective and durable therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy and endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy Modulation in Therapeutic Strategy of Breast Cancer Drug Resistance [jcancer.org]
- 16. Hedgehog Signaling Is a Novel Therapeutic Target in Tamoxifen-Resistant Breast Cancer Aberrantly Activated by PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estrogen Receptor (ER) Response Element ERRE Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Oral Endoxifen
Introduction
Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen, is a compound of significant interest in endocrine therapy, particularly for estrogen receptor (ER)-positive breast cancer.[1][2][3] Tamoxifen itself is a prodrug that requires metabolic activation, primarily by the cytochrome P450 enzyme CYP2D6, to be converted into its more potent metabolites, 4-hydroxytamoxifen (4-HT) and Endoxifen.[1][2][3][4][5] Endoxifen exhibits a 30- to 100-fold greater potency in suppressing estrogen-dependent cell proliferation and a significantly higher binding affinity for the estrogen receptor compared to Tamoxifen.[2][4][5]
Crucially, the efficacy of Tamoxifen is linked to plasma concentrations of Endoxifen. Genetic polymorphisms in the CYP2D6 gene can lead to reduced enzyme activity, resulting in lower Endoxifen levels and potentially compromising therapeutic outcomes for a subset of patients.[2][6][7] The direct oral administration of Endoxifen has been developed as a therapeutic strategy to bypass the variability associated with CYP2D6 metabolism, ensuring that therapeutic concentrations are achieved irrespective of a patient's genotype.[2][4][8] This guide provides a detailed overview of the bioavailability and pharmacokinetic profile of orally administered Endoxifen, based on key preclinical and human studies.
Pharmacokinetics of Oral Endoxifen
Oral Endoxifen is characterized by rapid absorption, systemic availability, and dose-proportional pharmacokinetics.[1][9] Unlike its parent compound, Tamoxifen, it is not metabolized by cytochrome P450 enzymes.[10]
Absorption and Bioavailability
Studies in healthy human subjects demonstrate that Endoxifen is rapidly absorbed following oral administration.[1][9] Peak plasma concentrations (Cmax) are typically reached between 2 to 6 hours post-dose.[6][9][10][11] Preclinical studies in female rats and dogs have shown high oral bioavailability, exceeding 67% in rats and 50% in dogs.[2][8][12] This efficient absorption ensures that systemically effective levels are achieved.[1] A first-in-human study noted that even a 0.5 mg dose of Endoxifen resulted in a Cmax 228% higher than the Endoxifen levels achieved from a 20 mg dose of Tamoxifen.[9]
Distribution
Following administration, Endoxifen is distributed throughout the body. Population pharmacokinetic models developed from studies in patients with advanced solid tumors describe the data using a two-compartment model.[8][11][13][14] The estimated apparent central and peripheral volumes of distribution were 323 L and 39.7 L, respectively, indicating significant tissue distribution.[11][13]
Metabolism
A key advantage of direct Endoxifen administration is that it circumvents the need for metabolic activation by CYP2D6.[4] It is not a substrate for cytochrome P450 enzymes, which eliminates the variability in plasma concentrations seen with Tamoxifen due to genetic polymorphisms or drug-drug interactions involving CYP2D6 inhibitors.[6][10]
Elimination
The elimination of Endoxifen is characterized by a half-life (t½) in humans ranging from approximately 52 to 58 hours.[10][15] Population pharmacokinetic models estimate the apparent total clearance of Z-endoxifen to be around 4.89 L/h in a 70 kg adult.[11] Steady-state concentrations are generally achieved by day 7 of daily oral administration.[11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oral Endoxifen from preclinical and human studies.
Table 1: Pharmacokinetic Parameters of Single-Dose Oral Endoxifen in Healthy Humans
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) | Reference |
| 0.5 mg | 1.36 | 6.0 ± 2.9 | 99.1 | 54.9 ± 8.6 | [9] |
| 1.0 mg | 3.80 | 6.0 ± 2.9 | 231.0 | 54.9 ± 8.6 | [9] |
| 2.0 mg | 5.50 - 6.79 | 6.0 ± 2.9 | 330.0 - 401.0 | 54.9 ± 8.6 | [9][15] |
| 4.0 mg | 14.5 - 15.1 | 4.5 - 6.0 | 763.0 - 801.0 | 52.1 - 58.1 | [9][15] |
Data presented as mean or range where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Z-Endoxifen in Patients with Advanced Solid Tumors
| Parameter | Value | Reference |
| Apparent Total Clearance (CL/F) | 4.89 L/h | [11][13] |
| Apparent Central Volume of Distribution (Vc/F) | 323 L | [11][13] |
| Apparent Peripheral Volume of Distribution (Vp/F) | 39.7 L | [11][13] |
| Absorption Rate Constant (KA) | Influenced by AST* | [11][13] |
| Time to Peak (Tmax) after first dose | 2 - 4 hours | [6][11] |
| Time to Steady State | Day 7 | [11] |
Based on a population pharmacokinetic model from patients receiving 20 to 360 mg daily.[11][13][14] AST: Aspartate aminotransferase.
Table 3: Preclinical Pharmacokinetic Parameters of Oral Endoxifen
| Species | Dose | Bioavailability | t½ (h) | Reference |
| Rat | 20-80 mg/kg | > 67% | 6.3 (IV dose) | [2][8][12] |
| Dog | 15-100 mg/kg | > 50% | 9.2 (IV dose) | [2][8][12] |
| Mouse | 10-200 mg/kg | 12% to >200%* | N/A | [16] |
Apparent oral bioavailability in mice increased with dose, suggesting saturable first-pass metabolism.[16] t½ for preclinical studies is often reported from intravenous (IV) administration to determine absolute bioavailability.
Experimental Protocols & Methodologies
The data presented above were derived from rigorous clinical and preclinical studies. The methodologies employed are detailed below.
First-in-Human, Single-Dose Escalation Study[9]
-
Study Design: An open-label, single oral dose, randomized, parallel, dose-escalating study.
-
Subjects: 40 healthy adult male and female volunteers. Subjects were divided into five groups of eight.
-
Drug Administration: Fasting subjects received a single tablet of Endoxifen (0.5, 1, 2, or 4 mg) or Tamoxifen (20 mg) as a reference.
-
Sample Collection: Blood samples were collected at pre-dose and at multiple time points up to 528 hours post-dose for pharmacokinetic analysis.
-
Analytical Method: Plasma concentrations of Endoxifen were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis. Dose proportionality was assessed by linear regression of Cmax and AUC against the dose.
Population Pharmacokinetic Study in Cancer Patients[11][13][14]
-
Study Design: Data was pooled from two Phase I trials involving patients with advanced solid tumors.
-
Subjects: 80 patients, the majority of whom were female (95%) with a median age of 58 years.[11]
-
Drug Administration: Z-endoxifen-HCl was administered orally once daily in a 28-day cycle. Dose levels ranged from 20 to 360 mg.
-
Sample Collection: A total of 1,256 plasma samples were collected at various time points across the dosing cycles.
-
Analytical Method: Plasma concentrations of Z-endoxifen were determined using a validated LC-MS/MS assay.
-
Data Analysis: A population pharmacokinetic model was developed using nonlinear mixed-effects modeling (NONMEM). A two-compartment model with a first-order absorption and linear elimination best described the data. The model was used to estimate key pharmacokinetic parameters and identify covariates (e.g., body weight, race) that influence drug disposition.
Visualizations
Endoxifen's Mechanism of Action
Endoxifen primarily acts as a competitive antagonist of the estrogen receptor (ER) in breast tissue. It also has inhibitory effects on Protein Kinase C (PKC), a pathway implicated in mania, which is being explored for bipolar disorder.[10]
Caption: Mechanism of action for oral Endoxifen.
Pharmacokinetic Study Workflow
The process for determining the pharmacokinetic profile of a drug like Endoxifen follows a structured workflow from subject enrollment to data interpretation.
Caption: Standard workflow for a clinical pharmacokinetic study.
Metabolic Activation Pathway: Tamoxifen vs. Oral Endoxifen
This diagram illustrates how oral Endoxifen administration bypasses the critical and variable CYP2D6 metabolic step required for Tamoxifen activation.
Caption: Oral Endoxifen bypasses CYP2D6 metabolism.
References
- 1. Endoxifen, a new cornerstone of breast cancer therapy: demonstration of safety, tolerability, and systemic bioavailability in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Endoxifen - Wikipedia [en.wikipedia.org]
- 11. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Population Pharmacokinetics of Z-Endoxifen in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. ovid.com [ovid.com]
- 16. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Pharmacological Disparities Between Z- and E-Endoxifen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional differences between the geometric isomers of Endoxifen, (Z)-Endoxifen and (E)-Endoxifen. Endoxifen, a potent active metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM) critical in endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The stereochemical configuration of Endoxifen profoundly influences its pharmacological activity, making a detailed understanding of these differences essential for drug development and clinical research.
Core Structural Differences: A Matter of Geometric Isomerism
Endoxifen, chemically known as 4-hydroxy-N-desmethyltamoxifen, possesses a central carbon-carbon double bond that gives rise to two geometric isomers: (Z)-Endoxifen and (E)-Endoxifen. The nomenclature "Z" (from the German zusammen, meaning together) and "E" (from the German entgegen, meaning opposite) refers to the spatial arrangement of the higher-priority substituents on each carbon of the double bond.
In the case of Endoxifen, the triphenylethylene scaffold dictates the orientation of the phenyl and substituted phenyl groups. The key structural distinction lies in the relative positions of the ethyl group and the phenol moiety.[1]
Key Structural Features:
-
(Z)-Endoxifen: The phenol group and the ethyl group are on the same side of the double bond. This configuration is considered the trans isomer with respect to the two phenyl rings.
-
(E)-Endoxifen: The phenol group and the ethyl group are on opposite sides of the double bond. This is the cis isomer with respect to the two phenyl rings.
This seemingly subtle difference in spatial arrangement has profound implications for the molecule's ability to interact with the ligand-binding domain of the estrogen receptor.
Visualization of Stereoisomers
The distinct three-dimensional structures of (Z)- and (E)-Endoxifen are best understood through molecular diagrams.
Caption: Chemical structures of (Z)-Endoxifen and (E)-Endoxifen.
Pharmacological Disparities: From Binding Affinity to Cellular Response
The structural isomerism of Endoxifen directly translates to significant differences in its pharmacological profile. (Z)-Endoxifen is the biologically active isomer, exhibiting potent anti-estrogenic effects, while (E)-Endoxifen is considered to have significantly weaker activity.[2]
Quantitative Pharmacological Data
The following table summarizes the key quantitative differences in the pharmacological activity of (Z)- and (E)-Endoxifen.
| Parameter | (Z)-Endoxifen | (E)-Endoxifen | Reference(s) |
| Estrogen Receptor α (ERα) Binding Affinity | High Affinity (up to 100x > Tamoxifen) | Significantly Lower Affinity (>99% lower than Z-isomer) | [3] |
| Anti-estrogenic Activity (MCF-7 cells) | Potent Antagonist (IC50: 0.01–0.10 μM) | Weakly Anti-estrogenic / Estrogenic | [4] |
| Inhibition of PGR Gene Expression (E2-induced MCF-7 cells) | Potent Inhibitor | Inhibits at 1-1000 nM |
Experimental Protocols for Isomer Characterization and Activity Assessment
The differentiation and characterization of (Z)- and (E)-Endoxifen, as well as the determination of their biological activities, rely on specific and sensitive analytical and cell-based assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful technique to confirm the spatial proximity of protons and thus differentiate between the (Z) and (E) isomers.[1]
Experimental Workflow: 2D ROESY for Endoxifen Isomer Differentiation
Caption: Workflow for 2D ROESY analysis of Endoxifen isomers.
Detailed Methodology: 2D ROESY
-
Sample Preparation: Dissolve 11-12 mg of the Endoxifen sample in approximately 0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6) immediately before analysis.[1]
-
Instrumentation: Utilize a 500-MHz NMR spectrometer (e.g., Varian Unity Inova).[1]
-
Pulse Program: Employ a standard 2D ROESY pulse program (e.g., roesyph).
-
Acquisition Parameters:
-
Spectral Width (sw): Optimized based on a preliminary 1D 1H spectrum.
-
Time Domain (td): Typically 1K-2K points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).
-
Mixing Time (p15): A crucial parameter for ROESY, typically set between 300-500 ms for small molecules.
-
Number of Scans (ns): 16 scans per increment.
-
Dummy Scans (ds): 4 dummy scans to reach steady state.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions (xfb), phase correction, and baseline correction.
-
Analysis: Analyze the resulting 2D spectrum for cross-peaks indicating through-space correlations (NOEs). For (Z)-Endoxifen, a key correlation will be observed between the protons of the ethyl group and the protons of the phenol ring, confirming their spatial proximity. This correlation will be absent in the spectrum of (E)-Endoxifen.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
Reverse-phase HPLC is the standard method for separating and quantifying (Z)- and (E)-Endoxifen.
Detailed Methodology: HPLC Separation
-
Instrumentation: A liquid chromatography system equipped with a UV detector.
-
Column: An Agilent Poroshell 120 EC-C18 column (2.1 × 50mm, 2.7 μm particle size) is suitable for this separation.[5]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Solvent B allows for the effective separation of the isomers. A representative gradient is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
-
Detection: UV detection at a wavelength of 275 nm.
-
Quantification: The concentration of each isomer is determined by comparing the peak area to a standard curve generated with known concentrations of purified (Z)- and (E)-Endoxifen.
Cell-Based Proliferation Assay for Determining Anti-estrogenic Activity
The anti-proliferative effects of (Z)- and (E)-Endoxifen are typically assessed using ER+ breast cancer cell lines, such as MCF-7.
Detailed Methodology: MCF-7 Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Maintain MCF-7 cells in phenol red-free DMEM supplemented with 10% fetal bovine serum.
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Hormone Deprivation: Replace the medium with estrogen-free medium for 72 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with a serial dilution of (Z)-Endoxifen or (E)-Endoxifen in the presence of a fixed concentration of 17β-estradiol (E2) to stimulate proliferation (e.g., 1 nM). Include appropriate controls (vehicle, E2 alone).
-
Incubation: Incubate the cells for 6 days.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the E2-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by fitting the data to a dose-response curve.
Signaling Pathways: Differential Modulation of Estrogen Receptor Action
The anti-estrogenic effects of Endoxifen are primarily mediated through competitive binding to the estrogen receptor, preventing the binding of estradiol and subsequent transcriptional activation of estrogen-responsive genes.
Canonical Estrogen Receptor Signaling Pathway
Caption: Canonical Estrogen Receptor Signaling Pathway.
Upon binding of estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER-estradiol complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription that promotes cell proliferation and survival.
(Z)-Endoxifen, as a potent antagonist, also binds to the ER. However, this binding induces a different conformational change that promotes the recruitment of corepressors instead of coactivators, leading to the repression of gene transcription.[2] (E)-Endoxifen, due to its weak binding affinity, is a much less effective antagonist and may even exhibit partial agonist activity.
Non-Canonical Signaling: Potential for ER-Independent Effects
Recent evidence suggests that at clinically achievable concentrations, (Z)-Endoxifen may exert effects through non-canonical, potentially ER-independent pathways. Specifically, (Z)-Endoxifen has been shown to uniquely target and inhibit the PI3K/AKT and ATM signaling pathways.[6][7][8]
Z-Endoxifen's Impact on PI3K/AKT and ATM Signaling
Caption: Z-Endoxifen's inhibitory effects on PI3K/AKT and ATM signaling.
This inhibition of pro-survival signaling pathways may contribute to the potent anti-tumor activity of (Z)-Endoxifen, particularly in endocrine-resistant breast cancers where these pathways are often upregulated.
Conclusion
The structural disparity between (Z)- and (E)-Endoxifen, arising from their geometric isomerism, is the fundamental determinant of their profoundly different pharmacological activities. (Z)-Endoxifen is the therapeutically active isomer, acting as a potent antagonist of the estrogen receptor and potentially engaging in non-canonical signaling pathways to exert its anti-tumor effects. In contrast, (E)-Endoxifen exhibits significantly weaker anti-estrogenic properties. A thorough understanding of these differences, supported by robust analytical and biological characterization, is paramount for the continued development and optimization of endocrine therapies for breast cancer.
References
- 1. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of Z-endoxifen in patients with advanced gynecologic, desmoid, and hormone receptor-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid oxidation and autophagy promote endoxifen resistance and counter the effect of AKT inhibition in ER-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Endoxifen Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen hydrochloride, a key active metabolite of Tamoxifen, is a potent selective estrogen receptor (ER) modulator.[1][2] It exhibits significantly higher affinity for the estrogen receptor and greater anti-estrogenic potency than Tamoxifen itself, making it a crucial compound in the study of hormone-dependent cancers, particularly ER-positive breast cancer.[2][3] These application notes provide detailed protocols for the proper dissolution, storage, and application of this compound for in vitro cell culture experiments.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes its solubility in common laboratory solvents and recommended storage conditions.
| Parameter | Solvent/Condition | Value | Source(s) |
| Solubility | DMSO | ~74-81 mg/mL (~180.5-197.6 mM) | [1][4] |
| Soluble up to 100 mM | |||
| Ethanol | ~74 mg/mL (~180.5 mM) | [1] | |
| Water | Insoluble | [1] | |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble. Approx. 0.3 mg/mL in a 1:2 ethanol:PBS (pH 7.2) solution. | [5] | |
| Storage (Solid) | As supplied | -20°C | Stable for ≥ 2 years. |
| Storage (Stock Solution) | In DMSO | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [2] |
| Storage (Aqueous Solution) | In Culture Media/Buffer | Not recommended for storage longer than one day. | [5][6] |
Note: The solubility of Endoxifen can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous-grade DMSO for preparing stock solutions.[4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is the most common solvent for this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen) (optional, but recommended)[5][6]
-
Sterile, conical-bottom polypropylene or glass vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
Procedure:
-
Pre-warming: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). For example, to prepare 1 mL of a 10 mM stock solution (MW: 409.9 g/mol for HCl salt), dissolve 4.1 mg of this compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.
-
Inert Gas Purge (Optional): To enhance stability, gently purge the headspace of the vial with an inert gas before sealing.[5][6]
-
Sterilization: While DMSO at high concentrations is generally sterile, the final stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE) if required for the specific application.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell Culture Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile, filter-equipped pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Example for 1 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of a 10 mM stock solution to 1998 µL of culture medium. This results in a 10 µM intermediate solution.
-
Add 100 µL of this 10 µM intermediate solution to every 900 µL of medium in your culture well to achieve a final concentration of 1 µM this compound (and 0.1% DMSO).
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the culture medium without the drug. This is crucial to distinguish the effects of the drug from those of the solvent.
-
Application: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. For long-term experiments (several days), the medium containing fresh this compound should be replaced periodically (e.g., every 48 hours) to ensure a consistent drug concentration.[1][4]
Mandatory Visualization
Signaling Pathway of Endoxifen
Endoxifen primarily functions by competitively binding to the estrogen receptor (ERα), which prevents the binding of its natural ligand, estradiol. This blockade inhibits the transcriptional activity of ERα, leading to a downstream reduction in the expression of estrogen-responsive genes that are critical for the proliferation of ER-positive cancer cells.
Caption: Endoxifen's mechanism of action via competitive inhibition of the estrogen receptor α.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell proliferation assay using this compound.
Caption: Workflow for a cell proliferation assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Endoxifen Treatment of MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoxifen, a key active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) used in endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The MCF-7 cell line, an ER+ human breast adenocarcinoma cell line, serves as a critical in vitro model for studying the efficacy and mechanisms of anti-estrogenic compounds. This document provides a comprehensive guide to determining and utilizing the optimal concentration of endoxifen for treating MCF-7 cells, including detailed experimental protocols and an overview of the relevant signaling pathways.
Data Presentation: Efficacy of Endoxifen on MCF-7 Cells
The optimal concentration of endoxifen for MCF-7 cell treatment is context-dependent, varying with the experimental endpoint (e.g., growth inhibition, apoptosis) and culture conditions, particularly the presence of estradiol (E2).
| Parameter | Condition | Concentration | Reference |
| IC50 (50% inhibitory concentration) | Estradiol (E2) deprivation | 100 nM | [1] |
| In the presence of 1 nM E2 | 500 nM | [1] | |
| Tumor Growth Inhibition (100%) | In vivo (MCF-7 xenograft model) | 53 nM | [2] |
| Clinically Relevant Plasma Concentration | Breast cancer patients (CYP2D6 phenotype dependent) | 20 - 200 nM | [1] |
| Induction of Drug Resistance | Chronic treatment for developing resistant cell lines | 1 µM |
Experimental Protocols
Herein are detailed protocols for key assays to evaluate the effects of endoxifen on MCF-7 cells.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of endoxifen on MCF-7 cell viability.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Endoxifen stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Endoxifen Treatment: Prepare serial dilutions of endoxifen in culture medium. Remove the existing medium from the wells and add 100 µL of the endoxifen dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest endoxifen concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following endoxifen treatment.
Materials:
-
MCF-7 cells
-
Endoxifen
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of endoxifen for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle after endoxifen treatment.
Materials:
-
MCF-7 cells
-
Endoxifen
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells with endoxifen as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for the detection of key signaling proteins modulated by endoxifen.
Materials:
-
MCF-7 cells
-
Endoxifen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-ERα, anti-HER2, anti-p-HER2, anti-ERK, anti-p-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After endoxifen treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Endoxifen Signaling in MCF-7 Cells
Endoxifen primarily exerts its anti-estrogenic effects by binding to the estrogen receptor alpha (ERα), leading to a conformational change that inhibits the transcription of estrogen-responsive genes responsible for cell proliferation. It can also promote the degradation of ERα. Furthermore, endoxifen's activity can be influenced by other signaling pathways, such as the HER2 and MAPK/ERK pathways, which are often implicated in tamoxifen resistance.
Caption: Endoxifen's mechanism of action in MCF-7 cells.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of endoxifen on MCF-7 cells.
References
Application Notes and Protocols for Endoxifen Hydrochloride Formulation in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen hydrochloride, the primary active metabolite of tamoxifen, is a potent selective estrogen receptor (ER) modulator under investigation for the treatment of ER-positive breast cancer.[1][2][3][4] Its direct administration is being explored to overcome limitations associated with the metabolic activation of tamoxifen, which can be influenced by genetic polymorphisms in the CYP2D6 enzyme.[1][2][4][5] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo studies in mice, along with relevant pharmacokinetic data and a summary of its mechanism of action.
Physicochemical Properties and Solubility
Proper formulation of this compound is critical for achieving desired bioavailability and therapeutic effect in preclinical mouse models. The compound's solubility is a key consideration.
| Solvent | Solubility | Source |
| In Vitro | ||
| DMSO | ≥ 35 mg/mL (85.38 mM) | [3] |
| Ethanol | 74 mg/mL (180.5 mM) | [6] |
| Water | Insoluble (< 0.1 mg/mL) | [3][6] |
| For In Vivo Use | ||
| 0.5% Carboxymethyl Cellulose (CMC) in sterile water | Suspension | [1][5] |
| 1 mM Ascorbic Acid:PEG400 (1:1 v/v) | Solution | [1] |
| 0.375 mg/mL Ascorbic Acid | Vehicle Control | [7] |
| 5% Ethanol, 5% PEG 400, 90% Normal Saline | Solution for IV injection | [1] |
Note: It is recommended to prepare fresh solutions and suspensions for administration.
Recommended Formulations and Administration Routes
The choice of formulation and administration route depends on the specific experimental design. Oral gavage and subcutaneous injection are the most common methods for this compound administration in mice.
Oral Administration (Gavage)
Oral administration is a physiologically relevant route that mimics the clinical use of tamoxifen.[8][9]
Protocol for Oral Formulation (Suspension):
-
Materials:
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a pre-determined volume of 0.5% CMC solution to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a dosing volume of 0.2 mL, the concentration would be 5 mg/mL).
-
Vortex the suspension thoroughly to ensure homogeneity before each administration.
-
Subcutaneous Administration
Subcutaneous (s.c.) injection can provide a more sustained release profile.
Protocol for Subcutaneous Formulation (Solution):
-
Materials:
-
Z-Endoxifen hydrochloride
-
1 mM Ascorbic acid
-
PEG400
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Prepare a 1:1 (v/v) solution of 1 mM ascorbic acid and PEG400.[1]
-
Dissolve the weighed this compound powder in the ascorbic acid:PEG400 vehicle to the desired final concentration.
-
Vortex until the powder is completely dissolved.
-
Dosing and Pharmacokinetics
Dosage selection is critical for achieving clinically relevant plasma concentrations. Studies have shown that oral administration of this compound in mice results in substantially higher endoxifen concentrations compared to an equivalent dose of tamoxifen.[1][2][10]
Single-Dose Pharmacokinetic Data in Female CD1 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral | 10 | 33.8 ± 2.4 | 0.25 | 168 ± 62 |
| 25 | 103 ± 97 | 2.0 | 442 ± 332 | |
| 50 | 284 ± 152 | 2.0 | 1,840 ± 1,180 | |
| 75 | 660 ± 511 | 2.0 | 4,370 ± 3,610 | |
| 200 | 2,970 ± 100 | 2.0 | 67,600 ± 2,900 | |
| Subcutaneous | 2.5 | 56.6 ± 24.6 | 0.5 | 409 ± 187 |
| 25 | 935 ± 363 | 0.5 | 4,280 ± 2,120 | |
| Intravenous | 1 | - | - | 3,590 ± 970 |
Data adapted from Reid et al., Cancer Chemother Pharmacol, 2014.[1]
Multiple-Dose Plasma Concentrations
Endoxifen accumulates in plasma with repeated dosing. A 5-day dosing regimen of 25 or 100 mg/kg this compound exceeded target concentrations of 0.1 and 1.0 μM, respectively.[1][2]
| Dose (mg/kg) | Endoxifen Plasma Concentration (ng/mL) 4h after dose |
| Day 1 | |
| 25 | 52.4 ± 27.2 |
| 100 | 1,130 ± 330 |
Data adapted from Reid et al., Cancer Chemother Pharmacol, 2014.[1]
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for assessing the antitumor activity of this compound in an ER-positive breast cancer xenograft mouse model (e.g., MCF-7).
Workflow:
Caption: Experimental workflow for an in vivo xenograft study.
Detailed Methodology:
-
Cell Culture and Implantation:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) under standard conditions.
-
Implant cells subcutaneously into the flank of female immunodeficient mice (e.g., nude or SCID).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare this compound formulation and vehicle control as described above.
-
Administer the assigned treatment daily via the chosen route (e.g., oral gavage at 50 mg/kg/day).[7]
-
Measure tumor dimensions and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Collect blood for pharmacokinetic analysis of endoxifen plasma concentrations.
-
Excise tumors for pharmacodynamic studies (e.g., immunohistochemistry for proliferation markers like Ki-67, or gene expression analysis).
-
Mechanism of Action: Signaling Pathway
Endoxifen exerts its anticancer effects primarily by acting as a selective estrogen receptor (ER) antagonist. It competes with estrogen for binding to the ER, leading to a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription.[11][12] This blocks estrogen-driven cell proliferation. Additionally, some studies suggest that endoxifen may induce the degradation of ERα and potentially modulate other signaling pathways, such as the PI3K/AKT pathway.[4][13]
References
- 1. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Effects of a Novel Hormonal Breast Cancer Therapy, Endoxifen, on the Mouse Skeleton | PLOS One [journals.plos.org]
- 8. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 13. ClinPGx [clinpgx.org]
Application Notes: Endoxifen Hydrochloride in Competitive Binding Assays
Introduction
Endoxifen hydrochloride is a potent active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Endoxifen exhibits a significantly higher binding affinity for the estrogen receptor (ER) compared to Tamoxifen itself, with some studies suggesting a 100-fold greater affinity.[2][3][4] It acts as a competitive antagonist of the estrogen receptor, making it a crucial molecule of interest in cancer research and drug development.[5][6] Competitive binding assays are fundamental in characterizing the interaction of ligands like Endoxifen with their target receptors. These assays are instrumental in determining the binding affinity (Ki) and the concentration that inhibits 50% of the binding of a reference ligand (IC50).
This document provides detailed protocols for two common types of competitive binding assays for this compound: the radioligand binding assay and the fluorescence polarization assay.
Mechanism of Action: Estrogen Receptor Signaling
Endoxifen exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), primarily in the cell nucleus. This binding prevents the natural ligand, estradiol, from binding and activating the receptor. The Endoxifen-ER complex recruits corepressor proteins to the DNA, inhibiting the transcription of estrogen-responsive genes that are involved in cell proliferation.
References
- 1. Endoxifen - Wikipedia [en.wikipedia.org]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
Application Note: Quantification of Endoxifen in Human Plasma by LC-MS/MS
References
- 1. ClinPGx [clinpgx.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Endoxifen-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing endoxifen-resistant breast cancer cell lines, critical models for studying acquired resistance to endocrine therapies. The protocols outlined below are based on established methodologies and offer a framework for investigating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies.
Introduction
Endoxifen, a potent active metabolite of tamoxifen, is crucial for the efficacy of tamoxifen therapy in estrogen receptor-alpha (ERα)-positive breast cancer.[1][2] However, the development of resistance to endocrine therapies, including tamoxifen and its metabolites, is a major clinical challenge, often leading to disease progression and metastasis.[1][3] To facilitate research into these resistance mechanisms, robust in vitro models are essential. This document details the procedures for generating endoxifen-resistant breast cancer cell lines through chronic exposure to the drug.
Endoxifen-resistant cells have been shown to be phenotypically and molecularly distinct from models of resistance to other tamoxifen metabolites like 4-hydroxy-tamoxifen (4HT).[1][3] Notably, endoxifen resistance is often associated with the loss of ERα and progesterone receptor (PR) expression, leading to estrogen insensitivity and cross-resistance to other endocrine therapies.[1][3][4] Understanding the development of these specific resistance patterns is critical for advancing patient care.[1][3]
Data Presentation: Characterization of Endoxifen-Resistant Cell Lines
The development of endoxifen resistance induces significant changes in cellular phenotype and drug sensitivity. The following tables summarize typical quantitative data obtained from the characterization of endoxifen-resistant MCF7 and T47D breast cancer cell lines compared to their parental, vehicle-treated counterparts.
Table 1: Drug Sensitivity Profile of Endoxifen-Resistant vs. Parental Cell Lines
| Cell Line | Treatment | IC50 (Endoxifen) | IC50 (4-Hydroxytamoxifen) | IC50 (Fulvestrant) |
| MCF7 | Parental (Vehicle) | ~10-20 nM | ~10-20 nM | ~1-5 nM |
| Endoxifen-Resistant | > 1 µM | > 1 µM | > 1 µM | |
| T47D | Parental (Vehicle) | ~20-40 nM | ~20-40 nM | ~5-10 nM |
| Endoxifen-Resistant | > 1 µM | > 1 µM | > 1 µM |
Note: IC50 values are approximate and can vary based on experimental conditions. The data reflects a significant shift towards resistance.
Table 2: Key Molecular Marker Expression in Endoxifen-Resistant Cell Lines
| Cell Line | Treatment | ERα Protein Level | PR Protein Level |
| MCF7 | Parental (Vehicle) | High | High |
| Endoxifen-Resistant | Undetectable | Undetectable | |
| T47D | Parental (Vehicle) | High | High |
| Endoxifen-Resistant | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Protocol 1: Development of Endoxifen-Resistant Cell Lines
This protocol describes the long-term culture of breast cancer cell lines in the presence of endoxifen to select for a resistant population.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)
-
(Z)-Endoxifen (4-hydroxy-N-desmethyl-tamoxifen)
-
Ethanol (Vehicle control)
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Initial Culture: Culture parental MCF7 or T47D cells in their recommended complete growth medium.
-
Chronic Treatment:
-
For the experimental group, supplement the complete growth medium with 1 µM (Z)-endoxifen.
-
For the control group, supplement the complete growth medium with an equivalent volume of ethanol (0.1%).
-
-
Long-Term Maintenance:
-
Continuously culture the cells in their respective endoxifen-containing or vehicle-containing medium.
-
Passage the cells as they reach 70-80% confluency.
-
Replace the medium every 2-3 days.
-
-
Duration of Treatment:
-
Cryopreservation: Periodically freeze stocks of the developing resistant and control cell lines at different time points. This allows for restarting the culture if contamination occurs and for analyzing the temporal development of resistance.
-
Authentication: Once resistance is established, authenticate the cell lines (e.g., via STR profiling) and regularly test for mycoplasma contamination.[2]
Protocol 2: Confirmation of Endoxifen Resistance using a Proliferation Assay
This protocol is used to verify the resistant phenotype by assessing cell proliferation in the presence of endoxifen.
Materials:
-
Parental (vehicle-treated) and endoxifen-resistant cell lines
-
Complete growth medium
-
(Z)-Endoxifen
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing increasing concentrations of endoxifen (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control for each cell line. The resistant cells should show significantly less growth inhibition at higher concentrations of endoxifen compared to the parental cells.
Protocol 3: Characterization of ERα and PR Expression by Western Blot
This protocol is used to determine the protein levels of key markers of endocrine sensitivity.
Materials:
-
Parental and endoxifen-resistant cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies against ERα, PR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities for ERα and PR between the parental and resistant cell lines, normalizing to the loading control.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for developing and characterizing endoxifen-resistant cell lines.
Caption: Simplified signaling pathways in endocrine sensitive vs. resistant breast cancer cells.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines Highlight Numerous Differences from Tamoxifen-Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of ERα Degradation by Endoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoxifen, an active metabolite of tamoxifen, has demonstrated potent antiestrogen activity by targeting the estrogen receptor alpha (ERα) for degradation.[1][2] This mechanism of action is distinct from that of tamoxifen and its other metabolites, which primarily act as selective estrogen receptor modulators (SERMs).[2][3] The degradation of ERα by endoxifen is a critical area of study in breast cancer research and drug development, as it may overcome resistance to traditional endocrine therapies. This document provides a detailed protocol for the analysis of endoxifen-induced ERα degradation using Western blotting, a fundamental technique for protein analysis.
Signaling Pathway of Endoxifen-Induced ERα Degradation
Endoxifen treatment of ERα-positive breast cancer cells leads to the downregulation of ERα protein levels. This process is mediated by the ubiquitin-proteasome system. Upon binding to ERα, endoxifen induces a conformational change in the receptor, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This is in contrast to tamoxifen, which tends to stabilize ERα protein levels.[2] The degradation of ERα by endoxifen effectively abrogates estrogen-mediated signaling pathways, leading to an inhibition of cancer cell proliferation.[1]
Caption: Endoxifen-induced ERα degradation pathway.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of ERα degradation following Endoxifen treatment.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
Cell Culture and Endoxifen Treatment
This protocol is optimized for ERα-positive human breast cancer cell lines such as MCF-7 or T-47D.[2]
Materials:
-
MCF-7 or T-47D cells
-
Eagle's Minimum Essential Medium (EMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Endoxifen (4-hydroxy-N-desmethyltamoxifen)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4][5] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates or 100 mm dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of Endoxifen in DMSO.
-
Treat cells with varying concentrations of Endoxifen (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for different time points (e.g., 0, 6, 12, 24, 48 hours).[2] A vehicle control (DMSO) should be included for each time point. Studies have shown significant decreases in ERα protein levels within 6 hours of endoxifen treatment.[2]
Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[6]
-
Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[6]
-
Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
Protein Quantification
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Use the results to normalize the protein amounts for loading onto the SDS-PAGE gel.
SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-polyacrylamide gels (concentration appropriate for ERα, ~66 kDa)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the denatured protein samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control to ensure equal protein loading.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the Western blot bands should be performed using image analysis software (e.g., ImageJ). The intensity of the ERα band should be normalized to the intensity of the corresponding loading control band.
| Treatment Group | Endoxifen Concentration | Time (hours) | Normalized ERα Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 6 | 1.00 | ± 0.08 |
| Endoxifen | 100 nM | 6 | 0.65 | ± 0.05 |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.10 |
| Endoxifen | 10 nM | 24 | 0.85 | ± 0.07 |
| Endoxifen | 100 nM | 24 | 0.40 | ± 0.04 |
| Endoxifen | 1 µM | 24 | 0.15 | ± 0.02 |
Table 1: Example of Quantitative Data Summary for Endoxifen-Induced ERα Degradation.
Recommended Antibodies and Reagents
| Reagent | Supplier | Catalog Number | Recommended Dilution |
| Primary Antibodies | |||
| Rabbit anti-ERα (D8H8) | Cell Signaling Technology | #8644 | 1:1000 for WB |
| Rabbit anti-ERα [EPR4097] | Abcam | ab108398 | 1:1000 - 1:10000 for WB |
| Mouse anti-ERα (F-10) | Santa Cruz Biotechnology | sc-8002 | 1:200 for WB |
| Mouse anti-β-Actin | Sigma-Aldrich | A5441 | 1:5000 for WB |
| Rabbit anti-GAPDH | Cell Signaling Technology | #5174 | 1:1000 for WB |
| Secondary Antibodies | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 for WB |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | #7076 | 1:2000 for WB |
| Other Reagents | |||
| Endoxifen | Sigma-Aldrich | E3655 | Varies by experiment |
| RIPA Buffer | Cell Signaling Technology | #9806 | As per protocol |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | As per protocol |
Table 2: Recommended Reagents and Antibodies for Western Blot Analysis of ERα.
Troubleshooting
-
No or weak ERα signal:
-
Ensure sufficient protein loading.
-
Check the activity of primary and secondary antibodies.
-
Optimize antibody concentrations and incubation times.
-
Confirm the expression of ERα in the cell line used.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Optimize the concentration of the blocking agent.
-
Use a fresh blocking buffer.
-
Ensure the secondary antibody is not binding non-specifically.
-
-
Uneven loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a reliable loading control.
-
By following this detailed protocol, researchers can effectively and reliably analyze the degradation of ERα induced by Endoxifen, contributing to a better understanding of its therapeutic potential in breast cancer.
References
- 1. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcf7.com [mcf7.com]
- 5. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 6. Protein Extraction and western blotting [protocols.io]
Preparing Endoxifen Hydrochloride Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, handling, and storage of Endoxifen hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is the primary active metabolite of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] Compared to Tamoxifen, Endoxifen exhibits a significantly higher binding affinity for the estrogen receptor and is a more potent antiestrogen.[1] In research settings, accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its mechanism of action and therapeutic potential. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing this compound stock solutions in DMSO.
| Parameter | Value | Source(s) |
| Molecular Weight | 409.95 g/mol | [2] |
| Solubility in DMSO | ≥35 mg/mL to 100 mg/mL (85.38 mM to 243.93 mM) | [1][2][3][4] |
| Recommended Solvent | Anhydrous/Newly-opened DMSO | [1][2][4][5] |
| Storage of Solid Compound | 4°C, sealed from moisture | [2] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [1][2][5] |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [1][2][5] |
Note: The solubility of this compound in DMSO can be affected by the hygroscopic nature of DMSO; it is highly recommended to use fresh, high-purity, anhydrous DMSO to achieve maximum solubility.[1][2][5]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare the analytical balance with a sterile vial. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0995 mg of this compound (Molecular Weight = 409.95 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.0995 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, brief sonication or gentle warming in a water bath (37°C) can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][5] Ensure the vials are tightly sealed to prevent moisture absorption.
Safety Precautions:
-
This compound should be handled as a potentially hazardous compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of the solid compound and preparation of the stock solution should be performed in a chemical fume hood or a ventilated enclosure.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Tamoxifen Metabolism and Endoxifen's Mechanism of Action.
References
Application Notes and Protocols for Cell Viability Assays of Endoxifen-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoxifen, an active metabolite of tamoxifen, is a potent selective estrogen receptor modulator (SERM) with significant anti-cancer properties, particularly in estrogen receptor-positive (ER+) breast cancer.[1] It exerts its effects by competitively binding to the estrogen receptor alpha (ERα), leading to the inhibition of estrogen-dependent cell proliferation and the induction of apoptosis.[1] Recent studies have also unveiled an ERα-independent mechanism involving the inhibition of Protein Kinase C beta 1 (PKCβ1), which subsequently downregulates the pro-survival AKT signaling pathway.[1][2]
This document provides detailed protocols for commonly used cell viability assays to assess the efficacy of endoxifen in cancer cell lines. These assays include metabolic assays (MTT, WST-1, and CellTiter-Glo) that measure cellular metabolic activity, and an apoptosis assay (Annexin V-FITC/PI) that quantifies programmed cell death.
Data Presentation
The following tables summarize quantitative data on the effect of endoxifen on cancer cell viability as measured by various assays.
Table 1: IC50 Values of Endoxifen in MCF-7 Breast Cancer Cells
| Assay | Condition | IC50 (nM) | Reference |
| MTT Assay | Estradiol-deprived | 100 | [3] |
| MTT Assay | 1 nM Estradiol | 500 | [3] |
Table 2: Apoptosis Induction by Endoxifen in MCF-7 Cells (5-day treatment)
| Endoxifen (µM) | Condition | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Viable Cells | Reference |
| 1 | + 0.5 µM Estradiol | Not significantly different from control | Not significantly different from control | Not significantly different from control | [4] |
| 10 | + 0.5 µM Estradiol | Significant increase (p < 0.05) | Massive increase (p < 0.001) | Significant decrease | [4] |
| 1 | Estradiol-deprived | Not significantly different from control | Not significantly different from control | Not significantly different from control | [4] |
| 10 | Estradiol-deprived | Not significantly different from control | Massive increase (p < 0.001) | Significant decrease | [4] |
Experimental Protocols & Workflows
A general experimental workflow for assessing the effect of endoxifen on cancer cell viability is depicted below.
General workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cells (e.g., MCF-7)
-
Complete culture medium
-
Endoxifen stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of endoxifen in culture medium. Remove the existing medium from the wells and add 100 µL of the endoxifen dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve endoxifen, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases cleave the WST-1 tetrazolium salt to a soluble formazan dye.
Materials:
-
Cancer cells
-
Complete culture medium
-
Endoxifen stock solution
-
96-well plates
-
WST-1 reagent
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Add various concentrations of endoxifen to the wells.
-
Incubation: Incubate for the desired treatment duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute. Measure the absorbance between 420-480 nm. A reference wavelength above 600 nm is recommended.
-
Data Analysis: Determine cell viability relative to the control and calculate the IC50.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cells
-
Complete culture medium
-
Endoxifen stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate in 100 µL of culture medium.
-
Treatment: Add endoxifen at various concentrations.
-
Incubation: Incubate for the desired time.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability and IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells
-
Complete culture medium
-
Endoxifen stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with endoxifen for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways
Endoxifen's anti-cancer effects are mediated through at least two distinct signaling pathways.
Estrogen Receptor α (ERα) Dependent Pathway
Endoxifen competitively binds to ERα, preventing estrogen from binding and activating the receptor. This blocks the transcription of estrogen-responsive genes that promote cell proliferation, leading to cell cycle arrest and apoptosis.[5]
ERα-dependent signaling pathway of endoxifen.
Protein Kinase C β1 (PKCβ1) / AKT Signaling Pathway
Recent evidence indicates that endoxifen can also act independently of ERα by directly inhibiting PKCβ1.[1][2] This inhibition leads to the dephosphorylation and inactivation of the downstream pro-survival kinase AKT, ultimately promoting apoptosis.[1][2][6][7]
PKCβ1/AKT signaling pathway of endoxifen.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Endoxifen in Pharmaceutical Formulations
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of Endoxifen in pharmaceutical formulations. Endoxifen, a potent active metabolite of Tamoxifen, is of significant interest in the treatment of estrogen receptor-positive (ER+) breast cancer, necessitating precise analytical methods for quality control and formulation development.[1][2] This method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment.
Introduction
Endoxifen is a key active metabolite of Tamoxifen, exhibiting greater potency in its anti-estrogenic effects.[1][2] The efficacy of Tamoxifen therapy can be influenced by the metabolic conversion to Endoxifen. Therefore, the direct formulation of Endoxifen is being explored as a therapeutic strategy. Accurate and reliable analytical methods are crucial for the determination of Endoxifen content in these new pharmaceutical formulations to ensure their quality, safety, and efficacy. This document provides a comprehensive protocol for an HPLC method that has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zodiac C18 (4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water : Acetonitrile (78:22, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1][2] |
| Detection Wavelength | 278 nm[1][2] |
| Run Time | 10 minutes |
Reagents and Standards
-
Endoxifen reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Placebo formulation (if available)
Standard Solution Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Endoxifen reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions (2.5 - 15 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations in the range of 2.5 to 15 µg/mL.[1][2]
Sample Preparation
Tablet Formulation:
-
Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Endoxifen and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of Endoxifen.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute an appropriate volume of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Summary
The HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the following tables.
Specificity
Specificity was evaluated by analyzing the placebo, standard, and sample solutions. The chromatograms showed no interference from the excipients at the retention time of Endoxifen. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions also demonstrated the stability-indicating nature of the method, with degradation products being well-resolved from the parent peak.[1][2]
Linearity
The linearity of the method was determined by analyzing six concentrations of Endoxifen ranging from 2.5 to 15 µg/mL.[1][2] The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 2.5 - 15 µg/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery method at three different concentration levels (50%, 100%, and 150%) of the target concentration.[1][2]
Table 3: Accuracy (Recovery) Data
| Concentration Level | Mean Recovery (%) | % RSD |
| 50% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 150% | 99.5 | 0.6 |
Precision
Precision was evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).[1][2]
Table 4: Precision Data
| Precision Level | % RSD |
| Repeatability (Intra-day, n=6) | < 1.0 |
| Intermediate Precision (Inter-day, n=6) | < 1.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.017 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | 0.051 µg/mL[1][2] |
Experimental Workflow and Protocols
The overall workflow for the quantification of Endoxifen in pharmaceutical formulations is depicted below.
References
Troubleshooting & Optimization
troubleshooting Endoxifen hydrochloride solubility issues
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Endoxifen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most effective solvents for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] For example, solubility in DMSO has been reported to be ≥ 35 mg/mL and as high as 74 mg/mL.[1][3] Solubility in ethanol is also high, at approximately 20 mg/mL to 74 mg/mL.[1][2][6]
Q2: My this compound is not dissolving well in DMSO. What could be the problem?
A2: Several factors can affect solubility in DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3][7] It is highly recommended to use fresh, newly opened, anhydrous DMSO.[3] If dissolution is still slow, gentle warming or sonication can help.[8] Also, ensure you are using a sufficient volume of solvent for the amount of powder.
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: this compound is sparingly soluble or insoluble in aqueous solutions.[1][2][3] Precipitation upon dilution is a common issue. To mitigate this, first, dissolve the compound in 100% ethanol before diluting it with the aqueous buffer of choice, such as PBS.[2][6] A stepwise dilution into your final medium is also recommended to avoid a sudden change in solvent polarity.[9] For cell-based assays, ensure the final concentration of the organic solvent (like DMSO) is low, typically less than 0.5%, to avoid cytotoxicity.[9]
Q4: What is the recommended storage condition and stability for this compound solutions?
A4: Stock solutions in organic solvents should be stored at -20°C or -80°C. At -80°C, the solution is stable for up to 6 months, while at -20°C, it is stable for about one month.[3][4][8] It is recommended to avoid repeated freeze-thaw cycles.[9] Aqueous solutions are not stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[2][6]
Data Presentation
Summary of this compound Solubility
| Solvent/Vehicle | Reported Solubility | Source |
| DMSO | ≥ 35 mg/mL (85.38 mM) | [3] |
| DMSO | ≥ 33 mg/mL | [4] |
| DMSO | >10 mg/mL | [5] |
| DMSO | 74 mg/mL (180.5 mM) | [1] |
| DMSO | ~2 mg/mL | [2][6] |
| Ethanol | 74 mg/mL (180.5 mM) | [1] |
| Ethanol | ~20 mg/mL | [2][6] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [2][6] |
| Water | Insoluble (< 0.1 mg/mL) | [1][3] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [2][6] |
Note: Solubility can vary slightly due to batch-to-batch variations.[1] Using fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility.[3][7]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for a few minutes. Gentle warming can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3][4][8]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Initial Dissolution: Prepare a high-concentration stock solution in 100% ethanol as described in Protocol 1.
-
Dilution: Thaw the ethanol stock solution.
-
Aqueous Dilution: Perform a stepwise dilution of the ethanol stock into your aqueous buffer or cell culture medium of choice (e.g., PBS pH 7.2) to reach the final desired concentration.[2][6] This method can achieve a solubility of approximately 0.3 mg/mL in a 1:2 solution of ethanol:PBS.[2][6]
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[2][6]
Protocol 3: Preparation of a Formulation for In Vivo Oral Administration
This protocol provides a method for creating a homogeneous suspension for oral gavage.
-
Weigh: Weigh 5 mg of this compound.
-
Vehicle Preparation: Prepare 1 mL of a sodium carboxymethylcellulose (CMC-Na) solution.
-
Mixing: Add the 5 mg of this compound to the 1 mL of CMC-Na solution.
-
Homogenization: Mix the solution thoroughly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.[1]
Visualized Guides
Caption: Workflow for preparing Endoxifen HCl solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. ≥98% (HPLC), Selective Estrogen response modifier (SERM), solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Endoxifen for In Vitro Experiments
Welcome to the technical support center for optimizing Endoxifen concentration in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize Endoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Endoxifen?
A1: Endoxifen is a potent selective estrogen receptor modulator (SERM). Its primary mechanism involves competitively binding to the estrogen receptor alpha (ERα), which blocks the binding of estrogen and subsequent activation of estrogen-responsive genes.[1][2] This leads to the inhibition of proliferation in estrogen receptor-positive (ER+) cancer cells. At higher concentrations, Endoxifen can also promote the degradation of the ERα protein through the proteasomal pathway, a mechanism it shares with pure anti-estrogens like ICI 182,780 (Fulvestrant).[1] Additionally, Endoxifen has been shown to inhibit Protein Kinase C (PKC), which may contribute to its anti-cancer effects through an ER-independent mechanism.[3][4]
Q2: What is a typical effective concentration range for Endoxifen in vitro?
A2: The effective concentration of Endoxifen is highly dependent on the cell line and the specific experimental endpoint. However, a general range for achieving significant anti-proliferative effects in ER+ breast cancer cell lines like MCF-7 is between 10 nM and 100 nM .[1][5][6] Concentrations as low as 5-20 nM can be effective, and this range corresponds to the lower end of physiological concentrations observed in patients who are extensive metabolizers of tamoxifen.[5][6] For studies investigating concentration-dependent effects or mimicking different patient metabolizer statuses, a broader range from 20 nM to 1000 nM has been utilized.[1]
Q3: How does the in vitro concentration of Endoxifen relate to clinical relevance?
A3: In vitro concentrations of Endoxifen are often chosen to mimic the physiological levels found in patients undergoing tamoxifen therapy. The plasma concentrations of Endoxifen in patients are highly variable (ranging from 5–180 nM) and depend on the individual's CYP2D6 enzyme activity, which is responsible for metabolizing tamoxifen to Endoxifen.[1] Researchers often use concentrations that correspond to different CYP2D6 metabolizer phenotypes:
-
Poor Metabolizers: ~20 nM[1]
-
Intermediate to Extensive Metabolizers: ~100 nM[1]
-
Pharmacological Dose: Up to 1000 nM[1]
A plasma concentration threshold of 14-16 nM has been suggested as the minimum required for a lower recurrence rate in clinical settings.[7][8][9]
Q4: Which cancer cell lines are most suitable for studying Endoxifen's effects?
A4: The most appropriate cell lines are those that are estrogen receptor-positive (ER+). Commonly used and well-characterized ER+ breast cancer cell lines include:
-
MCF-7: A widely used luminal A type breast cancer cell line that is highly responsive to estrogen and anti-estrogens.
-
T47D: Another ER+ luminal A breast cancer cell line.
-
BT-474: An ER+ breast cancer cell line that also overexpresses HER2.
-
ZR-75-1: An ER+ breast cancer cell line.
These cell lines have been used in numerous studies to investigate the effects of Endoxifen on cell proliferation, gene expression, and signaling pathways.[10]
Data Summary Tables
Table 1: Reported IC50 Values of Endoxifen and Tamoxifen in Breast Cancer Cell Lines
| Compound | Cell Line | Receptor Status | Reported IC50 (µM) | Citation(s) |
| Endoxifen | Various ERα+ | ER Positive | 0.005 - 0.08 | [5][6] |
| Tamoxifen | MCF-7 | ER Positive | 10.05 | [11] |
| Tamoxifen | MDA-MB-231 | ER Negative | 21.8 - 2230 | [11][12] |
| Tamoxifen | PANC1 | Pancreatic | 33.8 | [12] |
| Tamoxifen | HCC 1937 | ER Negative | 4.58 | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, serum concentration, treatment duration).
Table 2: Clinically Relevant Endoxifen Concentrations
| Metabolizer Status / Context | Corresponding In Vitro Concentration | Key Findings | Citation(s) |
| Poor Metabolizer | ~20 nM | Suboptimal inhibition of estrogen-induced effects. | [1][13] |
| Extensive Metabolizer | ~100 nM | Significant induction of cell cycle arrest and apoptosis pathways. | [1][3] |
| Therapeutic Threshold | >14-16 nM | Associated with lower risk of breast cancer recurrence. | [7][8] |
| 100% Tumor Growth Inhibition | 53 nM | Predicted concentration for complete tumor growth inhibition in xenograft models. | [14][15] |
Experimental Protocols
Protocol 1: Determining the IC50 of Endoxifen in MCF-7 Cells
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to the experiment, switch cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to remove exogenous estrogens.
-
Seeding: Seed the hormone-deprived cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Endoxifen (e.g., from 0.001 nM to 10,000 nM) in the hormone-deprivation medium. If studying the anti-estrogenic effect, co-treat with a fixed concentration of 17β-estradiol (e.g., 10 nM).
-
Incubation: Replace the medium in the wells with the Endoxifen-containing medium and incubate for 5-7 days.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or Sulforhodamine B (SRB) assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the Endoxifen concentration and use a non-linear regression model to calculate the IC50 value.
Troubleshooting Guide
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Possible Cause: Fluctuation in serum batch.
-
Solution: Test and use a single batch of FBS for a series of experiments to minimize variability from growth factors and hormones present in the serum.
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Ensure accurate and fresh preparation of Endoxifen stock solutions. Endoxifen is light-sensitive, so store it protected from light.
Problem 2: No significant effect of Endoxifen observed.
-
Possible Cause: Low or absent Estrogen Receptor (ERα) expression in the cell line.
-
Solution: Confirm ERα expression in your cell line using Western blot or qPCR. Endoxifen's primary mechanism is ER-dependent.
-
Possible Cause: Presence of estrogens in the culture medium.
-
Solution: Use phenol red-free medium and charcoal-stripped serum to eliminate estrogenic compounds that can compete with Endoxifen for ER binding.
-
Possible Cause: Insufficient treatment duration.
-
Solution: Endoxifen's effects on cell proliferation are often cytostatic and may require a longer treatment duration (e.g., 5-7 days) to become apparent.
Problem 3: Cells are developing resistance to Endoxifen.
-
Possible Cause: Long-term culture with Endoxifen.
-
Solution: This is an expected outcome and a subject of research. Characterize the resistant cells by examining changes in ERα expression, activation of alternative signaling pathways (e.g., PI3K/AKT, MAPK), and epithelial-mesenchymal transition (EMT) markers.[5][6]
-
Possible Cause: Upregulation of drug efflux pumps.
-
Solution: Investigate the expression of efflux transporters like P-glycoprotein (MDR1/ABCB1), which has been shown to transport Endoxifen.[16][17]
Visualizations
Caption: Endoxifen's dual mechanism of action on ERα and PKC pathways.
Caption: Workflow for determining Endoxifen's IC50 in vitro.
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen - Wikipedia [en.wikipedia.org]
- 5. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of clinically therapeutic endoxifen concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
preventing degradation of Endoxifen in aqueous solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Endoxifen in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the stability and integrity of your Endoxifen samples during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of Endoxifen in aqueous solutions.
Q1: My Endoxifen solution has been stored for a short period, but I'm seeing inconsistent results. What could be the cause?
A1: Endoxifen in aqueous solution is known to be unstable and degradation can occur even over short periods. It is recommended not to store aqueous solutions of Endoxifen for more than one day.[1] For consistent results, it is best to prepare fresh solutions for each experiment. Degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the primary degradation pathways for Endoxifen in an aqueous solution?
A2: The primary degradation pathways for Endoxifen include:
-
Isomerization: The most common degradation is the conversion of the biologically active (Z)-isomer to the less active (E)-isomer. This process is accelerated by heat.[2]
-
Hydrolysis: Endoxifen is susceptible to degradation in both acidic and basic conditions.[3]
-
Oxidation: Oxidative conditions can lead to significant degradation of Endoxifen. One study showed a 17.24% reduction in the peak area of Endoxifen under oxidative stress.[3]
-
Photodegradation: Exposure to light, particularly UV light, can cause rapid degradation.[4][5]
Q3: I need to prepare a stock solution of Endoxifen. What is the recommended solvent and storage condition?
A3: For long-term storage, Endoxifen should be stored as a solid at -20°C.[1] For stock solutions, it is recommended to dissolve Endoxifen in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1] These stock solutions should be stored at -20°C or -80°C and protected from light. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: How should I prepare an aqueous working solution of Endoxifen from a stock solution?
A4: To prepare an aqueous working solution, first dissolve the Endoxifen in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.[1] It is important to note that Endoxifen has sparing solubility in aqueous buffers.[1] For example, the solubility in a 1:2 solution of ethanol:PBS (pH 7.2) is approximately 0.3 mg/mL.[1] Aqueous solutions should be used immediately and not stored for more than a day.[1]
Q5: My experimental setup requires me to work with Endoxifen solutions for several hours at room temperature. What precautions should I take?
A5: If you must work with Endoxifen solutions at room temperature for an extended period, it is crucial to minimize exposure to light by using amber-colored tubes or by wrapping your containers in aluminum foil.[6] Endoxifen is susceptible to degradation when exposed to daylight.[6] Also, ensure the pH of your solution is maintained within a stable range, as both acidic and basic conditions accelerate degradation.[3]
Q6: I suspect my Endoxifen has degraded. How can I confirm this?
A6: You can confirm the degradation of Endoxifen by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][7][8][9] These methods can separate the parent Endoxifen from its degradation products, most notably the (E)-isomer, and allow for their quantification.
Q7: Does the type of aqueous buffer I use affect Endoxifen stability?
A7: While specific studies on the effect of different buffers on Endoxifen are limited, the choice of buffer can influence the stability of drugs, especially those containing amine groups like Endoxifen. For instance, phosphate buffers can sometimes accelerate the degradation of certain drugs. It is advisable to evaluate the stability of Endoxifen in your specific buffer system if you plan for longer-term experiments. When possible, using buffers with a pH close to neutral and ensuring they do not contain reactive species is recommended.
Quantitative Data on Endoxifen Degradation
The following tables summarize the known quantitative data on the degradation of Endoxifen under various stress conditions.
Table 1: Forced Degradation of Endoxifen in Solution
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Primary Degradant(s) | Reference |
| Acidic | 1.5 N HCl | 24 hours | Ambient | Significant (≤54% remaining) | (E)-Endoxifen and others | [2] |
| Basic | 0.75 N NaOH | 24 hours | Ambient | Significant (≤54% remaining) | (E)-Endoxifen and others | [2] |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | 17.24% | Not specified | [3] |
| Thermal | Heating | 24 hours | 80°C | Significant | (E)-Endoxifen | [2] |
| Photolytic | UV Light (253.7 nm) | 35 seconds | Not specified | ≥99.1% | Three photoproducts | [4][5] |
Table 2: Stability of Endoxifen in Different Solvents and Conditions
| Solvent/Condition | Storage Temperature | Duration | Stability Notes | Reference |
| Solid (crystalline) | -20°C | ≥ 4 years | Stable as a solid. | [1] |
| Aqueous Solution (e.g., Ethanol:PBS) | Not specified | > 1 day | Not recommended for storage. | [1] |
| Whole blood, plasma, serum (protected from light) | Room Temperature (20-25°C) | At least 7 days | Stable. | [6] |
| Whole blood, plasma, serum (exposed to daylight) | Room Temperature | 7 days | Susceptible to degradation. | [6] |
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to assess the stability of Endoxifen in an aqueous solution. This protocol is a synthesized guideline based on common practices in pharmaceutical stability testing.
Objective: To evaluate the stability of Endoxifen under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify its degradation products.
Materials:
-
(Z)-Endoxifen
-
HPLC grade water
-
HPLC grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Ammonium formate
-
Formic acid
-
HPLC or LC-MS/MS system with a C18 column
Protocol for Forced Degradation Study:
-
Preparation of Stock Solution:
-
Prepare a stock solution of (Z)-Endoxifen at a concentration of 1 mg/mL in methanol or ethanol.
-
-
Preparation of Working Solutions and Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1.5 N HCl to achieve a final Endoxifen concentration of approximately 0.1 mg/mL. Incubate at room temperature for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.75 N NaOH to a final concentration of approximately 0.1 mg/mL. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of approximately 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the Endoxifen stock solution in a temperature-controlled oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the Endoxifen stock solution in a transparent container to a UV light source (e.g., 254 nm) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Dilute an aliquot of the stock solution with the mobile phase to the same final concentration and keep it at room temperature, protected from light.
-
-
Sample Neutralization and Dilution:
-
After the incubation period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis (e.g., 10 µg/mL).
-
-
HPLC/LC-MS/MS Analysis:
-
Inject the prepared samples into the HPLC or LC-MS/MS system.
-
Use a C18 column and a mobile phase gradient suitable for separating Endoxifen from its potential degradation products. A mobile phase consisting of ammonium formate or formic acid in water and acetonitrile/methanol is often used.[2][8][10]
-
Monitor the elution of compounds using a UV detector (e.g., at 278 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent Endoxifen in the stressed samples to that in the control sample.
-
If using LC-MS/MS, analyze the mass spectra of the degradation peaks to identify the molecular weights of the degradation products and propose their structures.
-
Visualizations
Logical Workflow for Troubleshooting Endoxifen Solution Instability
Caption: Troubleshooting workflow for identifying potential causes of Endoxifen degradation.
Estrogen Receptor Signaling Pathway and Endoxifen's Mechanism of Action
Caption: Endoxifen acts as a SERM by competing with estradiol for binding to the estrogen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
managing off-target effects of Endoxifen in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endoxifen in cell-based assays. Our goal is to help you manage and understand its off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cell viability is decreasing at a much lower Endoxifen concentration than expected for ERα inhibition. Is this an off-target effect?
A1: Yes, this is likely an off-target effect. Endoxifen's mechanisms of action are concentration-dependent.[1] While it is a potent anti-estrogen at nanomolar concentrations, higher, clinically relevant concentrations (typically ≥ 2.5 µM) can induce cytotoxic effects that are independent of its action on the estrogen receptor alpha (ERα).[2] These effects may include the induction of apoptosis and cell cycle arrest.[1][3]
Q2: I am observing changes in signaling pathways that are not directly related to ERα. What could be causing this?
A2: Endoxifen is known to have ERα-independent off-target effects.[1][2] One significant off-target is Protein Kinase C beta 1 (PKCβ1). Endoxifen can inhibit PKCβ1, leading to a decrease in AKT phosphorylation (at Ser473) and the subsequent induction of apoptosis.[2] If your experimental model involves the PKC/AKT signaling pathway, you may be observing these off-target effects.
Q3: How does Endoxifen's activity compare to other anti-estrogens like 4-hydroxy-tamoxifen (4HT)?
A3: Endoxifen's molecular activity is distinct from that of 4HT. Studies have shown that Endoxifen and 4HT lead to different global gene expression profiles in breast cancer cells.[1] Furthermore, their recruitment of ERα to target genes can differ.[1] It is crucial not to assume that the effects of Endoxifen will be identical to those of 4HT.
Q4: I am developing an Endoxifen-resistant cell line. What are some key differences I should expect compared to a 4HT-resistant line?
A4: Endoxifen-resistant cell lines often exhibit a phenotype that is more similar to fulvestrant (ICI)-resistant cells than to 4HT-resistant cells.[4][5] Key differences in Endoxifen-resistant models can include:
-
Loss of ERα and progesterone receptor (PR) expression.[4][5]
-
Significant resistance to many second- and third-line therapies.[4][5]
Q5: Could Endoxifen be interacting with other receptors in my cell model?
A5: While direct studies on Endoxifen are ongoing, research on tamoxifen and its metabolites suggests potential interactions with other receptors, including histamine, muscarinic, and dopamine receptors.[6] These interactions could contribute to unexpected off-target effects in your cell-based assays.
Troubleshooting Guides
Problem 1: High levels of apoptosis observed at moderate Endoxifen concentrations.
-
Possible Cause: You may be observing ERα-independent cytotoxic effects of Endoxifen. At concentrations of 2.5 µM and higher, Endoxifen can induce apoptosis.[2]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to distinguish between the cytostatic effects at lower concentrations and the cytotoxic effects at higher concentrations.
-
Mechanism Investigation: To confirm the involvement of the PKCβ1/AKT pathway, you can perform western blotting to assess the phosphorylation status of AKT (Ser473) and its downstream targets.[2]
-
Alternative Anti-estrogens: If your goal is purely ERα antagonism, consider using a lower concentration of Endoxifen or comparing its effects with another anti-estrogen like 4-hydroxy-tamoxifen.
-
Problem 2: Inconsistent results in ERα-positive cell lines.
-
Possible Cause 1: The passage number of your cell line may be too high, leading to altered cellular characteristics and responses.[7]
-
Troubleshooting Step 1: Always use low-passage cells for your experiments and maintain a consistent passaging schedule.
-
Possible Cause 2: The presence of estrogens or estrogenic compounds in your cell culture medium can interfere with the action of Endoxifen.[8] Phenol red, a common pH indicator in media, has weak estrogenic activity.[8] Fetal bovine serum (FBS) also contains endogenous estrogens.[8]
-
Troubleshooting Step 2: For at least 24 hours before and during the experiment, culture your cells in phenol red-free medium supplemented with charcoal-stripped FBS to remove endogenous steroids.[4][8]
Problem 3: Gene expression changes do not align with known ERα target genes.
-
Possible Cause: Endoxifen induces global changes in the transcriptome that are distinct from other anti-estrogens and are not solely dependent on ERα.[1]
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize pathway analysis tools to identify the biological processes and signaling pathways that are significantly affected by Endoxifen treatment in your model.
-
Comparative Transcriptomics: If possible, compare the gene expression profile of Endoxifen-treated cells with that of cells treated with 4HT or fulvestrant to identify unique Endoxifen-regulated genes.[1]
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Endoxifen on Cell Viability and Apoptosis in MCF7AC1 Cells
| Endoxifen Concentration (µM) | Effect on Cell Viability | Induction of Apoptosis |
| < 2.5 | Minimal reduction | Not significant |
| ≥ 2.5 | Significant reduction | Significantly induced |
Data synthesized from a study by Ali et al. (2023) which demonstrated that Endoxifen concentrations of 2.5 µM and higher significantly reduced cell viability and induced apoptosis in ERα+ breast cancer cells under estrogen-deprived conditions.[2]
Table 2: Comparison of IC50 Values for Endoxifen and 4-OH Tamoxifen in MCF-7 Cells
| Compound | IC50 without Estradiol (E2) | IC50 with 1nM Estradiol (E2) |
| Endoxifen | 100 nM | 500 nM |
| 4-OH Tamoxifen | 10 nM | 50 nM |
This data indicates that Endoxifen requires a higher concentration to achieve the same level of anti-proliferative effect as 4-OH Tamoxifen in MCF-7 cells.[9]
Key Experimental Protocols
Protocol 1: Assessing Endoxifen-Induced Apoptosis via Annexin V/PI Staining
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Estrogen Deprivation: Culture cells in phenol red-free medium with charcoal-stripped FBS for at least 24 hours.[4]
-
Treatment: Treat cells with a range of Endoxifen concentrations (e.g., 0, 1, 2.5, 5, 10 µM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Gently trypsinize and collect the cells, including any floating cells from the supernatant.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Protocol 2: Western Blot Analysis of AKT Phosphorylation
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1. To specifically investigate the PKC/AKT pathway, you may want to include a positive control where this pathway is activated (e.g., with PMA and insulin).[2]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used to quantify the relative levels of phosphorylated AKT.
Visualizations
Caption: Off-target signaling of Endoxifen via PKCβ1 inhibition.
Caption: Troubleshooting workflow for unexpected Endoxifen effects.
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines Highlight Numerous Differences from Tamoxifen-Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Endoxifen Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the reproducibility and reliability of Endoxifen cell viability assays.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Endoxifen and why is it used in breast cancer research? Endoxifen is the primary active metabolite of Tamoxifen, a widely used drug for estrogen receptor-positive (ER+) breast cancer.[1][2] It is formed in the body by the CYP2D6 enzyme.[1][3] Endoxifen has a much higher binding affinity for the estrogen receptor (ERα) and is more potent at inhibiting estrogen-dependent cell proliferation than Tamoxifen itself—by up to 100 times.[1][4][5] Using Endoxifen directly in in vitro assays bypasses the need for metabolic activation, which can vary between cell lines and experimental systems.
Q2: What is the primary mechanism of action of Endoxifen? Endoxifen is a potent anti-estrogen that competitively binds to the estrogen receptor α (ERα).[2] This binding blocks estrogen from activating the receptor. Unlike Tamoxifen or its other metabolite 4-hydroxytamoxifen (4HT), high concentrations of Endoxifen can also induce the degradation of the ERα protein through the proteasomal pathway, a mechanism similar to the selective estrogen receptor degrader (SERD) Fulvestrant (ICI 182,780).[1][6][7] This dual action makes it a subject of significant research interest.
Q3: What are the advantages of using Endoxifen over 4-hydroxytamoxifen (4HT) in cell-based assays? The main advantage of Endoxifen over 4HT is its superior stability in solution.[8][9] Stock solutions of 4HT can lose potency within weeks due to precipitation, leading to poor experimental reproducibility.[8][9] In contrast, Endoxifen remains stable for months when stored properly, ensuring more consistent results over time.[8][9][10]
Experimental Design & Protocol
Q4: What concentrations of Endoxifen should I use for my cell viability assays? The effective concentration of Endoxifen is cell-line dependent and its mechanism can be concentration-dependent.[6][11][12]
-
Low Concentrations (20-40 nM): These levels correspond to those found in CYP2D6 poor metabolizers and may not be sufficient to block estrogen-induced cell proliferation.[7]
-
High Concentrations (100-1000 nM): These levels, found in extensive metabolizers, effectively block estrogen-induced transcriptional activity and proliferation.[6][7] They also induce cell cycle arrest and apoptosis pathways.[1][11]
-
Starting Point: A common starting concentration for IC50 determination in MCF-7 cells is between 0.01 and 0.10 μM (10-100 nM).[13] It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.
Q5: How long should I treat the cells with Endoxifen? Treatment duration typically ranges from 24 to 72 hours. A 72-hour incubation is common for many MTT-based assays to allow for sufficient observation of anti-proliferative effects.[14] However, the optimal time depends on the cell line's doubling time and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the ideal duration.
Q6: Which cell lines are most appropriate for Endoxifen studies? The most common cell lines are ER-positive breast cancer cells, as Endoxifen's primary target is the estrogen receptor.
-
MCF-7 and T47D: These are well-characterized, ERα-positive cell lines that are sensitive to anti-estrogens and widely used in Endoxifen research.[7][15]
-
Endoxifen-Resistant Lines: For studying resistance mechanisms, cell lines can be made resistant by long-term culture with Endoxifen.[15]
Q7: How should I prepare and store Endoxifen stock solutions?
-
Solvent: Endoxifen is soluble in DMSO up to 100 mM.[2]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Aliquot this stock into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light. While more stable than 4-OHT, proper storage is critical for reproducibility.[8][9] Solutions are generally unstable and should be prepared fresh or from single-use aliquots for each experiment.[16]
Troubleshooting Common Assay Problems
Q8: My results show high variability between replicate wells. What is the cause? High variability is a common issue that can stem from several sources:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating replicate wells to prevent cells from settling.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media and drug concentration. Avoid using the outermost wells or fill them with sterile PBS or media to create a humidity barrier.
-
Drug Dilution Errors: Perform serial dilutions carefully. Ensure thorough mixing at each dilution step.
-
Incomplete Solubilization (MTT Assay): After adding the solubilization solution (e.g., DMSO or SDS), ensure the formazan crystals are completely dissolved before reading the plate. Mix thoroughly, for example by using a plate shaker.[14]
Q9: The IC50 value for Endoxifen in my assay is much higher than published values. Why?
-
Cell Line Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to Endoxifen or contain endogenous hormones that compete for the estrogen receptor. Standardize the serum concentration across all experiments.
-
Endoxifen Instability: Although more stable than 4-OHT, Endoxifen can degrade if not handled properly.[8] Use fresh dilutions from a properly stored, single-use aliquot for each experiment.
-
Assay Interference: Some compounds can directly interfere with the chemistry of viability assays (e.g., by directly reducing MTT).[17] It is important to run a control with Endoxifen in cell-free media to check for any direct interaction with the assay reagents.
Q10: My negative control (vehicle-only) wells show low viability. What should I do?
-
Solvent Toxicity: The most common vehicle for Endoxifen is DMSO. High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration in your culture wells is low, typically ≤0.5%, and include a vehicle control with the same final DMSO concentration as your treated wells.[18]
-
Contamination: Check your cell culture for microbial contamination (bacteria, yeast, mycoplasma), which can affect cell health and assay results.
-
Sub-optimal Culture Conditions: Ensure cells are not over-confluent and that the media pH and nutrient levels are optimal.
Quantitative Data Summary
Table 1: Clinically Relevant Concentrations of Tamoxifen and Metabolites This table shows average steady-state plasma concentrations in women receiving a standard 20 mg/day dose of Tamoxifen, which are often simulated in in vitro models.[6][7]
| Compound | Concentration Range | Notes |
| Tamoxifen | ~300 nM | Parent prodrug. |
| N-desmethyl-tamoxifen (NDT) | ~700 nM | Primary metabolite. |
| 4-hydroxy-tamoxifen (4HT) | ~7 nM | Active metabolite, but at very low levels. |
| Endoxifen | 5 - 180 nM | Highly variable active metabolite; levels depend on patient's CYP2D6 enzyme activity.[6] |
Table 2: Comparison of Key Anti-Estrogen Properties This table compares Endoxifen with its precursor, 4-hydroxytamoxifen (4HT).
| Property | (Z)-Endoxifen | 4-hydroxytamoxifen (4HT) |
| Potency | High; IC50 in MCF-7 cells is ~0.01–0.10 μM.[13] | High; similar potency to Endoxifen at equal concentrations.[6] |
| Mechanism | ERα antagonist; induces ERα degradation at high concentrations.[7] | ERα antagonist; stabilizes the ERα protein.[7] |
| Solution Stability | High; stable for months in solution when stored properly.[8][9][10] | Low; potency decreases within weeks due to precipitation.[8][9] |
| Light Sensitivity | Insensitive to light under normal lab handling.[8][9] | Insensitive to light under normal lab handling.[8][9] |
Experimental Protocols
Protocol: MTT Cell Viability Assay for Endoxifen
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] Viable cells with active metabolism convert MTT into a purple formazan product.[19]
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Endoxifen stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute cells to the optimal seeding density (determined empirically for each cell line, e.g., 1 x 10⁴ cells/well for MCF-7).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[20]
-
-
Drug Treatment:
-
Prepare serial dilutions of Endoxifen in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different Endoxifen concentrations (and a vehicle control with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Standard workflow for an Endoxifen cell viability assay using MTT.
Caption: Troubleshooting guide for high variability in Endoxifen assays.
Caption: Simplified signaling pathway of Endoxifen's action on ERα.
References
- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen | Additional Estrogen and Related Receptor Compounds: R&D Systems [rndsystems.com]
- 3. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure–response analysis of endoxifen serum concentrations in early-breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genome-Wide Association Study of Endoxifen Serum Concentrations and Adjuvant Tamoxifen Efficacy in Early-Stage Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 9. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
dealing with Endoxifen isomerization in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endoxifen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to Endoxifen isomerization in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Endoxifen and why is this important?
A1: Endoxifen exists as two primary geometric isomers: (Z)-endoxifen and (E)-endoxifen. The (Z)-isomer is the pharmacologically active form, exhibiting potent anti-estrogenic effects by binding to the estrogen receptor alpha (ERα).[1] The (E)-isomer is considered to be weakly anti-estrogenic or even estrogenic.[1] Therefore, controlling the isomeric purity of your Endoxifen stock and working solutions is critical for obtaining accurate and reproducible experimental results.
Q2: What factors can cause (Z)-endoxifen to isomerize to (E)-endoxifen?
A2: Several factors can promote the conversion of the active (Z)-isomer to the less active (E)-isomer:
-
Temperature: Elevated temperatures (above 25°C) can accelerate isomerization.[1]
-
Solvents: The choice of solvent can impact stability. For instance, isomerization has been observed in ethanol and ethanol/buffer mixtures.[2]
-
pH: Acidic conditions, such as those found in silica gel chromatography, can induce stereorandomization.[3]
-
Light: Exposure to light can contribute to the degradation and isomerization of tamoxifen and its metabolites.[4]
Q3: How can I minimize Endoxifen isomerization in my experiments?
A3: To maintain the integrity of (Z)-endoxifen in your experimental setup, consider the following precautions:
-
Storage: Store powdered (Z)-endoxifen at -20°C for long-term stability (up to 3 years). For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
Solution Preparation: Prepare stock solutions in appropriate solvents like ethanol or DMSO and store them in amber vials to protect from light.[6][7]
-
Handling: Avoid repeated freeze-thaw cycles. When preparing working solutions, do so immediately before use and keep them on ice.
-
Experimental Conditions: During cell culture experiments, minimize the exposure of media containing Endoxifen to light and elevated temperatures.
Q4: How can I verify the isomeric ratio of my Endoxifen sample?
A4: The most reliable method for quantifying the ratio of (Z)- to (E)-endoxifen is through analytical chromatography techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5][8][9] These methods can separate and quantify the individual isomers, allowing you to confirm the purity of your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected anti-estrogenic effects in cell-based assays. | Isomerization of (Z)-endoxifen to the less active (E)-isomer. | 1. Verify the isomeric purity of your Endoxifen stock using HPLC or LC-MS/MS.2. Review your storage and handling procedures. Ensure protection from light and heat.3. Prepare fresh working solutions for each experiment. |
| High variability between replicate experiments. | Degradation or isomerization of Endoxifen in the experimental setup. | 1. Standardize the preparation of Endoxifen-containing media.2. Minimize the time cells are outside of the incubator during treatment.3. Ensure consistent exposure to light and temperature across all plates and experiments. |
| Precipitation of Endoxifen in aqueous media. | Poor solubility of Endoxifen in aqueous solutions. | 1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO or ethanol) before diluting it into your culture medium.2. Ensure the final concentration of the organic solvent in the culture medium is low and non-toxic to your cells. |
Experimental Protocols
Protocol 1: Preparation and Storage of (Z)-Endoxifen Stock Solutions
This protocol outlines the recommended procedure for preparing and storing (Z)-endoxifen stock solutions to minimize isomerization.
Materials:
-
(Z)-endoxifen powder
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the (Z)-endoxifen powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of (Z)-endoxifen powder in a sterile microcentrifuge tube or amber vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock solution concentration (e.g., 1 mg/mL).[6]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Treatment of MCF-7 Cells with Endoxifen
This protocol provides a general workflow for treating MCF-7 breast cancer cells with Endoxifen to assess its anti-proliferative effects.
Materials:
-
MCF-7 cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% antibiotic/antimycotic
-
(Z)-endoxifen stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well plates for proliferation assays)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 0.5 x 10^4 cells/mL in 50 µL of standard growth medium and incubate for 24 hours.[10]
-
Prepare serial dilutions of the (Z)-endoxifen stock solution in the cell culture medium to achieve the desired final concentrations.
-
After 24 hours, add 50 µL of the Endoxifen-containing medium to each well.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assess cell viability or proliferation using a suitable method (e.g., MTT assay, Real-Time-Glo MT Cell Viability Assay).[10]
Data Presentation
Table 1: Stability of (Z)-Endoxifen Under Various Storage Conditions
| Form | Storage Temperature | Duration | Stability | Reference |
| Powder | -20°C | 3 years | Stable | [5] |
| Powder | 4°C | 2 years | Stable | [5] |
| In Solvent | -80°C | 6 months | Stable | [5] |
| In Solvent | -20°C | 1 month | Stable | [5] |
| In Serum/Plasma | Room Temperature (protected from light) | At least 7 days | Stable | [11] |
| In Serum/Plasma | 2-8°C | At least 7 days | Stable | [11] |
| In Serum/Plasma | -20°C | At least 7 days | Stable | [11] |
Visualizations
Endoxifen's Primary Mechanism of Action: ERα Signaling Pathway
Caption: (Z)-Endoxifen binds to ERα, leading to dimerization and subsequent blockage of gene transcription.
Alternative Endoxifen Signaling: PKC Inhibition
Caption: (Z)-Endoxifen can also act as an inhibitor of Protein Kinase C (PKC) signaling.
Experimental Workflow: Cell-Based Endoxifen Treatment
Caption: A typical workflow for assessing the effect of Endoxifen on MCF-7 cell proliferation.
References
- 1. AU2018329202B2 - Methods for making and using endoxifen - Google Patents [patents.google.com]
- 2. Effect of 4-hydroxytamoxifen isomers on growth and ultrastructural aspects of normal human breast epithelial (HBE) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 9. Endoxifen - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
Endoxifen Assay Development: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on endoxifen assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My endoxifen measurements seem inaccurate, showing higher concentrations than expected. What could be the cause?
A1: Overestimation of endoxifen levels is a common challenge, often due to a lack of assay selectivity. Several tamoxifen metabolites have similar mass-to-charge ratios (m/z) and fragmentation patterns to endoxifen. If your chromatographic method does not adequately separate these, they can co-elute and artificially inflate the endoxifen signal.
Troubleshooting Steps:
-
Review your chromatography: Ensure your LC method provides baseline separation of (Z)-endoxifen from its isomers ((E)-endoxifen) and other metabolites like N-desmethyl-α-hydroxytamoxifen, N-desmethyl-3-hydroxytamoxifen, and N-desmethyl-4′-hydroxytamoxifen.[1][2]
-
Optimize MS/MS transitions: Use highly selective multiple reaction monitoring (MRM) transitions specific to endoxifen. Refer to published literature for validated transitions.
-
Re-validate with caution: When adapting a published method, be aware that different LC-MS/MS systems can yield different results. What is selective on one system may not be on another.[1]
Q2: I'm observing poor peak shape (tailing, splitting, or broadening) for my endoxifen standard and samples. What are the likely causes and solutions?
A2: Poor peak shape can be attributed to several factors, from sample preparation to chromatographic conditions.
Troubleshooting Steps:
-
Column Contamination: Residual matrix components can build up on the column. Flush the column with a strong solvent or, if necessary, replace it.
-
Mobile Phase Issues: Ensure the pH of your mobile phase is appropriate for endoxifen's chemical properties and that it is properly degassed. Inconsistent mobile phase composition can also lead to peak shape problems.
-
Injection Solvent Mismatch: A significant mismatch between your injection solvent and the mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Very low pH mobile phases can degrade the column over time, leading to poor performance.[3]
Q3: My assay is suffering from high background noise and inconsistent baseline. How can I address this?
A3: High background noise can mask your analyte signal and affect quantification.
Troubleshooting Steps:
-
Check Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize contamination.[4]
-
Clean the Ion Source: The ion source is prone to contamination from sample matrix and mobile phase additives. Regular cleaning is crucial.[4]
-
Inspect for Contamination: Contamination can be introduced from solvents, sample extracts, or carryover between samples. Injecting blank samples can help identify the source of contamination.[4]
-
Optimize Mobile Phase Additives: Use the lowest necessary concentration of additives, as they can contribute to background noise.[4]
Q4: I'm experiencing ion suppression or enhancement in my assay. How can I mitigate these matrix effects?
A4: Matrix effects occur when components in the biological sample co-elute with the analyte and interfere with its ionization, leading to inaccurate quantification.
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[5]
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the interfering components. Even a slight shift in retention time can make a significant difference.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for matrix effects, as it will be affected in a similar way.
-
Post-Column Infusion: This technique can be used to identify regions in the chromatogram where ion suppression is occurring, helping to guide chromatographic optimization.[3]
Q5: My endoxifen samples seem to be degrading over time, leading to inconsistent results. What are the best practices for sample handling and storage?
A5: Endoxifen stability is a critical factor for accurate quantification. It is known to be sensitive to light and can degrade under certain storage conditions.
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials and work under yellow light whenever possible to minimize light exposure.[6]
-
Stabilize Analytes: For biological samples, consider using appropriate anticoagulants, adjusting the pH, or adding enzyme inhibitors to prevent enzymatic degradation.[5]
-
Validate Stability: Conduct thorough stability studies to determine how storage conditions (e.g., temperature, duration) affect your samples. This includes freeze-thaw stability and autosampler stability.[6]
Quantitative Data Summary
The following tables summarize key parameters from validated LC-MS/MS assays for endoxifen and its metabolites.
Table 1: Linearity Ranges of Validated Endoxifen Assays
| Analyte | Linearity Range (ng/mL) | Reference |
| (Z)-Endoxifen | 0.5 - 500 | [6] |
| (E)-Endoxifen | 0.5 - 500 | [6] |
| (Z)-Norendoxifen | 0.5 - 500 | [6] |
| (E)-Norendoxifen | 1 - 500 | [6] |
| (Z)-Endoxifen Catechol | 1.92 - 192 | [6] |
| (E)-Endoxifen Catechol | 3.075 - 307.5 | [6] |
| (Z)-4'-hydroxy-ENDX | 0.334 - 333.5 | [6] |
| (E)-4'-hydroxy-ENDX | 0.333 - 166.5 | [6] |
| (Z)-Endoxifen Methoxycatechol | 0.2 - 200 | [6] |
| (E)-Endoxifen Methoxycatechol | 0.3 - 300 | [6] |
| (Z)-Endoxifen Glucuronide | 3 - 300 | [6] |
| (E)-Endoxifen Glucuronide | 2 - 200 | [6] |
Table 2: Precision and Accuracy of a Validated Endoxifen Assay
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| Endoxifen and its metabolites | Within 15% | Within 15% | 85% - 115% | [6] |
Table 3: MRM Transitions for Endoxifen and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Endoxifen (Quantifier) | 374.3 | 58.1 | [6] |
| Endoxifen (Qualifier) | 374.3 | 129.05 | [6] |
| d5-Endoxifen (Internal Standard) | 379.3 | 58.1 | [6] |
| Norendoxifen | 360.3 | 129.1 | [6] |
| Hydroxy Endoxifen | 390.3 | 58.1 | [6] |
| Endoxifen Methoxycatechol | 404.3 | 58.1 | [6] |
| Endoxifen Glucuronide | 550.3 | 374.2 | [6] |
| Tamoxifen | 372 | 72 | [7] |
| 4-hydroxytamoxifen | 388 | 72 | [1] |
| N-desmethyltamoxifen | 358 | 72 | [1] |
Experimental Protocols
Detailed Methodology for a Validated LC-MS/MS Assay for Endoxifen and its Metabolites in Human Plasma [6]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: HSS T3 pre-column attached to a Poroshell 120 EC-C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient is used to separate the analytes.
-
Flow Rate: As per instrument optimization.
-
Column Temperature: As per instrument optimization.
-
Injection Volume: Typically 5-10 µL.
-
Run Time: Approximately 6.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 3 for specific precursor and product ions.
-
Instrument Parameters: Cone voltage and collision energies should be optimized for each analyte.
-
Visualizations
Caption: A typical experimental workflow for endoxifen quantification using LC-MS/MS.
References
- 1. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endoxifen Drug Sensitivity Screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Endoxifen drug sensitivity screens.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our Endoxifen sensitivity assay. What are the potential causes and solutions?
A1: High variability between replicate wells is a common issue that can often be traced back to several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volume and cell numbers in each well. Consider using an automated cell dispenser for high-throughput screens.[1]
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to altered cell growth and drug response.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
-
Inaccurate Drug Dilutions: Errors in preparing the serial dilutions of Endoxifen can lead to significant inconsistencies.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. For high-throughput screening, consider automated liquid handlers for precise and repeatable dilutions.[2]
-
-
Cell Line Instability: Genetic drift and phenotypic changes can occur in continuously cultured cell lines, affecting their drug sensitivity.
-
Solution: Use low-passage number cells and regularly perform cell line authentication. Maintain consistent cell culture conditions, including media composition, serum percentage, and incubation parameters.[3]
-
Q2: Our dose-response curves for Endoxifen are not sigmoidal and have a low dynamic range. How can we optimize our assay?
A2: A non-sigmoidal dose-response curve or a narrow dynamic range can indicate issues with the assay window or the drug's potency in your specific model.
-
Suboptimal Drug Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship.
-
Solution: Perform a preliminary experiment with a broad range of Endoxifen concentrations (e.g., from picomolar to micromolar) to determine the approximate IC50. Then, for subsequent experiments, use a narrower range of concentrations centered around the estimated IC50.
-
-
Incorrect Assay Duration: The incubation time with Endoxifen may be too short or too long.
-
Solution: The optimal assay duration should allow for at least one to two cell doublings in the untreated control wells.[1] This allows for a sufficient dynamic range to observe the inhibitory effects of Endoxifen.
-
-
Cell Seeding Density: The number of cells seeded can influence the apparent drug sensitivity.
-
Solution: Optimize the cell seeding density to ensure that cells are in the exponential growth phase throughout the assay and do not become confluent in the control wells.[1] A cell titration experiment is recommended to determine the optimal seeding number.
-
Q3: We are seeing inconsistent results between experiments performed on different days. How can we improve inter-experimental reproducibility?
A3: Inter-experimental variability is a significant challenge in drug sensitivity screening. Implementing standardized procedures and robust quality control measures is crucial.
-
Lack of a Standard Operating Procedure (SOP): Minor deviations in the experimental protocol can lead to significant variations in results.
-
Reagent Variability: Batch-to-batch variations in serum, media, and other reagents can impact cell growth and drug response.
-
Solution: Qualify new batches of critical reagents, such as fetal bovine serum (FBS), by testing them in parallel with the current batch. Purchase reagents in larger lots to minimize the frequency of batch changes.
-
-
Instrument Performance: Variations in incubator conditions (temperature, CO2, humidity) or plate reader performance can introduce errors.
-
Solution: Regularly calibrate and maintain all laboratory equipment. Use control plates with known standards to monitor instrument performance over time.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in viability assay | Cell contamination (e.g., mycoplasma); Reagent interference with the assay chemistry. | Test cell lines for mycoplasma contamination regularly. Run a control plate with media and assay reagents only to check for background signal. |
| Low signal-to-noise ratio | Suboptimal assay reagents or detection method; Insufficient cell number. | Use a more sensitive viability assay. Optimize cell seeding density to ensure a robust signal in control wells. |
| Inconsistent IC50 values for Endoxifen | Cell line heterogeneity; Inconsistent cell culture conditions; Variability in drug potency. | Perform single-cell cloning to establish a more homogenous cell population. Strictly control cell culture parameters (passage number, confluency). Aliquot and store Endoxifen properly to prevent degradation. |
| "U-shaped" dose-response curve | Drug precipitation at high concentrations; Off-target effects at high concentrations. | Visually inspect the wells with the highest drug concentrations for any signs of precipitation. Consider the possibility of hormesis or other complex biological responses. |
Experimental Protocols
Protocol 1: Cell Seeding for Endoxifen Sensitivity Screening
-
Cell Culture: Culture estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using a 0.25% trypsin-EDTA solution.
-
Cell Counting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter.
-
Cell Plating: Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).[1] Carefully pipette the cell suspension into each well of the microplate, ensuring even distribution.
-
Incubation: Incubate the plates for 24 hours to allow the cells to attach and resume exponential growth before adding Endoxifen.
Protocol 2: Endoxifen Dose-Response Assay
-
Drug Preparation: Prepare a stock solution of Endoxifen in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.
-
Drug Addition: After the 24-hour cell attachment period, carefully remove the medium from the wells and add the medium containing the different concentrations of Endoxifen. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the predetermined assay duration (e.g., 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Read the plate using a microplate reader. Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| MCF-7 Seeding Density (96-well plate) | 3,000 - 8,000 cells/well | |
| Endoxifen Concentration Range (in vitro) | 1 nM - 10 µM | [6] |
| Final DMSO Concentration | ≤ 0.1% | [7] |
| Assay Duration | 48 - 96 hours | [1] |
| Therapeutic Endoxifen Threshold (in vivo) | 14-16 nM | [8] |
Visualizations
Signaling Pathway
Caption: Endoxifen binds to ERα, leading to altered gene expression and apoptosis.
Experimental Workflow
Caption: A typical workflow for an Endoxifen drug sensitivity screen.
Logical Relationship: Factors Affecting Variability
Caption: Factors contributing to variability in Endoxifen sensitivity screens.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. in.gov [in.gov]
- 6. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iitri.org [iitri.org]
- 8. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endoxifen In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vivo studies with Endoxifen.
I. Frequently Asked Questions (FAQs)
Q1: We are observing high variability in tumor response to Endoxifen in our mouse xenograft model. What could be the cause?
A1: High variability in therapeutic response can stem from several factors:
-
Formulation Instability: Endoxifen, particularly the active Z-isomer, can be unstable in certain conditions. It is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions. Ensure your formulation is freshly prepared and protected from light and extreme temperatures. The (E)-isomer of Endoxifen is considered an impurity and has weaker anti-estrogenic effects.[1]
-
Inconsistent Administration: Ensure precise and consistent dosing for all animals. For oral gavage, improper technique can lead to variable amounts of the compound being delivered to the stomach.
-
Metabolic Differences: Although administering Endoxifen directly bypasses the need for metabolic activation from Tamoxifen, there can still be inter-animal variability in drug metabolism and clearance.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and overall response. Monitor animal health closely throughout the study.
Q2: Our animals are experiencing significant weight loss after Endoxifen administration. How can we manage this?
A2: Weight loss is a known side effect of Endoxifen and Tamoxifen treatment in rodents and is often linked to its pharmacological activity rather than overt toxicity.[2][3] Here are some strategies to manage it:
-
Close Monitoring: Weigh the animals daily during the initial treatment period. A weight loss of up to 10-15% is often considered acceptable, but you should establish clear endpoints in your animal protocol.[4]
-
Supportive Care: Provide nutritional supplements like diet gels to animals that experience significant weight loss.[4]
-
Dose Adjustment: If weight loss is severe, consider a dose-reduction pilot study to find a better-tolerated dose that still achieves the desired biological effect.
-
Acclimatization: If using a medicated diet, introduce it gradually by mixing it with the regular diet to improve acceptance and reduce initial food aversion.[4]
Q3: We are seeing unexpected phenotypes in our study that don't seem to be related to estrogen receptor (ER) antagonism. What could be the cause?
A3: Endoxifen has known off-target effects that are independent of its action on the estrogen receptor. These include:
-
Protein Kinase C (PKC) Inhibition: Endoxifen is an inhibitor of PKC, particularly the PKCβ1 isoform.[5][6][7][8][9] This can lead to downstream effects on signaling pathways like AKT, which are involved in cell proliferation and survival.[5][7][8]
-
G protein-coupled estrogen receptor (GPR30/GPER) Agonism: Tamoxifen and its metabolites, including Endoxifen, can act as agonists for GPR30.[4][10] Activation of GPR30 can trigger rapid signaling events through pathways like PI3K and MAPK, potentially leading to cell proliferation in some contexts.[11]
It is crucial to consider these off-target effects when interpreting your results, especially if you are working with cell types that are not classically ER-dependent.
II. Troubleshooting Guides
Formulation and Stability
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected efficacy | Endoxifen degradation due to improper formulation or storage. The Z-isomer can convert to the less active E-isomer.[1] | - Prepare Endoxifen formulations fresh before each use. - For oral gavage, suspend Endoxifen in a vehicle like 0.5% carboxymethyl cellulose (CMC).[12] - Store stock solutions and formulations protected from light and at 4°C for short-term storage.[13] - Avoid acidic, basic, or oxidative conditions in your formulation.[14] |
| Precipitation of Endoxifen in the formulation | Poor solubility of Endoxifen in the chosen vehicle. | - Use a vehicle known to work well, such as 0.5% CMC in water for oral suspensions.[12] - For intravenous administration, a solution of 5% ethanol, 5% PEG 400, and 90% normal saline has been used.[12] - Ensure the compound is fully dissolved or homogenously suspended before administration. |
Drug Administration
| Problem | Possible Cause | Solution |
| High variability in plasma concentrations between animals | Inconsistent oral gavage technique. | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach. - Consider palatable formulations for voluntary consumption to reduce stress and improve dosing accuracy.[9][15][16] |
| Low bioavailability after subcutaneous injection | Poor absorption from the subcutaneous space. | - Oral administration of Endoxifen generally leads to substantially higher plasma concentrations compared to subcutaneous injection.[17] Consider switching to oral gavage for better bioavailability. |
Pharmacokinetic Analysis
| Problem | Possible Cause | Solution |
| Difficulty in detecting Endoxifen in plasma | Insufficiently sensitive analytical method or improper sample handling. | - Use a validated HPLC or LC-MS/MS method for quantification. These methods are highly sensitive and specific.[8][12][14][18] - Collect blood at appropriate time points based on the expected Cmax (peak concentration). For oral Endoxifen in mice, Cmax is typically reached within 0.5-1 hour.[12] - Process and store plasma samples properly (e.g., at -80°C) to prevent degradation. |
| Unexpectedly low plasma concentrations | Rapid metabolism or efflux of Endoxifen. | - Be aware that Endoxifen is a substrate for the P-glycoprotein (MDR1) efflux transporter, which can limit its distribution to certain tissues like the brain and may affect its overall clearance.[2][19] - Consider potential drug-drug interactions if co-administering other compounds that may induce or inhibit metabolic enzymes or transporters. |
III. Experimental Protocols & Data
Pharmacokinetic Parameters of Endoxifen in Female Mice
The following table summarizes single-dose pharmacokinetic data for Endoxifen administered via different routes in female CD1 mice.
| Route | Dose (mg/kg) | Cmax (ng/ml) * | Tmax (h) |
| Intravenous (i.v.) | 1 | - | - |
| Subcutaneous (s.c.) | 2.5 | 56.6 ± 24.6 | 0.5 |
| 25 | 935 ± 363 | 0.5 | |
| Oral | 10 | 33.8 ± 2.4 | 0.25 |
| 25 | 103 ± 97 | 0.5 | |
| 50 | 284 ± 152 | 0.5 | |
| 75 | 660 ± 511 | 1.0 | |
| 200 | 2,970 ± 100 | 1.0 |
*Values are presented as mean ± SD. Data sourced from Reid et al., Cancer Chemother Pharmacol, 2014.[12]
Protocol: Preparation of Endoxifen for Oral Gavage in Mice
-
Objective: To prepare a homogenous suspension of Endoxifen for consistent oral administration to mice.
-
Materials:
-
Endoxifen HCl
-
0.5% Carboxymethyl cellulose (CMC) solution in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the total amount of Endoxifen HCl required for the study based on the dose, number of animals, and dosing volume.
-
Weigh the required amount of Endoxifen HCl powder and place it in a sterile tube.
-
Add the appropriate volume of 0.5% CMC solution to achieve the desired final concentration.
-
Vortex the suspension vigorously for 1-2 minutes to ensure it is well-mixed. If clumps persist, sonicate for 5-10 minutes.
-
Visually inspect the suspension to ensure it is homogenous before drawing it into the gavage syringe.
-
Keep the suspension on a vortex mixer at a low setting during dosing to prevent settling.
-
Prepare the suspension fresh daily.
-
Protocol: Quantification of Endoxifen in Plasma by HPLC
This is a generalized protocol based on common practices. Specific parameters may need to be optimized for your system.
-
Objective: To extract Endoxifen from plasma and quantify its concentration using HPLC with UV or fluorescence detection.
-
Materials:
-
Blank animal plasma (for standard curve)
-
Endoxifen standard
-
Acetonitrile (HPLC grade)
-
Protein precipitation agent (e.g., cold acetonitrile)
-
HPLC system with a C18 column
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of Endoxifen in methanol or ethanol. Serially dilute the stock solution and spike into blank plasma to create a standard curve with a range of known concentrations.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (or standard), add 200-300 µL of cold acetonitrile. b. Vortex briefly to mix and precipitate proteins. c. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C. d. Carefully collect the supernatant. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., triethylammonium phosphate buffer) and acetonitrile. A common starting point is a 57:43 (v/v) mixture of buffer and acetonitrile.[12][18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~265 nm or fluorescence detection for higher sensitivity.
-
Injection Volume: 20 µL.
-
-
Quantification: Calculate the concentration of Endoxifen in the unknown samples by comparing their peak areas to the standard curve.
-
IV. Visualizations
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of CYP2D6-predicted phenotype on tamoxifen treatment outcome in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 5. Impact of CYP2D6 polymorphisms on endoxifen concentrations and breast cancer outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoxifen - Wikipedia [en.wikipedia.org]
- 10. The Underrated Risks of Tamoxifen Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 12. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of a Novel Hormonal Breast Cancer Therapy, Endoxifen, on the Mouse Skeleton | PLOS One [journals.plos.org]
- 14. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
impact of serum concentration on Endoxifen assay results
Welcome to the technical support center for Endoxifen assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reliable Endoxifen assay results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during Endoxifen quantification in serum samples.
Issue 1: Lower than Expected Endoxifen Concentrations
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Patient-Specific Factors | Review patient's CYP2D6 genotype. Poor or intermediate metabolizers will have lower Endoxifen levels.[1][2][3][4] Consider patient's age and weight as these can also influence Endoxifen concentrations.[1][5][3] |
| Drug Interactions | Verify if the patient is taking any concomitant medications that are strong inhibitors or inducers of CYP2D6 or CYP3A4 enzymes.[1][6] |
| Patient Adherence | Confirm patient adherence to tamoxifen treatment. Non-adherence can lead to sub-therapeutic drug levels.[1][6] |
| Assay Interference | Investigate potential matrix effects from the serum sample. Diluting the sample may help mitigate these effects. Ensure the LC-MS/MS method is highly selective to avoid interference from other tamoxifen metabolites.[7][8] |
| Sample Integrity | Check for any pre-analytical errors such as improper sample collection, handling, or storage. Endoxifen is susceptible to degradation when exposed to daylight.[6] |
Issue 2: High Variability in Endoxifen Results
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inter-Individual Variability | Acknowledge the high inter-individual variability in Endoxifen concentrations due to genetic and demographic factors.[1][5][3] |
| Assay Precision | Review the intra- and inter-assay precision of your analytical method. The coefficient of variation (%CV) should be within acceptable limits (typically ≤15%).[6] |
| Sample Collection Time | Ensure that blood samples are collected at a consistent time point, preferably at steady-state trough concentrations (just before the next dose).[9] |
| Pre-Analytical Variables | Standardize sample handling procedures, including centrifugation, serum separation, and storage conditions to minimize variability. |
Issue 3: Assay Failure or Inconsistent Results
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| LC-MS/MS Method Non-selectivity | Use a validated, highly selective LC-MS/MS method that can chromatographically separate Endoxifen from its isomers and other tamoxifen metabolites to prevent overestimation.[7][8] |
| Calibration Curve Issues | Ensure the calibration range of your assay covers the expected clinical concentrations of Endoxifen.[6] Use a weighted linear regression model (e.g., 1/x²) for the calibration curve to ensure accuracy across the range.[6] |
| Internal Standard Performance | Monitor the signal of the internal standard. Inconsistent internal standard response can indicate matrix effects or issues with sample preparation. |
| Sample Quality | Avoid using hemolyzed samples. While the direct impact on Endoxifen assays is not fully characterized, hemolysis can interfere with various immunoassays and release cellular components that may affect LC-MS/MS analysis.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying Endoxifen in serum?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Endoxifen in serum due to its high sensitivity and selectivity.[7][8] It is crucial to use a method that can distinguish Endoxifen from other tamoxifen metabolites that may have similar mass-to-charge ratios.[7]
Q2: What are the key validation parameters for an Endoxifen LC-MS/MS assay?
A2: A robust Endoxifen LC-MS/MS assay should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to guidelines from regulatory bodies like the FDA and EMA.[6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-assay Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Intra- and Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and handling conditions |
Q3: What is a clinically relevant therapeutic threshold for serum Endoxifen concentration?
A3: Several studies have proposed a minimum therapeutic threshold for Endoxifen, with 5.9 ng/mL (approximately 16 nM) being a commonly cited value.[6][9][13] Patients with Endoxifen levels below this threshold may have an increased risk of breast cancer recurrence.[6][13]
Q4: What are the main factors that influence a patient's serum Endoxifen concentration?
A4: The primary factors include:
-
CYP2D6 Genotype: This is the most significant factor, with individuals who are poor or intermediate metabolizers having substantially lower Endoxifen levels.[1][2][5][3][4]
-
Concomitant Medications: Drugs that inhibit or induce CYP2D6 or CYP3A4 can alter Endoxifen concentrations.[1][6]
-
Patient Demographics: Age and weight have been shown to have a smaller but significant impact on Endoxifen levels.[1][5][3]
-
Patient Adherence: Consistent intake of tamoxifen is necessary to maintain therapeutic Endoxifen concentrations.[1][6]
Q5: How should serum samples for Endoxifen analysis be handled and stored?
A5: To ensure sample integrity, blood should be collected in serum separator tubes, allowed to clot, and then centrifuged to separate the serum. The serum should be transferred to a clean tube and stored frozen, typically at -20°C or -80°C, until analysis. It is important to protect samples from light, as Endoxifen can degrade upon exposure to daylight.[6]
Experimental Protocols
Key Experiment: Quantification of Endoxifen in Human Serum by LC-MS/MS
This protocol provides a general workflow for the quantification of Endoxifen in serum. Specific parameters may need to be optimized for individual laboratory setups.
1. Sample Preparation (Protein Precipitation)
-
Thaw serum samples, quality controls (QCs), and calibration standards at room temperature.
-
To 50 µL of serum, QC, or standard in a microcentrifuge tube, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing a deuterated internal standard (e.g., Endoxifen-d5).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Endoxifen and its internal standard.
-
Example MRM transition for Endoxifen: m/z 374.2 -> 58.1
-
Example MRM transition for Endoxifen-d5: m/z 379.2 -> 63.1
-
-
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of Endoxifen to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the curve.
-
Determine the concentration of Endoxifen in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Factors affecting inter-individual variability in endoxifen concentrations in patients with breast cancer: results from the prospective TOTAM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impairment of endoxifen formation in tamoxifen‐treated premenopausal breast cancer patients carrying reduced‐function CYP2D6 alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impairment of endoxifen formation in tamoxifen-treated premenopausal breast cancer patients carrying reduced-function CYP2D6 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Drug Monitoring of Endoxifen for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolysis of human erythrocytes induced by tamoxifen is related to disruption of membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxytamoxifen interaction with human erythrocyte membrane and induction of permeabilization and subsequent hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cost-effectiveness of monitoring endoxifen levels in breast cancer patients adjuvantly treated with tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Endoxifen treatment duration for optimal effect
Welcome to the technical support center for Endoxifen treatment. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments involving Endoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for Endoxifen treatment in cell culture experiments?
A1: The optimal duration of Endoxifen treatment in vitro is highly dependent on the specific research question and cell line being used. Unlike clinical settings where treatment can last for years, in vitro experiments typically range from 24 hours to several weeks. Short-term treatments (24-72 hours) are often sufficient to observe effects on cell signaling pathways and gene expression.[1][2] Long-term treatments (weeks to months) are necessary for studying acquired resistance, where cells are continuously exposed to the drug to select for resistant populations.[3][4] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental goals.
Q2: What concentration of Endoxifen should I use in my experiments?
A2: The effective concentration of Endoxifen can vary between cell lines. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line through a dose-response experiment. In general, concentrations ranging from 10 nM to 1 µM are used in vitro to reflect clinically relevant plasma concentrations observed in patients.[3][5] For instance, in MCF-7 breast cancer cells, Endoxifen has been shown to be effective in the nanomolar range.[6]
Q3: My cells are not responding to Endoxifen treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response to Endoxifen:
-
Cell Line Resistance: The cell line may be intrinsically resistant to endocrine therapies. This is common in estrogen receptor-negative (ER-) cell lines.
-
Loss of Estrogen Receptor Alpha (ERα) Expression: Prolonged treatment or the development of resistance can lead to the downregulation or loss of ERα, the primary target of Endoxifen.[3]
-
Experimental Conditions: The presence of phenol red (a weak estrogen agonist) in the culture medium or the use of serum that has not been charcoal-stripped can interfere with the anti-estrogenic effects of Endoxifen.
-
Drug Inactivation: Endoxifen may be metabolized or extruded by the cells, reducing its effective intracellular concentration.
Q4: Can I use 4-hydroxytamoxifen (4-OHT) and Endoxifen interchangeably in my experiments?
A4: While both are active metabolites of tamoxifen and are often used to study its effects in vitro, they are not identical. Endoxifen is generally found at higher concentrations in patients and has distinct molecular mechanisms of action compared to 4-OHT.[3] For example, Endoxifen has been shown to promote the degradation of the estrogen receptor, a mechanism not as prominent with 4-OHT.[1] Therefore, for studies aiming to closely mimic the in vivo effects of tamoxifen treatment, Endoxifen is the more clinically relevant metabolite.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death at expected therapeutic concentrations. | The cell line may be highly sensitive to Endoxifen, or the concentration used is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment, passage number of cells, or inconsistencies in drug preparation. | Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a specific passage number range. Prepare fresh drug dilutions for each experiment. |
| Loss of drug effect over time in long-term culture. | Development of acquired resistance. | This is an expected outcome in long-term studies. Characterize the resistant cells to understand the mechanisms of resistance. This can include checking for ERα expression and assessing changes in signaling pathways.[3] |
| Precipitation of Endoxifen in culture medium. | Endoxifen may have limited solubility in aqueous solutions, especially at higher concentrations. | Ensure the final concentration of the solvent (e.g., DMSO or ethanol) is low (typically <0.1%) and does not affect cell viability. Prepare a higher concentration stock solution and dilute it in the medium just before use. |
Experimental Protocols
Determining Optimal Endoxifen Treatment Duration (Time-Course Experiment)
Objective: To identify the optimal time point for observing the desired cellular effect of Endoxifen.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in multi-well plates.
-
Treatment: After allowing cells to adhere (typically 24 hours), treat with a predetermined concentration of Endoxifen (e.g., the IC50 value).
-
Time Points: Harvest cells and/or supernatant at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the desired endpoint at each time point. This could be cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or changes in gene/protein expression (e.g., qPCR, Western blot).
-
Data Interpretation: Plot the measured effect against time to determine the point of maximal effect or the earliest time point at which a significant effect is observed.
Establishing Endoxifen-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to Endoxifen.
Methodology:
-
Initial Treatment: Treat parental cells with a low concentration of Endoxifen (e.g., IC20).
-
Dose Escalation: Gradually increase the concentration of Endoxifen in the culture medium as the cells begin to recover and proliferate. This process can take several months.
-
Maintenance: Once cells are able to proliferate in a high concentration of Endoxifen (e.g., 1 µM), they can be considered resistant. Maintain the resistant cell line in a medium containing this concentration of Endoxifen.
-
Characterization: Regularly characterize the resistant cell line to confirm the resistant phenotype and investigate the underlying mechanisms. This includes assessing cell proliferation in the presence of Endoxifen, checking ERα expression, and analyzing relevant signaling pathways.[3]
Data Presentation
In Vitro Endoxifen Concentration Ranges
| Metabolizer Status (Patient Simulant) | Typical Plasma Concentration (ng/mL) | In Vitro Concentration Range (nM) |
| Poor Metabolizer | 1.5 - 3.1[7] | 4 - 8 |
| Intermediate to Extensive Metabolizer | > 22.0[7] | > 59 |
| Pharmacological Dose | Not Applicable | ~1000 |
Note: These are approximate ranges and the optimal in vitro concentration should be empirically determined.
Summary of Long-Term Endocrine Therapy Outcomes in Clinical Trials
| Treatment Duration | Key Finding | Reference |
| 5 years vs. 2 years of Tamoxifen | 5 years of treatment showed better overall and disease-free survival. | [8] |
| 10 years vs. 5 years of Tamoxifen | Extending tamoxifen to 10 years further reduces the risk of recurrence. | [9] |
| 7-8 years of an Aromatase Inhibitor | May be the optimal duration for women with average-risk breast cancers. | [10] |
This table provides clinical context for the importance of treatment duration and should not be directly extrapolated to in vitro experiment timelines.
Visualizations
Endoxifen Signaling Pathway
References
- 1. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 5. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
- 9. The optimal duration and selection of adjuvant endocrine therapy for breast cancer: how long is enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Duration of Endocrine Therapy in Breast Cancer How Much of a Good Thing Is Too Much - The ASCO Post [ascopost.com]
Technical Support Center: Controlling for Endoxifen Cytotoxicity in Non-Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endoxifen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for and understand the cytotoxic effects of Endoxifen in non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Endoxifen's on-target and off-target cytotoxicity?
Endoxifen's primary on-target effect is as a potent anti-estrogen. It binds to the estrogen receptor alpha (ERα), leading to its degradation and the inhibition of estrogen-dependent cell proliferation.[1] However, at higher, clinically relevant concentrations (typically ≥ 2.5 µM), Endoxifen can induce cytotoxicity through off-target mechanisms.[2] One key off-target pathway involves the inhibition of Protein Kinase C beta 1 (PKCβ1). This inhibition leads to a downstream decrease in AKT phosphorylation, a critical cell survival signal, ultimately resulting in apoptosis.[2][3][4][5] This PKCβ1/AKT-mediated apoptosis can occur independently of ERα status.
Q2: Is Endoxifen's cytotoxicity specific to cancer cells?
No, the cytotoxic effects of Endoxifen are not exclusive to cancer cells. Studies on Tamoxifen, the parent drug of Endoxifen, have shown cytotoxicity in non-cancerous cell lines. For instance, 4-hydroxytamoxifen has demonstrated cytotoxicity in the non-cancerous breast epithelial cell line MCF-10A. Another study indicated that Tamoxifen can induce apoptosis in Chinese hamster lung fibroblasts (V79).[6] Therefore, it is crucial to assess and control for cytotoxicity in any non-target cells used in your experimental system.
Q3: How can I experimentally distinguish between on-target (ERα-mediated) and off-target cytotoxicity of Endoxifen?
A key strategy is to use a combination of cell lines with differing ERα expression.
-
ERα-positive cells (e.g., MCF-7): These cells will be susceptible to both on-target and off-target effects.
-
ERα-negative cells (e.g., BT-20, MDA-MB-231): These cells serve as an excellent negative control.[7] Cytotoxicity observed in these cells is likely due to off-target mechanisms, as they lack the primary therapeutic target of Endoxifen.
By comparing the cytotoxic effects of Endoxifen across these cell lines, you can delineate the ERα-dependent and independent mechanisms.
Q4: My Endoxifen treatment shows less effect than expected, even at higher concentrations. What could be the issue?
One potential cause is the activity of the P-glycoprotein (P-gp or MDR1) efflux pump.[8][9] Endoxifen is a known substrate of P-gp, which can actively transport the compound out of the cell, thereby reducing its intracellular concentration and apparent cytotoxic effect.[8][9] If your cells express high levels of P-gp, you may observe diminished Endoxifen efficacy.
Q5: How can I control for the P-glycoprotein (P-gp) efflux of Endoxifen in my in vitro experiments?
To counteract the effects of P-gp, you can co-administer a P-gp inhibitor. A potent and specific inhibitor is LY335979 (Zosuquidar).[8] By blocking the efflux pump, you can achieve a more accurate assessment of Endoxifen's intracellular activity. When using a P-gp inhibitor, it is essential to include a vehicle control for the inhibitor itself to account for any potential off-target effects of the inhibitor.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in ERα-negative control cells.
-
Possible Cause 1: Off-target toxicity via the PKCβ1/AKT pathway.
-
Troubleshooting Steps:
-
Confirm the signaling pathway: Perform western blot analysis to assess the phosphorylation status of AKT (at Ser473) and its downstream targets in your non-target cells following Endoxifen treatment. A significant decrease in p-AKT levels would support this off-target mechanism.
-
Chemical inhibition: Use a pan-AKT inhibitor (e.g., MK-2206) as a positive control for AKT inhibition-induced apoptosis to compare with the effects of Endoxifen.[3]
-
Genetic knockdown: If feasible in your cell system, use siRNA to knock down PKCβ1 and observe if this phenocopies the cytotoxic effects of Endoxifen.[3]
-
-
-
Possible Cause 2: Non-specific toxicity at high concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 of Endoxifen in your non-target cells to identify the concentration at which toxicity becomes significant.
-
Optimize treatment duration: Shortening the exposure time may help to minimize non-specific cytotoxic effects while still allowing for the observation of on-target effects in your target cells.
-
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Interference of Endoxifen with the assay reagents.
-
Troubleshooting Steps:
-
Include a cell-free control: In your 96-well plate, include wells with media and Endoxifen at the highest concentration used in your experiment, but without cells. This will account for any direct reduction of the MTT reagent by Endoxifen. Subtract this background absorbance from your experimental values.
-
Visually inspect for formazan crystal dissolution: Ensure that the formazan crystals are fully dissolved by the solubilizing agent, as incomplete dissolution can lead to variable absorbance readings. Gentle shaking for an extended period may be necessary.
-
-
-
Possible Cause 2: High background or low signal.
-
Troubleshooting Steps:
-
Optimize cell seeding density: A high cell density can lead to high background absorbance, while a low density can result in a weak signal. Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.
-
Use serum-free media during MTT incubation: Components in serum can interfere with the MTT assay. Replace the culture medium with serum-free medium containing the MTT reagent for the incubation step.[10]
-
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Endoxifen and related compounds in various cell lines.
| Compound | Cell Line | Cell Type | Estrogen Receptor Status | IC50 Value | Condition |
| Endoxifen | MCF-7 | Human Breast Cancer | ERα-positive | ~5-80 nM | Varies with estrogen presence |
| Endoxifen | MCF-7 | Human Breast Cancer | ERα-positive | 100 nM | Estradiol deprived |
| Endoxifen | MCF-7 | Human Breast Cancer | ERα-positive | 500 nM | In the presence of 1 nM Estradiol |
| 4-hydroxytamoxifen (4-OHT) | MCF-7 | Human Breast Cancer | ERα-positive | 10 nM | Estradiol deprived |
| 4-hydroxytamoxifen (4-OHT) | MCF-7 | Human Breast Cancer | ERα-positive | 50 nM | In the presence of 1 nM Estradiol |
| 4-hydroxytamoxifen (4-OHT) | MCF-10A | Non-cancerous Breast Epithelial | ERα-negative | ~15 µM | Not specified |
| Tamoxifen | V79 | Chinese Hamster Lung Fibroblasts | Not specified | Apoptosis at 50 µM | Not specified |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]
Materials:
-
96-well cell culture plates
-
Endoxifen stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: The next day, treat the cells with serial dilutions of Endoxifen. Include a vehicle control (DMSO) and a media-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Carefully aspirate the media from the wells.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, protected from light.
-
-
Formazan Solubilization:
-
Add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol is based on standard Annexin V-FITC apoptosis detection methods.[5][15][16][17][18]
Materials:
-
6-well cell culture plates
-
Endoxifen stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with the desired concentrations of Endoxifen and a vehicle control for the specified time.
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Nonlinear Mixed-Effects Model of Z-Endoxifen Concentrations in Tamoxifen-Treated Patients from the CEPAM Cohort. - DKFZ [inrepo02.dkfz.de]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 9. rsc.org [rsc.org]
- 10. Tamoxifen cytotoxicity in hepatoblastoma cells stably transfected with human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 17. graphviz.org [graphviz.org]
- 18. Endoxifen, a New Treatment Option for Mania: A Double‐Blind, Active‐Controlled Trial Demonstrates the Antimanic Efficacy of Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Endoxifen High-Throughput Screening Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput screening (HTS) for the selective estrogen receptor modulator (SERM), Endoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Endoxifen?
A1: Endoxifen is a potent active metabolite of Tamoxifen. Its primary mechanism of action involves competitively inhibiting the binding of estrogen to the estrogen receptor alpha (ERα), disrupting the signaling pathways that promote cancer cell survival and growth.[1] Additionally, Endoxifen can induce the degradation of the ERα protein, further diminishing the cell's responsiveness to estrogen.[1][2] At different concentrations, Endoxifen can also uniquely target signaling kinases like ATM and PI3K/AKT.[2]
Q2: Which cell lines are recommended for Endoxifen HTS assays?
A2: The most commonly used cell lines for studying Endoxifen are estrogen receptor-positive (ER+) breast cancer cell lines such as MCF-7 and T47D .[3][4][5] It's important to note that different stocks of these cell lines can exhibit varying responses to estrogens, so careful characterization of the specific line is crucial for reproducible results.[6][7]
Q3: What is a typical therapeutic concentration range for Endoxifen, and how does that translate to in vitro assay concentrations?
A3: In patients treated with Tamoxifen, circulating serum levels of Endoxifen can range from 5 to 80 nM.[4][8] Several studies suggest a therapeutic threshold of approximately 14-16 nM (around 5.2-6.0 ng/mL) is necessary for optimal clinical efficacy.[9][10] For in vitro HTS assays, it is advisable to use a dose range that encompasses these physiologically relevant concentrations to assess the biological effects of Endoxifen accurately.
Q4: How stable is Endoxifen in solution for HTS applications?
A4: Endoxifen has been shown to be more stable in solution over prolonged periods compared to other Tamoxifen metabolites like 4-hydroxytamoxifen (4-OHT).[3][11] While 4-OHT can lose potency within weeks when stored in solution, Endoxifen remains stable for months under proper storage conditions (-20°C in the dark).[3][11] For HTS, it is still recommended to prepare fresh dilutions from a concentrated stock in DMSO for each experiment to ensure maximum potency and reproducibility.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High coefficient of variation (CV%) between replicate wells is a common problem in HTS.
| Potential Cause | Troubleshooting Strategy |
| Edge Effects | Increased evaporation in the outer wells of microplates can lead to changes in media and compound concentrations, affecting cell growth and assay signal.[12][13][14] To mitigate this, fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[15][16] Alternatively, use specialized low-evaporation lids or sealing tapes.[14] Allowing plates to equilibrate at room temperature for a period before incubation can also help reduce thermal gradients.[17] |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate will lead to variable results. Ensure a homogenous single-cell suspension before plating by gentle but thorough pipetting. Use a multi-channel pipette with care to dispense equal volumes into each well. |
| Serum Batch Variability | Different lots of fetal bovine serum (FBS) can have varying levels of endogenous hormones and growth factors, significantly impacting the growth of hormone-sensitive cells like MCF-7 and T47D.[18] It is recommended to test a new batch of serum for its effect on cell growth and assay performance before using it for large-scale screening. Once a suitable batch is identified, purchase a large quantity to ensure consistency over a series of experiments.[18] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered responses to stimuli.[19] It is crucial to use cells within a consistent and defined passage number range for all experiments. Thaw a new vial of low-passage cells after a certain number of passages to maintain consistency. |
Issue 2: Poor or Inconsistent Dose-Response Curves
Difficulty in obtaining a clear sigmoidal curve or inconsistent IC50 values.
| Potential Cause | Troubleshooting Strategy |
| Sub-optimal Cell Seeding Density | Cell density can significantly affect the assay window and the apparent potency of the compound. If the density is too low, the signal may be weak. If it's too high, cells can become confluent and stop proliferating, masking the compound's effect.[7] Optimize cell seeding density for each cell line and assay format to ensure cells are in the logarithmic growth phase throughout the experiment.[10][20] |
| Incorrect Assay Timing | The incubation time with the compound can influence the observed effect. A time course experiment should be performed to determine the optimal endpoint for the assay. |
| Compound Instability or Precipitation | Endoxifen, while relatively stable, can precipitate out of solution at high concentrations, especially in aqueous media. Visually inspect the wells for any signs of precipitation. Consider the solubility of Endoxifen in your assay medium and the final DMSO concentration. |
| Cell Line Health | Unhealthy cells will not respond consistently to treatment. Regularly monitor cell morphology and viability. Ensure cells are not contaminated with mycoplasma, which can affect proliferation and cellular responses. |
Issue 3: Unexpected Cytotoxicity
Observing cell death at concentrations where Endoxifen is expected to be cytostatic, not cytotoxic.
| Potential Cause | Troubleshooting Strategy |
| High DMSO Concentration | High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the assay wells should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[21] |
| Off-Target Effects at High Concentrations | At high concentrations, Endoxifen may have off-target effects that lead to cytotoxicity. This is a known characteristic of the compound, as higher concentrations can induce apoptosis.[22] Ensure your dose range is relevant to the biological question being asked. |
| Contaminated Compound Stock | Impurities or degradation products in the Endoxifen stock solution could be causing toxicity. Use a high-purity, validated source of Endoxifen. |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is designed for a 384-well plate format.
-
Cell Seeding:
-
Culture MCF-7 or T47D cells according to standard protocols.[1][23]
-
Harvest cells in logarithmic growth phase and prepare a single-cell suspension.
-
Determine the optimal cell seeding density through a preliminary experiment (typically 1,000-5,000 cells/well for MCF-7 and T47D).[8]
-
Seed cells in a 25 µL volume of culture medium into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of Endoxifen in DMSO.
-
Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Add 5 µL of the diluted compound to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Estrogen Receptor (ER) Reporter Gene Assay
This protocol utilizes a cell line stably expressing a luciferase reporter gene under the control of an Estrogen Response Element (ERE).
-
Cell Seeding:
-
Use a cell line such as MCF7-VM7Luc4E2, which contains an ERE-driven luciferase reporter.[22]
-
Seed cells at an optimized density in a 384-well plate in phenol red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of Endoxifen (antagonist mode) and a reference agonist like 17β-estradiol.
-
For antagonist testing, add Endoxifen to the wells first, followed by a fixed concentration of 17β-estradiol (e.g., EC80 concentration).
-
Incubate for 18-24 hours.
-
-
Assay Readout:
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System).
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: A generalized workflow for a high-throughput screening assay to determine the potency of Endoxifen.
References
- 1. mcf7.com [mcf7.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. T47D Cells [cytion.com]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 13. The edge effect in microplate assays [wakoautomation.com]
- 14. m.youtube.com [m.youtube.com]
- 15. T47D Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. scipro.com [scipro.com]
- 17. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 18. Cell Culture Academy [procellsystem.com]
- 19. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. T47D Cell Line - Creative Biogene [creative-biogene.com]
addressing inconsistencies in Endoxifen-induced apoptosis assays
Welcome to the technical support center for Endoxifen-induced apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your Endoxifen-induced apoptosis experiments.
Q1: Why am I observing inconsistent or no apoptosis in my cells after Endoxifen treatment?
A1: Several factors can contribute to variability in Endoxifen-induced apoptosis. Consider the following:
-
Cell Line-Specific Responses: Different cell lines, even those of the same cancer type, can exhibit varied sensitivity to Endoxifen. For instance, the response in MCF-7 cells may differ from that in T47D cells due to differences in their genetic makeup and signaling pathways.[1][2][3] It's crucial to establish baseline sensitivity for your specific cell line.
-
Concentration and Duration of Treatment: The apoptotic effects of Endoxifen are highly dependent on its concentration and the duration of exposure.[4][5] Lower concentrations may induce cell cycle arrest rather than apoptosis, while higher concentrations are more likely to trigger programmed cell death.[4] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Estrogen Receptor (ER) Status: Endoxifen's primary mechanism of action is through the estrogen receptor.[6] Cells with low or absent ERα expression may be resistant to Endoxifen-induced apoptosis through this pathway.[3] However, "off-target" effects in ER-negative cells have been reported, which may involve other signaling pathways.[7][8]
-
Resistance Mechanisms: Cells can develop resistance to Endoxifen over time. This can be due to alterations in ER signaling, upregulation of survival pathways like PI3K/Akt, or changes in the expression of apoptotic regulatory proteins like Bcl-2 family members.[9][10]
Troubleshooting Steps:
-
Verify Cell Line Authenticity: Ensure your cell line is authentic and free from contamination.
-
Optimize Endoxifen Concentration: Perform a dose-response curve (e.g., 1 µM to 10 µM) to find the IC50 for your specific cell line.
-
Perform a Time-Course Experiment: Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
-
Confirm ERα Expression: If working with a new or uncharacterized cell line, verify the expression of ERα via Western blot or qPCR.
-
Check for Resistance: If you suspect resistance, consider acquiring a fresh, low-passage stock of the cell line.
Q2: My Annexin V/PI flow cytometry results show a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. What could be the cause?
A2: This is a common issue that can arise from several experimental factors:
-
Excessive Endoxifen Concentration: Very high concentrations of Endoxifen can induce rapid cell death that bypasses the early apoptotic stage and leads directly to necrosis.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.[10]
-
Solvent Toxicity: If Endoxifen is dissolved in a solvent like DMSO, high final concentrations of the solvent can be toxic to cells.
Troubleshooting Steps:
-
Reduce Endoxifen Concentration: Try a lower concentration within the apoptotic range determined from your dose-response studies.
-
Gentle Cell Handling: Use a gentle cell dissociation reagent like Accutase instead of trypsin, and avoid excessive mechanical stress during cell harvesting and washing.
-
Control for Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all samples, including your vehicle control, and is at a non-toxic level (typically <0.5%).
Q3: I'm not detecting a significant increase in caspase-3/7 activity, even though I see morphological signs of apoptosis. Why is this happening?
A3: Discrepancies between morphological changes and caspase activity assays can be perplexing. Here are some potential reasons:
-
Cell Line-Specific Caspase Profile: Some cell lines, like MCF-7, are known to be deficient in caspase-3.[11] In such cases, apoptosis may be mediated by other executioner caspases, or through caspase-independent pathways.
-
Timing of Assay: Caspase activation is a transient event. You may be measuring activity at a time point when the peak has already passed or has not yet been reached.
-
Assay Sensitivity: The sensitivity of your caspase activity assay may not be sufficient to detect subtle changes.
-
Mismatch between Assays: Annexin V binding detects an early event (phosphatidylserine externalization), while caspase activation is a downstream event. It's possible to observe Annexin V positivity before significant caspase-3/7 activity is measurable.[12]
Troubleshooting Steps:
-
Confirm Caspase-3 Expression: Check the literature or perform a Western blot to confirm that your cell line expresses caspase-3.
-
Perform a Time-Course for Caspase Activity: Measure caspase-3/7 activity at multiple time points after Endoxifen treatment.
-
Use an Alternative Apoptosis Assay: Consider using a TUNEL assay to detect DNA fragmentation, or measure the cleavage of PARP by Western blot, which is a downstream substrate of activated caspases.
-
Investigate Other Caspases: If your cells are caspase-3 deficient, consider assaying for the activity of other caspases like caspase-7 or caspase-9.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Endoxifen and its parent compound, Tamoxifen, to provide a reference for experimental design.
Table 1: Effective Concentrations of Endoxifen and Tamoxifen in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| Endoxifen | MCF-7 | Viability | IC50 ~1 µM | 7 days | Inhibition of proliferation |
| Endoxifen | T47D | Viability | ~1 µM | 7 days | Marked inhibition of viability |
| Endoxifen | MCF-7:5C | Apoptosis | 10⁻⁷ to 10⁻⁶ M | 7 days | No significant apoptosis |
| Endoxifen | MCF-7:5C | Apoptosis | 10⁻⁷ to 10⁻⁶ M | 14 days | No significant apoptosis |
| Tamoxifen | MCF-7 | Viability | LC50 ~250 µM | 48 hours | 50% decrease in viability |
| Tamoxifen | MCF-7 | Apoptosis | 250 µM | 48 hours | 45.7% late apoptotic cells |
Table 2: Comparison of Apoptotic Response in Different Breast Cancer Cell Lines
| Cell Line | ER Status | Endoxifen-Induced Apoptosis | Key Considerations |
| MCF-7 | ERα positive | Generally sensitive, but can develop resistance.[10] | Caspase-3 deficient.[11] Apoptosis may proceed through other caspases. |
| T47D | ERα positive | Sensitive to Endoxifen.[2] | May have different bioenergetic responses to Endoxifen compared to MCF-7.[1] |
| MCF-7:5C | ERα positive | Resistant to Endoxifen-induced apoptosis in short and long-term treatment.[13] | A model for acquired hormone resistance. |
| ER-negative lines | ERα negative | Apoptosis can be induced, likely through off-target effects.[8] | The mechanism is independent of the classical ER pathway. |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted for assessing apoptosis in cells treated with Endoxifen.
Materials:
-
Endoxifen stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Endoxifen Treatment: The following day, treat the cells with the desired concentrations of Endoxifen. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to a conical tube.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the attached cells once with PBS and then detach them using a gentle dissociation reagent (e.g., Accutase). Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Protocol 2: Colorimetric Caspase-3/7 Activity Assay
This protocol provides a method for quantifying the activity of executioner caspases.
Materials:
-
Endoxifen stock solution
-
Cell culture medium and supplements
-
PBS
-
Caspase-3/7 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, and caspase substrate, e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with Endoxifen as described in Protocol 1.
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10⁶ cells per sample.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
Load 50-200 µg of protein from each sample into a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3/7 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The caspase activity is proportional to the color intensity.
Signaling Pathways and Experimental Workflows
Endoxifen-Induced Apoptosis Signaling
Endoxifen can induce apoptosis through multiple signaling pathways, which can vary depending on the cell type and experimental conditions.
Caption: Endoxifen-induced apoptosis signaling pathways.
General Workflow for Apoptosis Assays
This diagram outlines the typical experimental workflow for assessing Endoxifen-induced apoptosis.
References
- 1. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Factors affecting inter-individual variability in endoxifen concentrations in patients with breast cancer: results from the prospective TOTAM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of Endoxifen hydrochloride under various lab conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Endoxifen hydrochloride under various laboratory conditions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two to four years.[1][2] It can be shipped at room temperature for short periods (up to two weeks) without affecting its stability.[3][4]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound in organic solvents such as DMSO or ethanol should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5] It is crucial to keep the container tightly sealed and away from moisture. Aqueous solutions are not recommended for storage for more than one day due to limited stability.[1][2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents like ethanol and DMSO, with a solubility of approximately 74 mg/mL.[4] It is sparingly soluble in aqueous buffers.[1][2] To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[1][2]
Q4: Is this compound sensitive to light?
A4: Yes, Endoxifen is susceptible to degradation when exposed to light.[6] Therefore, it is crucial to protect solutions from light during storage and handling.
Q5: What are the main degradation pathways for this compound?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[5][6] Oxidative conditions appear to cause the most significant degradation.[5][6] Another key degradation pathway is the isomerization of the active (Z)-isomer to the less active (E)-isomer, which can occur at temperatures above 25°C.[7]
Q6: What are the known incompatibilities of this compound?
A6: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low compound activity | Degradation due to improper storage. | Verify storage conditions. For powder, ensure storage at -20°C. For solutions, use -80°C for long-term storage. Prepare fresh aqueous solutions daily. |
| Isomerization from (Z)- to (E)-form. | Avoid exposing the compound to temperatures above 25°C.[7] | |
| Precipitation in aqueous buffer | Low aqueous solubility. | First, dissolve this compound in a small amount of ethanol or DMSO before diluting with the aqueous buffer.[1][2] |
| Inconsistent results in stability studies | Light-induced degradation. | Protect samples from light at all times using amber vials or by working under low-light conditions.[6] |
| Oxidative degradation. | Purge organic solvents with an inert gas like nitrogen or argon before preparing stock solutions.[1][2] | |
| Appearance of extra peaks in HPLC chromatogram | Formation of degradation products. | This is expected under stress conditions. The primary degradant is often the (E)-isomer.[7] Ensure your analytical method can resolve the main peak from any degradation products. |
Quantitative Stability Data
The following tables summarize the degradation of this compound under various stress conditions based on forced degradation studies.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent | Duration | Temperature | Degradation (% Remaining) | Primary Degradant | Reference |
| Acid Hydrolysis | 1.5 N HCl | 24 hours | 60°C | ≤54% | (E)-isomer and others | [7] |
| Base Hydrolysis | 0.75 N NaOH | 24 hours | 60°C | ≤54% | (E)-isomer and others | [7] |
| Oxidation | 3% H₂O₂ | 24 hours | 60°C | Significant degradation | (E)-isomer and others | [7] |
| Oxidation | Not Specified | Not Specified | Not Specified | 17.24% reduction in peak area | Not Specified | [5][6] |
| Thermal | - | 6 months | 40°C / 75% RH | Isomerization observed | (E)-isomer | [7] |
| Photolytic | UV light | 35 seconds | Not Specified | ≥99.1% elimination | Multiple photoproducts | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is suitable for quantifying this compound and separating it from its degradation products.[5][6]
Chromatographic Conditions:
-
Column: Zodiac C18 (or equivalent)
-
Mobile Phase: 0.1% trifluoroacetic acid buffer and acetonitrile (78:22, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 278 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For stability studies, dilute the stock solution to the desired concentration (e.g., within the linear range of 2.5 to 15 µg/mL) with the mobile phase or the stress condition medium.
-
After exposure to the stress condition, neutralize the sample if necessary, and dilute with the mobile phase to fall within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to test the specificity of stability-indicating methods.[7]
-
Acid Degradation: Dissolve this compound in 1.5 N HCl to a concentration of approximately 0.32 mg/mL. Incubate at 60°C for 24 hours. Before analysis, neutralize with an appropriate amount of NaOH.
-
Base Degradation: Dissolve this compound in 0.75 N NaOH to a concentration of approximately 0.32 mg/mL. Incubate at 60°C for 24 hours. Before analysis, neutralize with an appropriate amount of HCl.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a concentration of approximately 0.32 mg/mL. Incubate at 60°C for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in a stability chamber at 40°C and 75% relative humidity for up to 6 months.
-
Photodegradation: Expose a solution of this compound to UV light. Monitor the degradation over time.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Photodegradation of (E)- and (Z)-Endoxifen in water by ultraviolet light: Efficiency, kinetics, by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Endoxifen Hydrochloride vs. Tamoxifen: An In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of endoxifen hydrochloride and its parent drug, tamoxifen, in preclinical breast cancer models. The following sections detail quantitative experimental findings, the methodologies employed in these studies, and the underlying signaling pathways.
Executive Summary
Endoxifen, the primary active metabolite of tamoxifen, demonstrates significantly greater potency and efficacy in inhibiting tumor growth in in vivo models of estrogen receptor-positive (ER+) breast cancer. Direct administration of this compound circumvents the need for metabolic activation by the CYP2D6 enzyme, leading to higher and more consistent plasma concentrations of the active compound. This results in superior anti-tumor activity, particularly in models of tamoxifen resistance.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies comparing the in vivo efficacy of this compound and tamoxifen.
Table 1: Comparative Efficacy in an ER+/HER2+ Breast Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume Change from Baseline | Statistical Significance (vs. Tamoxifen) |
| Tamoxifen | Not specified | - | - |
| Endoxifen (Low Dose) | 25 mg/kg | Greater antitumor activity | p=0.01 |
| Endoxifen (High Dose) | 75 mg/kg | Greater antitumor activity | p=0.001 |
| Endoxifen (High Dose) | 75 mg/kg | Superior to low dose endoxifen | p=0.024 |
Data from a study utilizing an E₂-stimulated MCF7-HER2 xenograft model in athymic nude mice over 7 weeks of treatment.
Table 2: Efficacy in Tamoxifen-Refractory Tumors
| Treatment Group | Outcome |
| Continued Tamoxifen | Continued tumor progression |
| Switched to Endoxifen | Tumor size decreased by ≥ 20% after 4 weeks (p<0.0001 vs. continued Tamoxifen) |
MCF7-HER2 xenografts that progressed on tamoxifen were randomized to either continue tamoxifen or switch to endoxifen.
Table 3: Comparative Pharmacokinetics in Female Mice
| Administered Drug (Dose) | Route | Peak Plasma Concentration (Cmax) of Endoxifen | Area Under the Curve (AUC) of Endoxifen |
| Tamoxifen (20 mg/kg) | Oral | 13.4 ng/ml | 83.1 ng/mlh |
| Endoxifen HCl (25 mg/kg) | Oral | 103 ng/ml | 660 ng/mlh |
| Tamoxifen (20 mg/kg) | Subcutaneous | 1.9 ng/ml | 34.6 ng/mlh |
| Endoxifen HCl (25 mg/kg) | Subcutaneous | 935 ng/ml | 4,920 ng/mlh |
This table highlights that direct administration of endoxifen results in substantially higher plasma concentrations of the active drug compared to tamoxifen administration.[1][2][3]
Experimental Protocols
MCF7-HER2 Xenograft Efficacy Study
-
Animal Model: Athymic nude mice.
-
Cell Line: ER+/HER2+ MCF7-HER2 human breast cancer cells.
-
Tumor Induction: E₂-stimulated xenografts were established.
-
Treatment Groups:
-
Tamoxifen
-
This compound (low dose: 25 mg/kg)
-
This compound (high dose: 75 mg/kg)
-
-
Administration: Dosing regimens were based on prior pharmacokinetic studies to achieve steady-state levels of 100 nM and 1 µM for low and high doses, respectively.
-
Duration: 7 weeks.
-
Endpoint: Tumor volume was measured to assess anti-proliferative effects.
-
Tamoxifen-Refractory Model: A cohort of mice with tumors that had progressed to 200% of their initial size after 7 weeks of tamoxifen treatment were subsequently randomized to either continue with tamoxifen or switch to endoxifen. Tumor size was monitored for an additional 4 weeks.
Pharmacokinetic Study in Female Mice
-
Animal Model: Female CD-1 mice.
-
Drugs and Administration:
-
Tamoxifen was administered orally and subcutaneously at doses of 4, 10, and 20 mg/kg.
-
This compound was administered orally (10-200 mg/kg) and subcutaneously (2.5-25 mg/kg).
-
-
Sample Collection: Plasma samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of tamoxifen and its metabolites (including endoxifen and 4-hydroxytamoxifen) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: Cmax (peak plasma concentration) and AUC (area under the curve) were calculated to assess drug exposure.[1][2][3]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the metabolic and signaling pathways of tamoxifen and endoxifen, and a typical workflow for an in vivo efficacy study.
Caption: Metabolism of tamoxifen to endoxifen and its action on the estrogen receptor.
Caption: A generalized workflow for a xenograft model efficacy study.
References
- 1. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Endoxifen vs. 4-Hydroxytamoxifen: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two key active metabolites of tamoxifen: Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) and 4-hydroxytamoxifen (4-OHT). Both are pivotal in the anti-estrogenic therapy of estrogen receptor-positive (ER+) breast cancer. This analysis focuses on their comparative potency, binding affinity to the estrogen receptor, and their distinct mechanisms of action, supported by experimental data and detailed protocols.
Core Comparative Insights
Endoxifen and 4-hydroxytamoxifen are both significantly more potent than tamoxifen itself, exhibiting a roughly 100-fold greater affinity for the estrogen receptor (ERα). In vitro studies consistently demonstrate their comparable potency in inhibiting estrogen-induced cell proliferation and downregulating the expression of estrogen-responsive genes, such as the progesterone receptor (PR).
A critical distinction lies in their impact on ERα protein levels. While both compounds act as ER antagonists, Endoxifen uniquely induces the degradation of the ERα protein through the proteasomal pathway, a mechanism not observed with 4-hydroxytamoxifen. This differential action may have significant implications for the development of therapeutic resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies comparing Endoxifen and 4-hydroxytamoxifen.
Table 1: Comparative Potency in ER+ Breast Cancer Cell Lines
| Parameter | Endoxifen | 4-Hydroxytamoxifen | Cell Line | Reference |
| IC50 (Inhibition of E2-induced Proliferation) | Similar to 4-OHT | Similar to Endoxifen | MCF-7, T47D | [1] |
| Inhibition of E2-induced PR mRNA Expression | Similar potency | Similar potency | MCF-7 |
Table 2: Estrogen Receptor Alpha (ERα) Binding Affinity
| Parameter | Endoxifen | 4-Hydroxytamoxifen | Method | Reference |
| Relative Binding Affinity (RBA) for ERα | ~100x > Tamoxifen | ~100x > Tamoxifen | Competitive Binding Assay | [1][2] |
| ERα Degradation | Induces degradation | Stabilizes ERα | Western Blot | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Estrogen Receptor Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Endoxifen's Engagement with the Estrogen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the target engagement of Endoxifen with the estrogen receptor (ER). It details methodologies, presents quantitative data for comparison with alternative selective estrogen receptor modulators (SERMs), and visualizes key pathways and workflows.
Comparative Binding Affinity of SERMs to Estrogen Receptor Alpha (ERα)
Endoxifen, a potent metabolite of Tamoxifen, exhibits a significantly higher binding affinity for the estrogen receptor alpha (ERα) compared to its parent drug. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Endoxifen and other relevant SERMs, providing a quantitative comparison of their binding potencies. Lower IC50 values indicate a higher binding affinity.
| Compound | IC50 (nM) for ERα | Reference |
| Endoxifen | ~1 | [1][2] |
| 4-Hydroxytamoxifen (4OHT) | 11.3 ± 0.6 | [3] |
| Tamoxifen | 20.5 ± 4.0 | [3] |
| Raloxifene | 13.7 ± 0.3 | [3] |
| Fulvestrant (ICI 182,780) | 0.4 ± 0.02 | [4] |
| Lasofoxifene | 1.5 | [5] |
| Bazedoxifene | 26 | [2] |
Experimental Validation of Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.[6][7]
Experimental Workflow for CETSA
Caption: A stepwise workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol for Endoxifen-ERα CETSA
This protocol outlines the steps to validate the engagement of Endoxifen with ERα in a breast cancer cell line (e.g., MCF-7).
1. Cell Culture and Treatment:
- Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
- Treat the cells with either Endoxifen (at desired concentrations, e.g., 10 μM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[8]
2. Heating Step:
- After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[9]
3. Cell Lysis:
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.[10]
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[10]
- Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification:
- Determine the protein concentration of the soluble fractions.
- Analyze the levels of soluble ERα in each sample using Western blotting with a specific anti-ERα antibody.[6]
6. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the percentage of soluble ERα as a function of temperature for both the Endoxifen-treated and vehicle-treated samples.
- A shift in the melting curve to a higher temperature for the Endoxifen-treated sample compared to the vehicle control indicates thermal stabilization of ERα upon Endoxifen binding, thus confirming target engagement.
Downstream Signaling Pathway Modulation by Endoxifen
Endoxifen's engagement with the estrogen receptor leads to the modulation of downstream signaling pathways, which can be quantified to validate its on-target activity.
Endoxifen-ERα Signaling Pathway
Caption: Endoxifen binds to the ER, leading to the inhibition of downstream pathways.
A. Modulation of ER Target Gene Expression
Endoxifen has been shown to be a more potent inhibitor of estrogen-regulated genes compared to Tamoxifen.[11] The expression levels of well-established ER target genes, such as the progesterone receptor (PGR) and trefoil factor 1 (TFF1, also known as pS2), can be quantified by RT-qPCR to assess Endoxifen's activity.
| Gene | Treatment | Fold Change vs. Control | Cell Line | Reference |
| PGR | Endoxifen | Down-regulated | MCF-7 | [12] |
| Tamoxifen | Less down-regulated than Endoxifen | MCF-7 | [13] | |
| pS2 (TFF1) | Endoxifen | Down-regulated | MCF-7 | [12] |
| Tamoxifen | Less down-regulated than Endoxifen | MCF-7 | [13] | |
| AREG | Z-endoxifen | Significantly altered | MCF7LR | [14] |
| Tamoxifen | Less altered than Z-endoxifen | MCF7LR | [14] |
B. Impact on the PI3K/AKT Signaling Pathway
Recent studies have indicated that Endoxifen can uniquely target signaling kinases such as those in the PI3K/AKT pathway.[11] This provides an additional, ER-independent mechanism to validate its target engagement and downstream effects.
| Pathway Component | Treatment | Effect | Cell Line | Reference |
| p-AKT (Ser473) | Endoxifen (5 µM) | Attenuated phosphorylation | MCF7AC1 | [15][16] |
| Tamoxifen | No significant effect | AI-resistant tumors | [11] | |
| PKCβ1 | Endoxifen | Binds to and inhibits | Breast Cancer Cells | [15][17] |
Alternative Methods and Compounds for Comparison
Several other compounds and methods can be used for comparative analysis of ER target engagement.
Alternative SERMs and SERDs
-
Raloxifene: Another SERM used in the treatment and prevention of osteoporosis in postmenopausal women, which also exhibits anti-estrogenic effects in breast tissue.[18]
-
Fulvestrant (ICI 182,780): A selective estrogen receptor downregulator (SERD) that binds to the ER and promotes its degradation.[19] Its distinct mechanism of action provides a valuable comparison to the modulatory effects of Endoxifen.
Alternative Target Engagement Validation Methods
-
Surface Plasmon Resonance (SPR): An in vitro biophysical technique to measure the binding affinity and kinetics between purified ER protein and Endoxifen in real-time.
-
Isothermal Titration Calorimetry (ITC): Another in vitro method that directly measures the heat changes upon binding of Endoxifen to the ER, providing thermodynamic parameters of the interaction.
By employing these comparative experimental approaches, researchers can robustly validate the target engagement of Endoxifen with the estrogen receptor and quantitatively assess its performance against other relevant therapeutic agents.
References
- 1. Fatty acid oxidation and autophagy promote endoxifen resistance and counter the effect of AKT inhibition in ER-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in estrogen receptor, progesterone receptor, and pS2 expression in tamoxifen-resistant human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Endoxifen's Efficacy in Overcoming Tamoxifen Resistance in Breast Cancer: A Comparative Guide
Introduction
For decades, tamoxifen has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2] However, a significant challenge in its clinical use is the development of resistance, which can be present from the outset (de novo) or acquired over time, leading to disease progression and relapse.[3][4][5] Tamoxifen itself is a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effects.[6][7] This activation is carried out by cytochrome P450 enzymes, primarily CYP2D6, which convert tamoxifen into its more potent active metabolites, 4-hydroxytamoxifen (4HT) and endoxifen.[4][6]
Endoxifen is considered the most clinically relevant metabolite due to its higher concentrations in patients' serum and its potent anti-estrogenic activity.[7][8] Accumulating evidence suggests that insufficient levels of endoxifen, often due to genetic variations in the CYP2D6 enzyme, can lead to a diminished response to tamoxifen.[2][5][9] This has led to the hypothesis that direct administration of endoxifen could be a more effective strategy, particularly in patients with tamoxifen-resistant tumors.[9][10] This guide provides a comparative analysis of endoxifen's efficacy in tamoxifen-resistant breast cancer cells, supported by experimental data and detailed methodologies.
Mechanisms of Tamoxifen Resistance and Endoxifen's Action
Tamoxifen resistance is a complex phenomenon driven by multiple molecular mechanisms.[4][6] One of the primary mechanisms is the loss or downregulation of ERα expression, the main target of tamoxifen.[4][5] Other mechanisms include the activation of alternative growth factor receptor signaling pathways (such as HER2 and EGFR) that can promote cancer cell proliferation independently of the estrogen receptor, and alterations in the balance of co-activator and co-repressor proteins that modulate ERα activity.[4][5][11]
Endoxifen has demonstrated distinct mechanisms of action compared to tamoxifen and even its other active metabolite, 4HT.[7][12] Notably, endoxifen not only acts as a potent anti-estrogen but can also target ERα for proteasomal degradation, similar to the selective estrogen receptor degrader (SERD) fulvestrant.[3][12] This dual action may contribute to its enhanced efficacy in overcoming resistance. Furthermore, studies have shown that endoxifen can effectively inhibit the growth of breast cancer cell lines that have developed resistance to tamoxifen.[9] A 2024 bioinformatics analysis highlighted that while endoxifen, tamoxifen, and fulvestrant all downregulate estrogen signaling and cell cycle pathways, endoxifen uniquely perturbs the PI3K/Akt/mTORC1 pathway.[13][14]
Comparative Performance in Resistant Cell Lines
To understand the differential effects of endoxifen, researchers have developed and characterized breast cancer cell lines resistant to endoxifen, 4-hydroxytamoxifen (4HT), and fulvestrant (ICI). The findings highlight that endoxifen-resistant cells are phenotypically and molecularly distinct from those resistant to 4HT.[7][15]
| Feature | Parental MCF-7 Cells (Control) | 4HT-Resistant Cells | Endoxifen-Resistant Cells | Fulvestrant (ICI)-Resistant Cells |
| Morphology | Tightly packed clusters, smaller size | Tightly packed clusters, smaller size | Not packed, larger size | Not packed, larger size |
| Proliferation Rate | Standard | Rapid | Slow | Slow |
| ERα Expression | Present | Present | Loss of Expression | Loss of Expression |
| Estrogen Sensitivity | Sensitive | Partially Sensitive | Insensitive | Insensitive |
| Cross-Resistance to other ERα agents | Sensitive | Partially resistant to 4HT and endoxifen; sensitive to ICI | Striking resistance to most second- and third-line therapies | Striking resistance to most second- and third-line therapies |
| Sensitivity to Ipatasertib & Alpelisib | Standard | More responsive than control cells | Least sensitive | Not specified |
| Sensitivity to Venetoclax | Effective | Effective | Effective | Effective |
This table is a summary of findings from studies on the development of novel endoxifen-resistant breast cancer cell lines.[7][8][15]
These findings suggest that resistance to endoxifen leads to more profound changes, including the loss of ERα and estrogen sensitivity, making the cells largely resistant to other endocrine therapies.[7] This underscores that "tamoxifen resistance" might be more accurately modeled by "endoxifen resistance" in some clinical scenarios.[7][8][15]
Experimental Protocols
Development and Characterization of Endoxifen-Resistant Cell Lines
This protocol is based on methodologies described in studies creating models of endocrine resistance.
-
Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in standard medium (e.g., DMEM with 10% fetal bovine serum).
-
Induction of Resistance: To develop resistant lines, cells are continuously exposed to increasing concentrations of the respective drug (e.g., 4-hydroxytamoxifen, endoxifen, or fulvestrant) over several months. The initial concentration is typically low and is gradually increased as the cells adapt and resume proliferation.
-
Establishment of Resistant Lines: Once the cells can proliferate steadily in a high concentration of the drug (e.g., 1 µM for endoxifen), they are considered a resistant cell line.
-
Cell Proliferation Assays (MTT Assay):
-
Parental and resistant cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of different drugs (e.g., endoxifen, 4HT, fulvestrant, alpelisib).
-
After a set incubation period (e.g., 72 hours), an MTT solution is added to each well.[16]
-
The cells are incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (like DMSO) is added to dissolve the crystals.
-
The absorbance is measured using a plate reader at a specific wavelength to determine cell viability. The viability index is then plotted against the drug concentration.[16]
-
-
Western Blot Analysis for Protein Expression:
-
Protein lysates are collected from parental and resistant cell lines.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against specific proteins of interest (e.g., ERα, PR).
-
A secondary antibody conjugated to an enzyme is then added.
-
A substrate is used to generate a signal (chemiluminescence) that is captured, allowing for the quantification of protein levels.
-
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate key processes.
Conclusion
The available data strongly indicate that endoxifen is a potent anti-estrogen with a distinct mechanism of action compared to tamoxifen and its other metabolites.[7][12] Its ability to function effectively even when tamoxifen fails suggests it could be a valuable therapeutic option for patients with ER+ breast cancer that has become resistant to standard endocrine therapies.[1][9] Clinical trials have demonstrated that direct administration of Z-endoxifen is safe, achieves substantial drug concentrations independent of a patient's CYP2D6 metabolism, and shows promising anti-tumor activity in patients whose cancer has progressed on other treatments.[2][17] The development of endoxifen-resistant cell line models has been crucial in revealing that the mechanisms of resistance to endoxifen are different and potentially more profound than those to 4HT, often involving the complete loss of ERα.[7][15] This highlights the importance of understanding the specific drivers of resistance to guide the selection of subsequent therapies and underscores the potential of endoxifen as a significant addition to the breast cancer treatment landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medicalxpress.com [medicalxpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bringing the Breast Cancer Drug Endoxifen from Bench to Bedside - NCI [cancer.gov]
- 11. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines Highlight Numerous Differences from Tamoxifen-Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
Endoxifen Hydrochloride: A Comparative Analysis of Dose-Response in Breast Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Endoxifen hydrochloride's dose-response profile reveals its potent anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cells. This guide provides a comparative assessment of this compound against its precursor, Tamoxifen, and its equipotent active metabolite, 4-hydroxytamoxifen (4-OHT), supported by experimental data and detailed protocols for researchers in oncology and drug development.
Endoxifen, an active metabolite of Tamoxifen, demonstrates significantly higher potency in inhibiting the proliferation of ER+ breast cancer cells.[1] Unlike Tamoxifen, Endoxifen's metabolic activation is less dependent on the CYP2D6 enzyme, offering a potential advantage in patients with reduced CYP2D6 activity. This guide delves into the quantitative differences in potency and explores the distinct signaling pathways modulated by Endoxifen.
Comparative Dose-Response Analysis
The anti-proliferative activity of this compound, 4-hydroxytamoxifen, and Tamoxifen was evaluated in MCF-7 human breast cancer cells. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined under conditions with and without estrogen (1nM E2), which simulates the hormonal environment of ER+ breast cancer.
| Compound | Condition | IC50 (nM) |
| This compound | Estradiol (E2) Deprivation | 100 |
| Presence of 1nM E2 | 500 | |
| 4-hydroxytamoxifen (4-OHT) | Estradiol (E2) Deprivation | 10 |
| Presence of 1nM E2 | 50 | |
| Tamoxifen | Presence of E2 | ~4,500 (equivalent to 4.506 µg/mL)[2] |
Data Summary: The data clearly indicates that both Endoxifen and 4-OHT are substantially more potent than Tamoxifen. Notably, 4-OHT exhibits a 10-fold lower IC50 compared to Endoxifen in both the presence and absence of estradiol, suggesting higher potency in this specific in vitro model.[1] However, Endoxifen is generally found at higher concentrations in patients' plasma than 4-OHT, which may contribute to its overall clinical efficacy.[3]
Further analysis of the anti-proliferative index at specific, clinically relevant concentrations in MCF-7 cells reveals the following:
| Compound | Concentration (nM) | Condition | Anti-proliferative Index* |
| This compound | 20 | Absence of E2 | 0.7 (30% proliferation reduction) |
| 200 | Absence of E2 | 0.5 (50% proliferation reduction) | |
| 20 | Presence of 1nM E2 | 0.95 (5% proliferation reduction) | |
| 200 | Presence of 1nM E2 | 0.75 (25% proliferation reduction) | |
| 4-hydroxytamoxifen (4-OHT) | 10 | With or without E2 | ~0.6 (40% proliferation reduction) |
*An anti-proliferative index of 1.0 indicates no effect on proliferation, while an index of 0.0 indicates complete inhibition.
Experimental Protocols
The following is a detailed methodology for a cell viability assay to generate dose-response curves for this compound and its alternatives.
Objective: To determine the dose-dependent effect of this compound, 4-hydroxytamoxifen, and Tamoxifen on the viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, and 10 µg/mL insulin.
-
Phenol red-free EMEM with charcoal-stripped FBS for hormone deprivation studies.
-
This compound, 4-hydroxytamoxifen, and Tamoxifen stock solutions in DMSO.
-
96-well cell culture plates.
-
Cell counting kit (e.g., Cell Counting Kit-8) or MTT reagent.
-
Microplate reader.
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2. Passage the cells regularly to maintain exponential growth.
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere for 24 hours.
-
Hormone Deprivation (for experiments without E2): After cell adherence, replace the complete growth medium with phenol red-free EMEM containing charcoal-stripped FBS. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, 4-hydroxytamoxifen, and Tamoxifen in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells. For experiments with estrogen, co-treat with 1nM E2.
-
Incubation: Incubate the plates for 6 days.[1]
-
Cell Viability Assessment:
-
Using Cell Counting Kit-8: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Using MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. Determine the IC50 value using non-linear regression analysis.
Visualizing Experimental and Signaling Pathways
To elucidate the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for dose-response curve generation.
Distinct Signaling Pathway of Endoxifen
While Endoxifen, 4-OHT, and Tamoxifen all function as Selective Estrogen Receptor Modulators (SERMs) by competitively binding to the estrogen receptor (ERα), emerging evidence suggests that Endoxifen possesses a secondary, ERα-independent mechanism of action. At clinically relevant concentrations, Endoxifen has been shown to inhibit Protein Kinase C beta 1 (PKCβ1), which subsequently suppresses the pro-survival PI3K/AKT signaling pathway.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Endoxifen Quantification: A Comparative Analysis of Analytical Methods
For researchers and drug development professionals, the accurate quantification of endoxifen, the major active metabolite of tamoxifen, is critical for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a detailed comparison of the most commonly employed analytical methods for endoxifen quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with various detectors (HPLC-UV/PDA/Fluorescence), and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Method Comparison
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | ELISA |
| Specificity | Very High | High | Variable (potential cross-reactivity) |
| Sensitivity | Very High (ng/mL to pg/mL) | High (ng/mL) | Moderate (ng/mL) |
| Linear Range | Wide | Moderate | Narrow |
| Sample Throughput | Moderate to High | Moderate | High |
| Cost | High (instrumentation) | Moderate | Low (per sample) |
| Expertise Required | High | Moderate | Low |
Performance Data Summary
The following tables summarize the key performance parameters of validated LC-MS/MS and HPLC methods for endoxifen quantification as reported in the literature.
Table 1: LC-MS/MS Method Performance
| Parameter | Reported Range | Reference |
| Linearity (ng/mL) | 0.5 - 500 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 1.0 | [4] |
| Accuracy (%) | 85 - 115 | [1][2][3] |
| Precision (%RSD) | < 15 | [1][2][3] |
| Recovery (%) | > 90 | [1][2][3] |
Table 2: HPLC Method Performance
| Parameter | Reported Range | Reference |
| Linearity (µg/mL) | 2.5 - 15 | [5][6] |
| Limit of Detection (LOD) (µg/mL) | 0.017 | [5][6] |
| Limit of Quantification (LOQ) (µg/mL) | 0.051 | [5][6] |
| Accuracy (%) | ~100 | [5][6] |
| Precision (%RSD) | < 2 | [5][6] |
Note on ELISA: Specific, commercially available ELISA kits for the exclusive quantification of endoxifen are not widely documented in the reviewed literature. While tamoxifen ELISA kits exist, their cross-reactivity with endoxifen and suitability for its precise quantification need to be independently validated. One available Tamoxifen ELISA kit has a detection range of 50-800 ng/mL.[7]
The Metabolic Journey of Tamoxifen to Endoxifen
Understanding the metabolic pathway of tamoxifen is crucial for interpreting quantification results. Tamoxifen is a prodrug that undergoes extensive metabolism primarily by cytochrome P40 enzymes to form its active metabolites, with endoxifen being the most significant for therapeutic efficacy.[8][9][10][11][12]
Experimental Protocols: A Step-by-Step Look
The following sections provide a generalized overview of the experimental workflows for LC-MS/MS and HPLC-based quantification of endoxifen.
LC-MS/MS Workflow
Liquid Chromatography-Tandem Mass Spectrometry is considered the gold standard for endoxifen quantification due to its high sensitivity and specificity.
Detailed Methodology for LC-MS/MS:
-
Sample Preparation: A common method involves protein precipitation.[4][13] To 100 µL of plasma or serum, 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard is added.[1] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.
-
Chromatographic Separation: The supernatant is injected into an HPLC system. A reversed-phase C18 column is typically used for separation.[1] The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, usually a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for endoxifen and the internal standard.
HPLC-UV/Fluorescence Workflow
High-Performance Liquid Chromatography with UV or fluorescence detection offers a more accessible and cost-effective alternative to LC-MS/MS.
Detailed Methodology for HPLC:
-
Sample Preparation: Sample preparation for HPLC is often more extensive than for LC-MS/MS to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Similar to LC-MS/MS, a reversed-phase C18 column is commonly used.[5][6] A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[5][6]
-
Detection:
Conclusion: Choosing the Right Method
The choice of analytical method for endoxifen quantification depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method for clinical research and therapeutic drug monitoring where high sensitivity, specificity, and accuracy are paramount.[14]
-
HPLC with UV or fluorescence detection provides a reliable and more cost-effective alternative for routine analysis and pharmacokinetic studies, particularly when the expected concentrations are within the method's linear range.
-
ELISA may offer a high-throughput screening option, but the lack of commercially available, validated kits specifically for endoxifen necessitates careful in-house validation to ensure accuracy and specificity. A thorough comparison with a reference method like LC-MS/MS is crucial before implementation.[15]
Researchers should carefully consider the trade-offs between sensitivity, specificity, cost, and throughput when selecting the most appropriate method for their endoxifen quantification needs.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. mybiosource.com [mybiosource.com]
- 8. medscape.com [medscape.com]
- 9. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Tamoxifen, cytochrome P450 genes and breast cancer clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Endocrine Resistance: A Comparative Guide to Cross-Resistance Between Endoxifen and Other SERMs
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to Selective Estrogen Receptor Modulators (SERMs) is paramount in the pursuit of more effective breast cancer therapies. This guide provides a comprehensive comparison of cross-resistance profiles between endoxifen, the most active metabolite of tamoxifen, and other prominent SERMs, supported by experimental data and detailed methodologies.
The development of resistance to endocrine therapies like tamoxifen is a significant clinical challenge. Since tamoxifen requires metabolic activation to its more potent metabolites, endoxifen and 4-hydroxytamoxifen (4HT), to exert its anti-estrogenic effects, "tamoxifen resistance" may, in some cases, be more accurately described as "endoxifen resistance".[1][2] Emerging research highlights that endoxifen-resistant breast cancer models can be phenotypically and molecularly distinct from tamoxifen- or 4HT-resistant models, which has profound implications for second-line therapy choices.[2][3]
Comparative Efficacy and Resistance Profiles
Experimental data from studies on breast cancer cell lines reveals significant differences in cross-resistance patterns between endoxifen and other SERMs. The following tables summarize key quantitative data from these studies.
Table 1: Proliferation Inhibition (IC50) in Parental and Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Profile | Endoxifen IC50 (nM) | 4-Hydroxytamoxifen (4HT) IC50 (nM) | Fulvestrant (ICI) IC50 (nM) |
| MCF-7 | Parental (Control) | ~10-54 | ~10 | Not specified |
| MCF-7 | 4HT-Resistant | Greatly diminished inhibition | Greatly diminished inhibition | Complete sensitivity |
| MCF-7 | Endoxifen-Resistant | Complete resistance (at 1µM) | Complete resistance (at 1µM) | Complete resistance (at 1µM) |
| MCF-7 | Fulvestrant (ICI)-Resistant | Complete resistance (at 1µM) | Complete resistance (at 1µM) | Complete resistance (at 1µM) |
| BT474 | Parental (ER+/HER2+) | Potent inhibition | Not specified | Not specified |
| MCF-7/HER2 | HER2-expressing | 131 | Not specified | Not specified |
Data compiled from multiple sources.[2][4]
Table 2: Cross-Resistance Between Tamoxifen Analogues and Other SERMs
| Primary Resistance | Second-line Agent | Outcome in Preclinical Models |
| Tamoxifen | Toremifene | Complete cross-resistance observed in MCF-7 tumor models.[5] |
| Tamoxifen | Idoxifene | Stimulated tumor growth similarly to tamoxifen in MCF-7 and T47D models.[5] |
| Tamoxifen | Fulvestrant (ICI 182,780) | No growth-stimulatory effect on tamoxifen-stimulated breast tumor lines.[5] |
| Raloxifene | Tamoxifen | Raloxifene-resistant clones showed a ~15-fold increase in resistance to tamoxifen.[6] |
Key Experimental Protocols
The generation and characterization of SERM-resistant cell lines are crucial for studying cross-resistance. Below are detailed methodologies adapted from key studies.
Protocol 1: Development of Endoxifen-Resistant Breast Cancer Cell Lines
This protocol outlines the generation of endoxifen-resistant cells, a critical tool for cross-resistance studies.
-
Cell Culture Initiation : MCF-7 or T47D cells are cultured in standard growth medium (e.g., DMEM with 10% FBS).
-
Long-term Drug Exposure : Cells are continuously exposed to increasing concentrations of endoxifen, starting from a low dose (e.g., 100 nM) and gradually escalating to a higher concentration (e.g., 1 µM) over a period of 6-12 months.
-
Resistance Confirmation : The established resistant cell lines are then tested for their proliferative response to endoxifen and other SERMs.
-
Phenotypic and Molecular Characterization : Resistant cells are further analyzed for changes in protein expression (e.g., ERα, PR), gene signatures, and estrogen sensitivity.[2]
Protocol 2: Assessment of Cross-Resistance via Proliferation Assay
This protocol is fundamental for quantifying the level of resistance to different SERMs.
-
Cell Seeding : Parental and resistant cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment : After allowing the cells to attach, the medium is replaced with a medium containing a range of concentrations of the SERMs to be tested (e.g., endoxifen, 4HT, fulvestrant).
-
Incubation : The plates are incubated for a specified period (e.g., 5-7 days).
-
Proliferation Measurement : Cell viability or proliferation is assessed using a standard assay such as MTT, SRB, or crystal violet staining.
-
Data Analysis : The results are used to calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line, allowing for a quantitative comparison of resistance.[2]
Visualizing Resistance Mechanisms and Experimental Design
To better understand the complex biological processes and experimental setups, the following diagrams have been generated.
Figure 1: Simplified signaling pathways in endocrine-sensitive versus endoxifen-resistant breast cancer cells.
Figure 2: Experimental workflow for determining SERM cross-resistance.
Molecular Mechanisms of Cross-Resistance
A striking finding is the differential impact on the estrogen receptor alpha (ERα). In MCF-7-derived models, 4HT-resistant cells often maintain ERα expression and estrogen responsiveness.[2] In stark contrast, endoxifen-resistant cells can exhibit a loss of ERα and progesterone receptor (PGR) expression, leading to estrogen insensitivity.[2][3] This phenotype more closely resembles that of cells resistant to the selective estrogen receptor degrader (SERD), fulvestrant.[2]
The loss of ERα in endoxifen-resistant cells suggests a mechanism of resistance that circumvents the primary target of SERMs, potentially through the activation of alternative signaling pathways to drive cell proliferation. This has significant clinical implications, as tumors that lose ERα expression are no longer responsive to endocrine therapies.
In contrast, cross-resistance between tamoxifen and its structural analogues, toremifene and idoxifene, appears more direct.[5] Studies in mouse xenograft models have shown that tumors that become resistant to tamoxifen are often also stimulated by toremifene and idoxifene, indicating a shared mechanism of resistance.[5]
Conclusion and Future Directions
The evidence strongly suggests that resistance to endoxifen can lead to a more aggressive and broadly resistant phenotype compared to resistance to 4HT. The loss of ERα in endoxifen-resistant models underscores a fundamental shift in the tumor's biology, rendering it insensitive to a wider range of endocrine therapies. These findings highlight the importance of considering the specific metabolic profile of a patient and the distinct mechanisms of action of different SERMs when designing sequential treatment strategies for ER-positive breast cancer.
Future research should continue to elucidate the specific alternative signaling pathways that are activated in endoxifen-resistant cells. A deeper understanding of these escape pathways will be critical for the development of novel therapeutic strategies to overcome or prevent this form of resistance. Furthermore, the development of endoxifen as a standalone therapy warrants a thorough investigation into potential resistance mechanisms to guide its clinical application.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines Highlight Numerous Differences from Tamoxifen-Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cross-resistance of triphenylethylene-type antiestrogens but not ICI 182,780 in tamoxifen-stimulated breast tumors grown in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of cross-resistance to tamoxifen in raloxifene-treated breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative gene expression profiling of Endoxifen vs Tamoxifen treated cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles in breast cancer cells treated with Endoxifen versus its parent drug, Tamoxifen. The information presented is collated from peer-reviewed studies to support further research and drug development in endocrine therapies.
Comparative Gene Expression Analysis
Studies comparing the global gene expression patterns of breast cancer cells treated with Endoxifen and Tamoxifen's active metabolite, 4-hydroxy-tamoxifen (4-OH-Tam), have revealed significant overlap. In MCF-7 breast cancer cells, Endoxifen and 4-OH-Tam were found to have similar effects on overall gene expression, with a high correlation in the fold changes of co-regulated genes.[1] A large proportion of the genes regulated by both metabolites are also responsive to estrogen.[1]
However, distinct differences emerge, particularly in the context of drug resistance and specific signaling pathways. Research indicates that Endoxifen resistance is molecularly and phenotypically different from resistance to 4-OH-Tamoxifen.[2] Furthermore, a bioinformatics analysis revealed that Endoxifen uniquely perturbs the PI3K/Akt/mTORC1 pathway, distinguishing its mechanism of action from that of Tamoxifen.[3]
The following table summarizes the key quantitative findings from a study that evaluated the effects of Endoxifen and 4-OH-Tamoxifen on gene expression in MCF-7 cells in the presence of 17β-estradiol (E2).
| Metric | 4-OH-Tamoxifen | Endoxifen | Reference |
| Total Genes Affected (in presence of E2) | 2,444 | 2,390 | [1] |
| Percentage of Affected Genes also E2-Responsive | 74.4% | 73.3% | [1] |
| Overlapping E2-Sensitive Genes | \multicolumn{2}{c | }{1,365} | [1] |
| Correlation of Fold Effects (E2-sensitive genes) | \multicolumn{2}{c | }{R² = 0.99} | [1] |
| Overlapping E2-Insensitive Genes | \multicolumn{2}{c | }{249} | [1] |
| Correlation of Fold Effects (E2-insensitive genes) | \multicolumn{2}{c | }{R² = 0.99} | [1] |
Experimental Protocols
The following is a representative methodology for comparative gene expression analysis of cells treated with Endoxifen and Tamoxifen metabolites.
Cell Culture and Treatment: MCF-7 breast cancer cells are cultured in standard media. For experiments, cells are plated in triplicate in 100 mm tissue culture dishes and grown to approximately 70% confluence.[2] The cells are then treated with either a vehicle control, Endoxifen, or 4-hydroxy-tamoxifen (4-OH-Tam) at specified concentrations and for a defined duration.
RNA Isolation and Sequencing: Total RNA is isolated from the treated cells.[2] The quality and quantity of the RNA are assessed, and the samples are then prepared for RNA sequencing. This typically involves library preparation followed by sequencing on a high-throughput platform.
Gene Expression Analysis: The resulting sequencing data is processed and analyzed to identify differentially expressed genes between the different treatment groups. This involves aligning the reads to a reference genome and quantifying the gene expression levels. Statistical analysis is then performed to determine the genes that are significantly up- or down-regulated.
Signaling Pathways
While both Endoxifen and Tamoxifen primarily target the estrogen receptor (ER), their downstream effects on signaling pathways can differ. Tamoxifen and its metabolite 4-OH-Tamoxifen are known to sometimes activate oncogenic pathways, such as those involving the steroid receptor coactivator-3 (SRC3).[4] In contrast, Endoxifen has been shown to not activate SRC3 and its downstream kinases.[4]
A key distinction identified through bioinformatics is Endoxifen's specific impact on the PI3K/Akt/mTORC1 pathway.[3] This pathway is crucial for cell growth, proliferation, and survival. The perturbation of this pathway by Endoxifen represents a significant difference in its molecular mechanism compared to Tamoxifen.[3]
References
- 1. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
Assessing Endoxifen's Potency in Cells with Different CYP2D6 Genotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of endoxifen's performance against its parent drug, tamoxifen, and its primary active metabolite, 4-hydroxytamoxifen (4-OHT), in breast cancer cells. The data underscores the critical role of cytochrome P450 2D6 (CYP2D6) genotype in determining the metabolic activation of tamoxifen and, consequently, the therapeutic efficacy of endoxifen. Experimental data is presented to support the superior potency of endoxifen, particularly in contexts mimicking different CYP2D6 metabolic activities.
Data Presentation: Comparative Potency of Tamoxifen and its Metabolites
The anti-proliferative effects of tamoxifen, 4-OHT, and endoxifen are significantly influenced by their concentration and the metabolic capacity of the cells, which is analogous to the CYP2D6 genotype in patients. Endoxifen and 4-OHT are substantially more potent than tamoxifen in inhibiting the growth of estrogen receptor-positive (ER+) breast cancer cells.[1][2][3]
| Compound | Cell Line | Assay Type | IC50 (nM) | Relative Potency vs. Tamoxifen | Reference |
| Tamoxifen | MCF-7 | MTT Assay | ~1000 | 1x | [4] |
| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | MTT Assay | ~10 | 100x | [3] |
| Endoxifen | MCF-7 | MTT Assay | ~10-80 | 100x | [3][5] |
| Tamoxifen | T47D | Proliferation Assay | >1000 | 1x | [6] |
| 4-Hydroxytamoxifen (4-OHT) | T47D | Proliferation Assay | ~15 | >66x | [6] |
| Endoxifen | T47D | Proliferation Assay | ~20 | >50x | [6] |
Note: IC50 values are approximate and can vary based on experimental conditions. The data consistently demonstrates that endoxifen and 4-OHT are around 30 to 100 times more potent than tamoxifen in blocking ER-dependent proliferation.[1]
The plasma concentrations of endoxifen in patients are directly correlated with their CYP2D6 genotype.[5][7][8][9] Individuals can be classified into four main phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers.
| CYP2D6 Phenotype | Allele Status | Mean Endoxifen Plasma Concentration (nmol/L) |
| Poor Metabolizer (PM) | Lacks functional alleles | ~20.0 |
| Intermediate Metabolizer (IM) | One active allele | ~43.1 |
| Extensive Metabolizer (EM) | Two or more functional alleles | ~78.0-84.1 |
Data synthesized from multiple studies.[8][9]
Low concentrations of endoxifen, similar to those found in CYP2D6 poor metabolizers, are insufficient to fully inhibit estrogen-induced proliferation of breast cancer cells.[10] In contrast, the higher concentrations observed in extensive metabolizers are associated with optimal therapeutic effects.[6]
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and cytostatic effects of endoxifen and other antiestrogens on breast cancer cell lines.
1. MTT Assay
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of tamoxifen, 4-OHT, and endoxifen (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., ethanol).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Crystal Violet Staining
-
Principle: This assay stains the DNA and proteins of adherent cells. The amount of dye incorporated is proportional to the cell biomass.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Fixation: After treatment, remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm. Alternatively, images of the stained wells can be captured and analyzed.[11]
-
Western Blotting for ERα Degradation
Objective: To assess the effect of endoxifen on the protein levels of Estrogen Receptor Alpha (ERα).
-
Protocol:
-
Cell Culture and Treatment: Culture ER+ breast cancer cells and treat them with endoxifen, 4-OHT, and a control (e.g., fulvestrant/ICI 182,780, a known ER degrader) for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of tamoxifen and the experimental workflow for assessing endoxifen's potency.
References
- 1. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Endoxifen's ERα Degradation Capabilities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Endoxifen's ability to induce the degradation of Estrogen Receptor Alpha (ERα) against other prominent selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Endoxifen, an active metabolite of Tamoxifen, distinguishes itself from its parent drug by actively promoting the degradation of ERα, a key driver in the majority of breast cancers. This mechanism of action is more aligned with that of selective estrogen receptor degraders (SERDs) like Fulvestrant. Unlike Tamoxifen, which can stabilize ERα, Endoxifen marks the receptor for destruction by the proteasome.[1][2] This guide demonstrates that while both Endoxifen and Fulvestrant lead to ERα downregulation, they exhibit distinct profiles in terms of efficacy at different concentrations and their impact on downstream gene expression.
Comparative Analysis of ERα Degradation
The primary mechanism by which Endoxifen induces ERα degradation is through the ubiquitin-proteasome pathway. This process involves the tagging of ERα with ubiquitin molecules, which signals cellular machinery to degrade the receptor. This action is in stark contrast to Tamoxifen and its other metabolite, 4-hydroxytamoxifen (4HT), which do not cause ERα degradation and can, in some contexts, stabilize the receptor.
Fulvestrant, a well-established SERD, also functions by promoting ERα degradation. However, quantitative data from various studies, while not always directly comparable due to differing experimental conditions, suggests nuances in their activities.
Quantitative Data on ERα Degradation
The following tables summarize the dose-dependent effects of Endoxifen and Fulvestrant on ERα protein levels as determined by Western blot analysis in various breast cancer cell lines.
Table 1: Effect of Endoxifen on ERα Protein Levels in MCF-7 Cells
| Endoxifen Concentration | ERα Protein Level (relative to control) | Reference Study |
| 1 nM | No significant change | [3] |
| 10 nM | Noticeable decrease | [3] |
| 100 nM | Significant decrease | [3] |
| 1000 nM | Strong decrease | [3] |
Table 2: Effect of Fulvestrant on ERα Protein Levels in MCF-7 Cells
| Fulvestrant Concentration | ERα Protein Level Reduction | Reference Study |
| 100 nM (after 6 hours) | ~41% reduction | [4] |
| 1000 nM (after 4 hours) | Significant decrease | [5] |
| 100 nM (after 24 hours) | Significant decrease | [6] |
Note: Direct comparison of potency is challenging due to variations in treatment duration and experimental setup across studies.
Impact on Downstream Estrogen Receptor Signaling
The degradation of ERα by Endoxifen and Fulvestrant leads to a downstream cascade of events, most notably the altered expression of estrogen-responsive genes that are critical for cancer cell proliferation and survival.
Comparative Effects on Key ERα Target Genes
Table 3: Regulation of Key ERα Target Genes by Endoxifen and Fulvestrant
| Gene | Effect of Endoxifen | Effect of Fulvestrant | Common Downstream Pathway |
| pS2 (TFF1) | Downregulation | Downregulation | Estrogen-responsive gene, marker of ERα activity |
| GREB1 | Downregulation | Downregulation | Estrogen-induced growth regulator |
| Cyclin D1 | Downregulation[7] | Downregulation[7] | Key regulator of cell cycle progression |
A 2024 bioinformatics study highlighted that while both drugs downregulate estrogen signaling and cell cycle-related pathways, Endoxifen specifically perturbs the PI3K/Akt/mTORC1 pathway, whereas Fulvestrant and Tamoxifen are more associated with activating pro-inflammatory and immune pathways.[8][9]
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Signaling Pathway of ERα Degradation
Caption: Endoxifen-Induced ERα Degradation Pathway.
Experimental Workflow for Validating ERα Degradation
Caption: Western Blot Workflow for ERα Degradation.
Logical Relationship of SERMs and SERDs
Caption: Functional Comparison of ERα Ligands.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the key steps for assessing ERα protein levels following treatment with Endoxifen or other compounds.
-
Cell Culture and Treatment:
-
Plate ERα-positive breast cancer cells (e.g., MCF-7) and allow them to adhere.
-
Treat cells with varying concentrations of Endoxifen, Fulvestrant, or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands corresponding to ERα and a loading control (e.g., β-actin or GAPDH). Normalize ERα levels to the loading control to determine the relative protein expression.
-
In-Vivo Ubiquitination Assay for ERα
This protocol is designed to detect the ubiquitination of ERα in cells.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T or MCF-7) and transfect them with plasmids encoding His-tagged ubiquitin and, if necessary, ERα.
-
-
Cell Treatment:
-
Treat the transfected cells with Endoxifen, Fulvestrant, a proteasome inhibitor (e.g., MG132), or vehicle control. The proteasome inhibitor is used to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 6M guanidinium-HCl) to inactivate deubiquitinating enzymes (DUBs) and disrupt protein-protein interactions.
-
-
Purification of Ubiquitinated Proteins:
-
Incubate the cell lysate with nickel-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-ERα antibody to specifically detect ubiquitinated ERα. A smear of high-molecular-weight bands indicates polyubiquitination.
-
Conclusion
The available evidence strongly supports that Endoxifen is a potent inducer of ERα degradation, distinguishing its mechanism of action from Tamoxifen and aligning it more closely with SERDs like Fulvestrant. The concentration-dependent nature of this effect underscores the importance of achieving adequate therapeutic levels of Endoxifen. While both Endoxifen and Fulvestrant effectively downregulate ERα, their differential effects on downstream signaling pathways, such as the PI3K/Akt/mTORC1 pathway for Endoxifen, suggest that they may have distinct therapeutic profiles and applications. Further head-to-head studies with standardized experimental conditions are warranted to definitively compare the potency and efficacy of these two compounds in promoting ERα degradation and to fully elucidate their respective impacts on the broader landscape of estrogen receptor signaling in breast cancer.
References
- 1. Antiestrogen regulation of cell cycle progression and cyclin D1 gene expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoxifen and fulvestrant regulate estrogen-receptor α and related DEADbox proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Endoxifen's Effects on Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)
For Researchers, Scientists, and Drug Development Professionals
Endoxifen, a key active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) with significant anti-estrogenic properties. Its clinical efficacy is intrinsically linked to its interaction with the two primary estrogen receptor subtypes, ERα and ERβ. While both are targets of endoxifen, emerging evidence reveals a nuanced and differential engagement that has profound implications for therapeutic outcomes. This guide provides a comprehensive comparison of endoxifen's effects on ERα and ERβ, supported by experimental data and detailed methodologies.
Core Findings at a Glance
Endoxifen exhibits distinct and often opposing effects on ERα and ERβ. Notably, it promotes the degradation of ERα while simultaneously stabilizing ERβ. This differential regulation, coupled with the endoxifen-induced formation of ERα/ERβ heterodimers, appears to sensitize breast cancer cells to the drug's anti-proliferative effects, particularly at clinically relevant concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the comparative effects of endoxifen on ERα and ERβ. It is important to note that direct side-by-side comparisons of binding affinities from a single study are limited in the published literature. The presented data is a synthesis from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Comparative Binding Affinity of Endoxifen for ERα and ERβ
| Parameter | ERα | ERβ | Notes |
| Relative Binding Affinity (vs. Estradiol) | ~12.1% - 181% | ~4.75% - 181% | Values vary significantly across studies, highlighting the need for a standardized comparative assay. Some studies suggest equipotent binding, while others indicate a slight preference for ERα. |
Table 2: Effect of Endoxifen on ERα and ERβ Protein Levels and Dimerization
| Effect | ERα | ERβ | Experimental Evidence |
| Protein Stability | Targeted for proteasomal degradation[1] | Stabilized[1] | Western Blot analysis shows decreased ERα levels and increased ERβ levels upon endoxifen treatment. |
| Dimerization | Forms ERα/ERβ heterodimers in the presence of ERβ[1] | Forms ERα/ERβ heterodimers in the presence of ERα[1] | Co-immunoprecipitation assays confirm the interaction between ERα and ERβ in the presence of endoxifen. |
Table 3: Anti-Proliferative Effects of Endoxifen in the Presence of ERα and ERβ
| Cell Context | Effective Endoxifen Concentration for Growth Inhibition | Key Finding |
| ERα only | Higher concentrations required | Cells expressing only ERα are less sensitive to the anti-proliferative effects of endoxifen. |
| ERα + ERβ | 20-40 nM[1] | The presence of ERβ significantly sensitizes breast cancer cells to the anti-estrogenic and anti-proliferative effects of endoxifen, effective at concentrations found in patients with impaired CYP2D6 metabolism.[1] |
Signaling Pathways and Experimental Workflow
The interplay between endoxifen and the two estrogen receptor subtypes leads to distinct downstream signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of endoxifen for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen for receptor binding.
-
Materials:
-
Purified recombinant human ERα and ERβ protein.
-
Radiolabeled estradiol ([³H]-E2).
-
Unlabeled endoxifen.
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Protocol:
-
A constant concentration of ERα or ERβ protein and [³H]-E2 are incubated in the assay buffer.
-
Increasing concentrations of unlabeled endoxifen are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates receptor-bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of endoxifen that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This assay measures the effect of endoxifen on the transcriptional activity of ERα and ERβ.
-
Materials:
-
Mammalian cells (e.g., MCF-7, U2OS) transfected with expression vectors for ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Cell culture medium and reagents.
-
Endoxifen and estradiol.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Cells are co-transfected with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, cells are treated with a vehicle control, estradiol alone, or estradiol in combination with increasing concentrations of endoxifen.
-
Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The ability of endoxifen to inhibit estradiol-induced luciferase expression is quantified.
-
Western Blot Analysis
This technique is used to determine the effect of endoxifen on ERα and ERβ protein levels.
-
Materials:
-
Cells expressing ERα and/or ERβ.
-
Endoxifen.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for ERα and ERβ.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Cells are treated with endoxifen for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against ERα, ERβ, and a loading control.
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the ERα and ERβ bands is quantified and normalized to the loading control.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the endoxifen-induced interaction between ERα and ERβ.
-
Materials:
-
Cells co-expressing ERα and ERβ.
-
Endoxifen.
-
Co-IP lysis buffer.
-
An antibody specific to one of the receptors (e.g., anti-ERβ) for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
An antibody specific to the other receptor (e.g., anti-ERα) for Western blot detection.
-
-
Protocol:
-
Cells are treated with endoxifen.
-
Cells are lysed with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
The cell lysate is pre-cleared with beads to reduce non-specific binding.
-
The pre-cleared lysate is incubated with the immunoprecipitating antibody (e.g., anti-ERβ) to form antibody-receptor complexes.
-
Protein A/G beads are added to capture the antibody-receptor complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads.
-
The eluate is analyzed by Western blotting using an antibody against the putative interaction partner (e.g., anti-ERα) to confirm the presence of the heterodimer.
-
Conclusion
The differential effects of endoxifen on ERα and ERβ underscore the importance of considering the ER subtype status in tumors when predicting therapeutic response to tamoxifen. The stabilization of ERβ and the formation of ERα/ERβ heterodimers in the presence of endoxifen appear to be key mechanisms that enhance its anti-estrogenic activity. This suggests that patients with ERβ-positive tumors may derive greater benefit from tamoxifen therapy, even at lower endoxifen concentrations. Further research into the precise molecular consequences of endoxifen's interaction with ERα/ERβ heterodimers will be crucial for the development of more targeted and effective endocrine therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Endoxifen Hydrochloride: A Procedural Guide
For researchers and drug development professionals, the proper disposal of investigational compounds like endoxifen hydrochloride is a critical component of laboratory safety and environmental responsibility. This compound, a potent metabolite of tamoxifen, requires stringent disposal procedures due to its potential health hazards and environmental toxicity. This guide provides essential, step-by-step instructions for its safe handling and disposal, ensuring compliance with regulatory standards and fostering a culture of safety.
Hazard Profile of this compound
This compound is classified as a hazardous substance. A review of its Safety Data Sheet (SDS) reveals the following key classifications and precautionary statements that dictate its handling and disposal protocols.
| Hazard Classification | GHS Code | Statement |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
| Carcinogenicity | H350 | May cause cancer.[2] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[2] |
Given these hazards, particularly its high aquatic toxicity, it is imperative to prevent the release of this compound into the environment. Disposal down the drain or in regular solid waste is strictly prohibited.
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting. This procedure is in alignment with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of hazardous pharmaceutical waste.[3][4][5]
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), personnel must be equipped with the appropriate PPE to minimize exposure.
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A dedicated, disposable or launderable lab coat should be used.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosolization or handling of fine powders, a NIOSH-approved respirator is required.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal.
-
Grossly Contaminated Waste:
-
This category includes unused or expired this compound, pure substance, and heavily contaminated items (e.g., a beaker with visible residue).
-
This waste must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Trace Contaminated Waste:
-
This includes items with minimal, incidental contamination, such as used PPE (gloves, gowns), empty vials, and plasticware.
-
Collect this waste in a designated, leak-proof plastic bag, which should be different in color from regular trash bags.[4] This bag must be clearly labeled as "HAZARDOUS DRUG-RELATED WASTES."[4]
-
Place the bag inside a covered waste container also labeled "HAZARDOUS DRUG WASTE ONLY."[4]
-
-
Sharps Waste:
-
Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically labeled "HAZARDOUS DRUG WASTE ONLY."[4]
-
Labeling and Storage
All hazardous waste containers must be properly labeled and stored.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents (i.e., "this compound Waste"). The accumulation start date must also be clearly visible.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
Final Disposal
The disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Incineration: The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[3][5] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Professional Removal: Do not attempt to dispose of this waste through in-house methods. A certified vendor will provide the necessary documentation (manifests) to track the waste from your facility to its final disposal site, ensuring a complete chain of custody.[6]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
Caption: Waste segregation decision tree for this compound.
Caption: Overall workflow for this compound disposal.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment, and upholding the highest standards of laboratory practice.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Endoxifen Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Endoxifen hydrochloride, a nonsteroidal selective estrogen receptor modulator (SERM) and protein kinase C (PKC) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
This compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[1] Some safety data sheets also classify it as a potential carcinogen and reproductive toxin, and it is noted as being very toxic to aquatic life.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining appropriate PPE and engineering controls, is essential.
| Control Type | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | To be used when handling the powder form of this compound to minimize inhalation exposure.[4][5] |
| Safety Shower & Eyewash Station | Must be readily accessible in areas where this compound is handled.[2][5][6] | |
| Personal Protective Equipment | Eye Protection | Safety goggles with side-shields or tightly fitting safety glasses are mandatory.[2][6][7] |
| Hand Protection | Protective gloves are required. For handling hazardous drugs, double gloving with chemotherapy-tested gloves (ASTM D6978) is recommended.[2][5][6][8] | |
| Body Protection | A lab coat or impervious, long-sleeved gown that closes in the back should be worn.[1][2][6][8] | |
| Respiratory Protection | A NIOSH-approved respirator or a full-face respirator should be used if exposure limits are exceeded or when handling the powder outside of a fume hood.[1][7] |
Operational Plan for Handling this compound
A clear, step-by-step operational plan ensures consistency and safety in the laboratory.
1. Receiving and Storage:
-
Upon receipt, unpack this compound containers in a designated area, wearing chemotherapy gloves.[8]
-
Visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][4][6]
-
Follow the specific storage temperature recommendations from the supplier, which may be 4°C or -20°C for the powdered form.[2][6]
2. Preparation and Use:
-
All handling of this compound powder, including weighing and reconstitution, must be conducted in a chemical fume hood.[4][5]
-
Before handling, ensure all required PPE is correctly donned.
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[4]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][8]
3. Disposal Plan:
-
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][5]
-
Do not dispose of this compound down the sink or in regular trash.[4]
-
Collect all waste in appropriately labeled, sealed containers.[4][7]
-
Contact your institution's Environmental Health and Safety (EHS) department for waste collection and disposal procedures.[4][5]
-
Empty stock vials should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected as hazardous waste. The label on the empty vial should be defaced before disposal.[4]
Emergency Response Plan
Immediate and appropriate action during an emergency can significantly reduce potential harm.
1. Spill Response:
-
Small Spill (in a fume hood):
-
Large Spill (or any spill outside a fume hood):
2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek prompt medical attention.[1][2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if symptoms occur.[1][2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][6]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][6][9]
3. Fire Response:
-
In case of a fire involving this compound, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[1][6][9]
-
Firefighters should wear full protective gear and a self-contained breathing apparatus.[1][9]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|1197194-41-4|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Article - Standard Operating Procedur... [policies.unc.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
